molecular formula C9H7F3O2 B139320 4'-Hydroxy-3'-(trifluoromethyl)acetophenone CAS No. 149105-11-3

4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Cat. No.: B139320
CAS No.: 149105-11-3
M. Wt: 204.15 g/mol
InChI Key: HKRUXZJKSFFSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)6-2-3-8(14)7(4-6)9(10,11)12/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRUXZJKSFFSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379387
Record name 1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149105-11-3
Record name 1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149105-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone (CAS 149105-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol, a ketone, and a trifluoromethyl group, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This technical guide provides a comprehensive overview of the available information on the physicochemical properties, synthesis, and spectral characterization of this compound. While specific biological activity data for this compound is limited in the public domain, this guide will also touch upon the known pharmacological relevance of structurally similar acetophenone derivatives to provide a context for its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 149105-11-3[1]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Appearance Brown powder[1][2]
Melting Point 170.5-179.5 °C[2]
Boiling Point 254.7 °C (Predicted)[3]
pKa 6.19 ± 0.43 (Predicted)[3]
XlogP 2.1 (Predicted)

Synthesis

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-(trifluoromethyl)phenol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be a direct approach to introduce the acetyl group onto the aromatic ring. The hydroxyl group is an ortho-, para-director; therefore, the acylation is expected to occur at the position para to the hydroxyl group, yielding the desired product.

G cluster_start Starting Materials 2-(Trifluoromethyl)phenol 2-(Trifluoromethyl)phenol Reaction Friedel-Crafts Acylation 2-(Trifluoromethyl)phenol->Reaction Acetylating Agent Acetyl Chloride or Acetic Anhydride Acetylating Agent->Reaction Lewis Acid Catalyst Lewis Acid (e.g., AlCl3) Lewis Acid Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Figure 1. Proposed Friedel-Crafts acylation synthesis workflow.

Proposed Synthetic Workflow: Fries Rearrangement

An alternative route is the Fries rearrangement. This would involve the initial esterification of 2-(trifluoromethyl)phenol with an acetylating agent to form 2-(trifluoromethyl)phenyl acetate. This ester would then be treated with a Lewis acid catalyst to induce the rearrangement of the acetyl group from the phenolic oxygen to the para position on the aromatic ring.

G cluster_start Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement 2-(Trifluoromethyl)phenol 2-(Trifluoromethyl)phenol Esterification Esterification 2-(Trifluoromethyl)phenol->Esterification Acetylating Agent Acetyl Chloride or Acetic Anhydride Acetylating Agent->Esterification Intermediate 2-(Trifluoromethyl)phenyl acetate Esterification->Intermediate Rearrangement Fries Rearrangement Intermediate->Rearrangement Lewis Acid Catalyst Lewis Acid (e.g., AlCl3) Lewis Acid Catalyst->Rearrangement Workup Aqueous Workup & Purification Rearrangement->Workup Product This compound Workup->Product

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Hydroxybenzotrifluoride and the Hypothetical Synthesis and Characterization of 5-Acetyl-2-hydroxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data for 5-Acetyl-2-hydroxybenzotrifluoride, this technical guide focuses on the well-characterized and structurally related compound, 2-Hydroxybenzotrifluoride (CAS 444-30-4) . This guide also provides detailed, representative experimental protocols for the hypothetical synthesis of 5-Acetyl-2-hydroxybenzotrifluoride via Friedel-Crafts acylation of 2-Hydroxybenzotrifluoride, and its subsequent characterization. These protocols are based on established chemical principles and are intended for an audience of researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties of 2-Hydroxybenzotrifluoride

2-Hydroxybenzotrifluoride, also known as α,α,α-Trifluoro-o-cresol or 2-(Trifluoromethyl)phenol, is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group significantly influences its chemical properties and reactivity.[1]

Quantitative Data Summary

The key physical and chemical properties of 2-Hydroxybenzotrifluoride are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 444-30-4[1]
Molecular Formula C₇H₅F₃O[1]
Molecular Weight 162.11 g/mol [1]
Appearance White to almost white powder or crystal[1]
Melting Point 44-47 °C[1]
Boiling Point 147-149 °C[1]
Purity ≥ 98% (GC)[1]
Flash Point 66 °C (150.8 °F) - closed cup

Safety and Handling Information for 2-Hydroxybenzotrifluoride

2-Hydroxybenzotrifluoride is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification and Precautionary Measures
Hazard ClassHazard StatementPrecautionary Statement Codes
Flammable SolidsH228: Flammable solidP210
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledP280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312
Skin Corrosion/IrritationH315: Causes skin irritation-
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageP305 + P351 + P338
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation-

This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Storage: Store in a cool, dry, well-ventilated area at 2-8 °C, away from incompatible materials such as oxidizing agents.[1][2]

Experimental Protocols

The following sections detail the hypothetical synthesis of 5-Acetyl-2-hydroxybenzotrifluoride and the standard procedures for its characterization.

Hypothetical Synthesis of 5-Acetyl-2-hydroxybenzotrifluoride via Friedel-Crafts Acylation

This protocol describes a plausible method for the acetylation of 2-hydroxybenzotrifluoride. The acetyl group, being a meta-director in electrophilic aromatic substitution on a deactivated ring, would likely direct the incoming electrophile to the 5-position relative to the trifluoromethyl group, which is a stronger deactivating group than the hydroxyl group. However, O-acylation of the phenolic hydroxyl group is a competing reaction. The Fries rearrangement of the initially formed ester could be an alternative route to the desired C-acylated product.[3][4]

Materials:

  • 2-Hydroxybenzotrifluoride

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) or nitrobenzene as solvent

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dissolved in dry dichloromethane to the stirred suspension.

  • To this mixture, add a solution of 2-hydroxybenzotrifluoride (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 5-Acetyl-2-hydroxybenzotrifluoride.

Characterization of 5-Acetyl-2-hydroxybenzotrifluoride

Objective: To determine the molecular structure of the synthesized compound.

Procedure:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

  • For ¹H NMR, the chemical shifts of aromatic protons are expected in the range of 6.5-8.0 ppm.[5][6] The acetyl methyl protons should appear as a singlet around 2.0-2.5 ppm.

  • For ¹³C NMR, aromatic carbons typically resonate between 120-150 ppm.[5] The carbonyl carbon of the acetyl group is expected to be significantly downfield.

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Prepare a sample of the purified product. For a solid sample, this can be done by creating a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).[7]

  • Obtain the IR spectrum using an FTIR spectrometer.

  • Expected characteristic absorption bands include:

    • A broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

    • Aromatic C-H stretching (around 3030 cm⁻¹).[8]

    • A strong C=O stretch from the acetyl group (around 1650-1700 cm⁻¹).

    • C-F stretching from the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically using a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10]

  • Acquire the mass spectrum.

  • The molecular ion peak (M⁺) should correspond to the molecular weight of 5-Acetyl-2-hydroxybenzotrifluoride.

  • Analyze the fragmentation pattern to confirm the structure.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of the hypothetical 5-Acetyl-2-hydroxybenzotrifluoride.

experimental_workflow start Start: 2-Hydroxybenzotrifluoride reaction Friedel-Crafts Acylation (Acetyl Chloride, AlCl3, DCM) start->reaction workup Reaction Workup (HCl Wash, Bicarbonate Wash, Drying) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Hypothetical Product: 5-Acetyl-2-hydroxybenzotrifluoride purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ftir->analysis ms->analysis

Caption: Experimental workflow for the synthesis and characterization.

References

Technical Guide: Physicochemical and Analytical Characterization of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and analytical characterization of the compound 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone. This molecule is of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. This document outlines its key physicochemical properties, a detailed experimental protocol for molecular weight determination via mass spectrometry, and a conceptual workflow for its initial biological screening.

Physicochemical Properties

The fundamental molecular properties of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone are summarized below. These data are crucial for sample preparation, analytical method development, and interpretation of experimental results.

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[1][2][3][4]
Molecular Weight 204.15 g/mol [1][2][3]
Monoisotopic Mass 204.03981395 Da[3][4]
Melting Point 176-177°C[2]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol details a standard procedure for the determination of the molecular weight of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone using electrospray ionization mass spectrometry (ESI-MS).

Objective: To accurately determine the molecular mass of the target compound.

Materials and Reagents:

  • 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mass spectrometry)

  • Calibrant solution (e.g., sodium trifluoroacetate cluster)

Instrumentation:

  • High-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., an Orbitrap or Q-TOF instrument).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a dilute sample for infusion by adding 10 µL of the stock to 990 µL of a 50:50 methanol:water solution containing 0.1% formic acid. This results in a final concentration of approximately 10 µg/mL. The formic acid aids in the ionization process.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution. This ensures high mass accuracy.

  • Sample Infusion and Data Acquisition:

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

    • Acquire mass spectra in both positive and negative ion modes to determine the optimal ionization polarity. For this compound, the phenolic hydroxyl group is likely to deprotonate, making negative ion mode potentially more informative.

    • Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.

  • Data Analysis:

    • In the resulting mass spectrum, identify the peak corresponding to the molecular ion.

      • In positive ion mode, this would be the protonated molecule [M+H]⁺.

      • In negative ion mode, this would be the deprotonated molecule [M-H]⁻.

    • Compare the experimentally determined m/z value of the molecular ion with the theoretically calculated value based on the chemical formula (C₉H₇F₃O₂). The high-resolution instrument should provide a mass accuracy of less than 5 ppm.

Conceptual Workflow for Biological Screening

The following diagram illustrates a generalized workflow for the initial biological evaluation of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone, a common process in early-stage drug discovery.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation cluster_2 Decision Point A Compound Synthesis and Characterization B Primary Target-Based Assay (e.g., Enzyme Inhibition) A->B Test Compound C Cell-Based Viability Assay (e.g., MTT on Cancer Cell Lines) A->C Test Compound D Determination of IC50/EC50 B->D C->D E Secondary Confirmatory Assays D->E Potent Hits F Initial ADME-Tox Profiling (e.g., Microsomal Stability) E->F G Hit Candidate? F->G H Lead Optimization Studies G->H Yes I Archive Compound G->I No

Caption: A conceptual workflow for the initial biological screening of a novel chemical entity.

This guide provides essential technical information for researchers working with 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone, covering its fundamental properties and standard analytical and screening methodologies.

References

An In-depth Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and spectroscopic data. A plausible synthetic route via the Fries rearrangement is presented with a detailed experimental protocol. Furthermore, based on structure-activity relationships of analogous compounds, this guide explores potential biological activities, including anti-inflammatory and cytotoxic effects, and proposes key signaling pathways, such as NF-κB and MAPK, that may be modulated by this compound. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is a substituted acetophenone featuring a hydroxyl group at the 4'-position and a trifluoromethyl group at the 3'-position of the phenyl ring.

Systematic Name: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one[1] Synonyms: 5-Acetyl-2-hydroxybenzotrifluoride CAS Number: 149105-11-3[1] Molecular Formula: C₉H₇F₃O₂[1] Molecular Weight: 204.15 g/mol [2]

4_Hydroxy_3_trifluoromethyl_acetophenone This compound C1 C C2 C C1->C2 C1:e->C2:w C7 C C1->C7 C3 C C2->C3 H17 H C2->H17 C4 C C3->C4 C3:e->C4:w C13 C C3->C13 C5 C C4->C5 O11 O C4->O11 C6 C C5->C6 C5:e->C6:w H18 H C5->H18 C6->C1 H19 H C6->H19 O8 O C7->O8 C7:e->O8:w C9 C C7->C9 H10 H₃ H12 H O11->H12 F14 F C13->F14 F15 F C13->F15 F16 F C13->F16 SynthesisWorkflow start Start: 2-(Trifluoromethyl)phenol step1 Acetylation with Acetic Anhydride/Pyridine start->step1 intermediate Intermediate: 2-(Trifluoromethyl)phenyl acetate step1->intermediate step2 Fries Rearrangement with AlCl₃ intermediate->step2 purification Purification (Column Chromatography) step2->purification product Product: this compound purification->product AntiInflammatoryPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->NFκB_nuc Activates Compound This compound Compound->IKK Inhibits (?) Compound->MAPK Inhibits (?) DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

References

Technical Guide: Physicochemical Properties of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical and agrochemical research. This document outlines its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to aid in laboratory synthesis and analysis.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. The following table summarizes the available data for this compound.

PropertyValueSource
Melting Point 170.5-179.5 °CThermo Scientific Chemicals[1]
Boiling Point 254.7 °C at 760 mmHgGuidechem

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus. The heating rate is initially set to a higher value to approach the expected melting point and then reduced to 1-2 °C per minute for accurate measurement.

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and tube are then immersed in the oil of the Thiele tube, making sure the oil level is above the side arm.

  • Measurement: The sample is heated, and the temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Micro Boiling Point Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A few drops of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and immersed in a heating bath.

  • Measurement: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for determining physical properties and a common synthetic route for substituted acetophenones.

G cluster_workflow Experimental Workflow for Physicochemical Property Determination A Sample Preparation (Grinding/Dispensing) B Apparatus Setup (Capillary Insertion/Immersion) A->B C Controlled Heating (Gradual Temperature Increase) B->C D Observation of Phase Change (Melting/Boiling) C->D E Data Recording (Temperature Range) D->E F Analysis and Comparison (with Literature Values) E->F

Caption: Generalized workflow for the determination of physical properties.

G cluster_synthesis General Synthesis of a Substituted Acetophenone via Friedel-Crafts Acylation Reactant1 Substituted Benzene Intermediate Acylium Ion Intermediate Reactant1->Intermediate Electrophilic Attack Reactant2 Acetyl Chloride/Anhydride Catalyst Lewis Acid (e.g., AlCl3) Reactant2->Catalyst Activation Catalyst->Intermediate Product Substituted Acetophenone Intermediate->Product Deprotonation

Caption: A representative synthetic pathway for substituted acetophenones.

References

Spectroscopic and Synthetic Profile of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to predict its spectroscopic properties. Detailed hypothetical protocols for its synthesis and spectroscopic analysis are also presented to facilitate future research and development.

Molecular and Spectroscopic Data

This compound is a substituted aromatic ketone with the molecular formula C₉H₇F₃O₂ and a monoisotopic mass of 204.04 g/mol .[1][2][3] Its structure combines a hydroxyl group and a trifluoromethyl group on the phenyl ring, ortho and meta to the acetyl substituent, respectively. These features are expected to significantly influence its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, inferred from the known data of 4'-(Trifluoromethyl)acetophenone, 3'-(Trifluoromethyl)acetophenone, and 4'-Hydroxyacetophenone.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1HH-2'
~7.9dd1HH-6'
~7.1d1HH-5'
~5.5-6.5br s1H-OH
~2.6s3H-COCH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~197C=O
~158C-4'
~133C-6'
~131C-1'
~127 (q)C-3'
~123 (q)-CF₃
~118C-2'
~116C-5'
~26-CH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch
~1670StrongC=O stretch
~1600, 1500Medium-StrongC=C aromatic stretch
~1320StrongC-F stretch
~1150StrongC-F stretch
Comparative Spectroscopic Data of Related Compounds

To substantiate the predicted data, the experimental spectroscopic values for key structural analogs are provided below.

Table 4: ¹H NMR Data for Related Acetophenones (in CDCl₃)

Compoundδ (ppm) for Aromatic Protonsδ (ppm) for -COCH₃
4'-(Trifluoromethyl)acetophenone8.06 (d), 7.73 (d)[4]2.65[4]
4'-Hydroxyacetophenone7.93 (d), 6.99 (d)[5]2.60[5]

Table 5: ¹³C NMR Data for Related Acetophenones (in CDCl₃)

Compoundδ (ppm) for C=Oδ (ppm) for Aromatic Carbonsδ (ppm) for -CH₃
4'-(Trifluoromethyl)acetophenone~197139.6, 134.4 (q), 128.8, 125.8 (q), 123.7 (q)26.8
3'-(Trifluoromethyl)acetophenone~197138.3, 132.0, 131.1 (q), 129.8, 129.4 (q), 126.9 (q), 124.0 (q)[6]26.7[6]
4'-Hydroxyacetophenone~198161.7, 131.2, 130.5, 115.826.4

Table 6: Key IR Data for Related Acetophenones

Compoundν (cm⁻¹) for C=OOther Key Bands (cm⁻¹)
4'-(Trifluoromethyl)acetophenone~1700~1325, 1170, 1130 (C-F)[7]
3'-(Trifluoromethyl)acetophenone~1700~1330, 1170, 1130 (C-F)[8]
4'-Hydroxyacetophenone~1675~3350 (O-H)[9]

Experimental Protocols

The following sections detail a hypothetical but plausible experimental approach for the synthesis and spectroscopic characterization of this compound.

Synthesis via Fries Rearrangement

A potential synthetic route to this compound is the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate.[10][11] This reaction involves the Lewis acid-catalyzed intramolecular acyl migration from the phenolic ester to the aromatic ring.

Materials:

  • 2-(Trifluoromethyl)phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (10% aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous nitrobenzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Once the aluminum chloride has dissolved, add 2-(trifluoromethyl)phenyl acetate dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to favor the para-rearranged product.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods.

Synthesis_Workflow 2-(Trifluoromethyl)phenyl acetate 2-(Trifluoromethyl)phenyl acetate Reaction Mixture Reaction Mixture 2-(Trifluoromethyl)phenyl acetate->Reaction Mixture 1. AlCl₃, Nitrobenzene 2. Heat Crude Product Crude Product Reaction Mixture->Crude Product 1. HCl/Ice Quench 2. Extraction Purified Product Purified Product Crude Product->Purified Product Column Chromatography Spectroscopic Analysis Spectroscopic Analysis Purified Product->Spectroscopic Analysis NMR, IR, MS

A proposed workflow for the synthesis of this compound.
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

2.2.2. Infrared (IR) Spectroscopy

  • Acquire the IR spectrum of the purified solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet of the sample.

2.2.3. Mass Spectrometry (MS)

  • Obtain a mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Molecular Structure and Relationships

The molecular structure of this compound and its relationship to the starting material in the proposed synthesis are depicted below.

The Fries Rearrangement transforms the starting ester into the target ketone.

This technical guide provides a foundational understanding of this compound, offering predicted spectroscopic data and a viable synthetic strategy. The detailed protocols and comparative data serve as a valuable resource for researchers initiating work with this compound.

References

An In-depth Technical Guide to the Solubility Profile of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, solubility is a paramount physicochemical parameter.[1] It dictates the extent to which a compound can dissolve in a solvent to form a homogenous solution, a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to erratic and incomplete drug absorption, diminished bioavailability, and ultimately, therapeutic failure.[2] Therefore, a thorough understanding of a compound's solubility profile is essential from the earliest stages of research to guide lead optimization, formulation development, and to ensure the reliability of in-vitro testing.[2][3]

4'-Hydroxy-3'-(trifluoromethyl)acetophenone (Figure 1) is a substituted aromatic ketone with a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[4][5] Its structure, featuring a hydroxyl group, a trifluoromethyl group, and an acetophenone core, suggests a complex interplay of factors governing its solubility. The trifluoromethyl group, in particular, is a common moiety in medicinal chemistry, known to enhance metabolic stability and binding affinity.[6] This guide provides a framework for systematically investigating the solubility of this promising compound.

Figure 1: Chemical Structure of this compound

Chemical Structure of this compound
Caption: The molecular structure of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one.

Physicochemical Properties and Predicted Solubility Behavior

While direct experimental solubility data is sparse, an analysis of the compound's structural features allows for an educated prediction of its behavior.

PropertyValue/PredictionSource
IUPAC Name 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one[5]
CAS Number 149105-11-3[5]
Molecular Formula C₉H₇F₃O₂[4]
Molecular Weight 204.15 g/mol [4]
Physical Form Brown Powder[4][5]
Melting Point 170.5-179.5 °C[5]
Predicted pKa The phenolic hydroxyl group is expected to be weakly acidic.Inferred
Predicted LogP The presence of the trifluoromethyl group increases lipophilicity, while the hydroxyl group increases hydrophilicity. The overall LogP is likely to be moderate.Inferred

The solubility of this compound will be governed by a balance of its hydrophobic and hydrophilic characteristics. The aromatic ring and the trifluoromethyl group contribute to its lipophilicity, suggesting solubility in organic solvents.[7][8] Conversely, the hydroxyl and carbonyl groups can participate in hydrogen bonding, potentially affording some degree of aqueous solubility.[7] The acidic nature of the phenolic hydroxyl group implies that its aqueous solubility will be pH-dependent; it is expected to be more soluble in alkaline solutions where it can deprotonate to form a more polar phenoxide ion.

Factors Influencing the Solubility of this compound

A comprehensive solubility profile requires investigation into several key factors that can significantly alter the dissolution of the compound.

  • pH: For ionizable compounds, pH is a critical determinant of solubility.[9] The aqueous solubility of this compound should be determined over a physiologically relevant pH range (typically 1.2 to 6.8) to simulate its journey through the gastrointestinal tract.[10]

  • Temperature: Solubility is a thermodynamic quantity and is therefore temperature-dependent.[11] For most solids, solubility increases with temperature. It is standard practice to determine solubility at controlled temperatures, such as 25 °C (room temperature) and 37 °C (physiological temperature).[10][11]

  • Solvent System: Characterizing solubility in a range of solvents is crucial for both pharmaceutical and synthetic applications. This includes aqueous buffers, organic solvents, and co-solvent systems.

  • Solid-State Properties: The crystalline form of a compound can impact its solubility.[12] Different polymorphs or the presence of an amorphous state can exhibit different dissolution characteristics.

Experimental Determination of Solubility: A Methodological Approach

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.[2]

  • Kinetic Solubility Assays: These are high-throughput methods ideal for early-stage screening.[1][9] They measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[3]

  • Thermodynamic Solubility Assays: Considered the "gold standard," these assays measure the equilibrium solubility of a compound in a saturated solution.[9][12] The shake-flask method is the most common and accurate technique for determining thermodynamic solubility.[11]

The following sections detail the protocols for a comprehensive evaluation of the solubility of this compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method directly measures the equilibrium solubility and is recommended for generating definitive data.[11][13]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with defined solvent volume (e.g., aqueous buffer, organic solvent) A->B C Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C D Centrifuge or filter to remove undissolved solid C->D E Extract supernatant D->E F Dilute supernatant appropriately E->F G Quantify concentration (e.g., HPLC-UV, LC-MS/MS) F->G

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, methanol, acetone). The presence of undissolved solid is crucial for ensuring equilibrium is reached.[11]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.[10][11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.[12]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][12] A standard calibration curve should be generated for accurate quantification.[14]

Kinetic Solubility Determination

Kinetic solubility is often assessed in early discovery to quickly flag compounds with potential solubility issues.[2]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO B Dispense stock into 96-well plate A->B C Add aqueous buffer to each well B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure precipitation (e.g., nephelometry, turbidimetry) D->E

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[14]

  • Serial Dilution: Serially dilute the stock solution in a 96-well plate.

  • Precipitation Induction: Add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[9]

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).

  • Detection: Measure the amount of precipitate formed in each well. This can be done using nephelometry, which measures scattered light, or turbidimetry.[1][9] The concentration at which precipitation is first observed is reported as the kinetic solubility.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 37 °C

Solvent/BufferpHSolubility (µg/mL)Solubility (mM)
0.1 N HCl1.2Experimental ValueCalculated Value
Acetate Buffer4.5Experimental ValueCalculated Value
Phosphate Buffer6.8Experimental ValueCalculated Value
Water~7.0Experimental ValueCalculated Value
EthanolN/AExperimental ValueCalculated Value
MethanolN/AExperimental ValueCalculated Value
AcetoneN/AExperimental ValueCalculated Value

A commonly accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[1] The data in Table 1 will allow for the classification of this compound according to this and other relevant benchmarks.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful application in pharmaceutical research and development. This guide provides a robust framework for the systematic determination of its solubility in various relevant media. The experimental data generated from these protocols will enable researchers to make informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately accelerate the development of new therapeutic agents. Future work should focus on the impact of different salt forms and co-solvents on the solubility of this compound, further enhancing its utility in drug delivery.

References

A Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Fluorinated Intermediate

This technical guide provides a comprehensive overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. This document consolidates available data on its commercial availability, physicochemical properties, and potential biological relevance, offering a valuable resource for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.

Commercial Availability and Supplier Information

This compound is readily available from several chemical suppliers, indicating its utility as a building block in organic synthesis. The compound is typically supplied as a brown or off-white powder with purities generally at or above 95%. Researchers can source this chemical from the following vendors, among others:

SupplierCatalog Number(s)PurityAdditional Information
Thermo Scientific Chemicals H31691.03≥94.0% (GC)Formerly part of the Alfa Aesar portfolio.[1][2]
Oakwood Chemical 033762Not specifiedAvailable in various quantities.
Synquest Labs 2820-3-01Not specified-
Apollo Scientific Ltd. APO455837725Not specified-
CymitQuimica 02-H3169195%Distributed for Thermo Scientific Chemicals.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its application in experimental settings, including reaction setup and analytical characterization.

PropertyValueSource(s)
CAS Number 149105-11-3[2][4]
Molecular Formula C₉H₇F₃O₂[2][4]
Molecular Weight 204.15 g/mol [3][4]
IUPAC Name 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone[2][4]
Appearance Brown Powder[2][3]
Melting Point 170.5-179.5 °C[2]
Boiling Point 174-179 °C[4]
InChI Key HKRUXZJKSFFSGF-UHFFFAOYSA-N[2][4]
SMILES CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F[2]
Predicted XlogP 2.1-

Role in Drug Discovery and Development

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[5] This group can improve critical properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond in the -CF3 group increases resistance to oxidative metabolism by enzymes like cytochrome P450, potentially leading to a longer drug half-life.

  • Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more selective interactions with biological targets.

As a trifluoromethylated acetophenone, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of acetophenones is known to exhibit a range of pharmacological effects, including anti-inflammatory and enzyme inhibitory activities.

Experimental Protocols

General Synthesis Approach for Trifluoromethyl Acetophenones (Illustrative)

The synthesis of trifluoromethylated acetophenones often involves multi-step processes. One common route for a related compound, 3'-(trifluoromethyl)acetophenone, starts from 3-(trifluoromethyl)aniline. The general workflow is as follows:

G A 3-(Trifluoromethyl)aniline B Diazotization (NaNO₂, H₂SO₄) A->B C Diazonium Salt B->C D Coupling Reaction (Acetaldoxime, Cu(I) catalyst) C->D E Intermediate Oxime D->E F Hydrolysis (HCl) E->F G 3'-(Trifluoromethyl)acetophenone F->G

General synthetic workflow for a related trifluoromethyl acetophenone.

Disclaimer: This is a generalized protocol for a related compound. The synthesis of this compound would require modifications to this procedure. Researchers should consult relevant synthetic chemistry literature and patents for more specific guidance.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively associated with this compound in the available literature, based on the known activities of structurally related compounds, some plausible targets can be hypothesized.

Many phenolic compounds and trifluoromethylated molecules are known to interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid metabolism and inflammation.[6] Furthermore, various acetophenone derivatives have demonstrated anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling cascades like the NF-κB pathway.

Below is a hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action, based on the activities of related acetophenones.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NF_kB NF-κB IκB->NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Compound This compound (Hypothetical Target) Compound->IKK Inhibition (Postulated) DNA DNA NF_kB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

References

Chemical Safety of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available chemical safety information for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone (CAS No. 149105-11-3). It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal risk assessment or the guidance provided in a Safety Data Sheet (SDS).

Introduction

This compound is a substituted acetophenone derivative. Acetophenones are a class of organic compounds that are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and bioactivity. This guide provides a consolidated overview of the available safety information for this compound, focusing on its hazard identification, handling procedures, and the experimental protocols for its safety assessment.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Skin Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Irritation: Category 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 149105-11-3[1][2]
Molecular Formula C₉H₇F₃O₂[1][2]
Molecular Weight 204.15 g/mol [2]
Appearance Brown powder/solid[1]
Melting Point 170.5-179.5 °C[1]
Boiling Point 174-179 °C

Table 2: Acute Toxicity Data

EndpointValueSpeciesRouteReference
LD50 Data not available---
LC50 Data not available---

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the safety of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the OECD guidelines relevant to the identified hazards of this compound.

Skin Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Test Substance Preparation: The test substance (solid or liquid) is applied directly to a small area of shorn skin.

  • Application: A gauze patch holding 0.5 g of the solid test substance is applied to the skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized grading system.

References

Introduction: The Emergence of Fluorinated Scaffolds in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific class of compounds, trifluoromethyl acetophenones, and their derivatives, which are gaining significant attention for their potential biological activities. We will delve into the compelling evidence supporting their role as novel anticonvulsant agents, providing a technical overview for researchers, scientists, and drug development professionals. Our exploration will cover the synthetic strategies, structure-activity relationships, proposed mechanisms of action, and the critical experimental protocols for their evaluation.

Synthetic Pathways to Trifluoromethyl Acetophenone Derivatives

The synthesis of the core m-trifluoromethyl acetophenone structure is a critical first step, serving as a key intermediate for a variety of therapeutic agents.[1] One common industrial method involves the diazotization of m-trifluoromethylaniline to form a diazonium salt. This salt is then coupled with acetaldoxime, catalyzed by a copper salt, followed by hydrolysis with hydrochloric acid to yield the final product.[1][2] Alternative methods include the reaction of 3-bromo-benzotrifluoride with a vinylether in the presence of a palladium catalyst, followed by hydrolysis.[3]

Further derivatization is typically achieved through reactions targeting the ketone or the aromatic ring. For instance, α-halogenation of the acetophenone (e.g., with 2-chloroacetyl chloride) creates a reactive alkylating agent.[4] This intermediate can then be reacted with various amines, such as substituted phenylpiperazines or morpholine, to generate a diverse library of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[4]

G cluster_0 Core Synthesis cluster_1 Derivatization m-trifluoromethylaniline m-trifluoromethylaniline Diazonium Salt Diazonium Salt m-trifluoromethylaniline->Diazonium Salt Diazotization m-trifluoromethyl acetophenone m-trifluoromethyl acetophenone Diazonium Salt->m-trifluoromethyl acetophenone Coupling & Hydrolysis Alkylating Reagent Alkylating Reagent m-trifluoromethyl acetophenone->Alkylating Reagent α-halogenation Final Derivative Final Derivative Alkylating Reagent->Final Derivative Amine Amine Amine->Final Derivative Alkylation

Caption: General synthetic scheme for trifluoromethyl acetophenone derivatives.

Anticonvulsant Activity and Structure-Activity Relationships (SAR)

The inclusion of a trifluoromethyl group in various molecular frameworks has been shown to enhance anticonvulsant activity.[5] SAR studies reveal that this electron-withdrawing group often increases the potency of the compound.[5] For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide moiety showed considerably higher protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts.[4] This highlights the crucial role of the CF3 group in conferring anticonvulsant properties in this chemical series.[4]

The position of the CF3 group and the nature of other substituents are critical. Studies on enaminone derivatives have shown that while trifluoromethylation can introduce activity in models like the MES test, it may require higher doses compared to non-fluorinated analogs in other seizure models, indicating a complex interplay between structure and activity profile.[6] The overall lipophilicity of the molecule also influences the onset and duration of action; more lipophilic compounds tend to show activity at later time points post-administration.[4]

Proposed Mechanisms of Action

While the precise mechanisms for many novel anticonvulsants are still under investigation, the primary modes of action for established antiepileptic drugs (AEDs) involve three main strategies: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation.[7]

  • Modulation of Voltage-Gated Ion Channels : Many AEDs, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels.[7][8] They stabilize the inactive state of the channel, which reduces the neuron's ability to fire at high frequencies, thereby preventing seizure propagation.[9][10] Some trifluoromethyl acetophenone derivatives have been shown to bind to neuronal voltage-sensitive sodium channels, suggesting a similar mechanism.[4][11] Blockade of voltage-operated calcium channels is another key mechanism, particularly for absence seizures.[8]

  • Enhancement of GABAergic Neurotransmission : Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] Drugs like benzodiazepines and barbiturates enhance GABA's effect at its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, making it less likely to fire.[8][9] This enhancement of inhibitory tone is a proven strategy for seizure control.[12]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Action Potential Action Potential Na_Channel Na+ Channel Action Potential->Na_Channel Ca_Channel Ca2+ Channel Na_Channel->Ca_Channel Glutamate Release Glutamate Release Ca_Channel->Glutamate Release TFMA_Derivative TFMA Derivative TFMA_Derivative->Na_Channel Blocks TFMA_Derivative->Ca_Channel Blocks GABA_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Inhibition Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition TFMA_Derivative_GABA TFMA Derivative TFMA_Derivative_GABA->GABA_Receptor Enhances

Caption: Plausible mechanisms of action for trifluoromethyl acetophenone (TFMA) derivatives.

Data Presentation: Anticonvulsant Activity Screening

The following table summarizes the anticonvulsant activity of representative trifluoromethyl acetophenone derivatives in standard preclinical models.

Compound IDAnimal ModelTestDose (mg/kg)Time (h)% ProtectionED50 (mg/kg)Reference
Derivative 19 MouseMES100475%-[4]
MouseMES3000.575%-[4]
Derivative 20 MouseMES100450%-[4]
Derivative 24 MouseMES1000.550%-[4]
Compound 7 RodentMES100225%-[6]
RodentMES3000.5 & 225%-[6]
Rodent6 Hz (44mA)300-25%-[6]

Experimental Protocols for Anticonvulsant Evaluation

A standardized screening approach is essential for identifying and characterizing novel anticonvulsant agents. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the primary, gold-standard models used for this purpose.[13][14]

Protocol 1: Maximal Electroshock (MES) Seizure Model
  • Objective : To identify compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[14][15]

  • Materials :

    • Male ICR mice (20-25 g) or Male Sprague-Dawley rats (150-200 g).[15]

    • Test Compound (Trifluoromethyl acetophenone derivative).

    • Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Electroconvulsive shock apparatus.

    • Corneal electrodes.

    • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[15]

  • Methodology :

    • Animal Acclimation : Acclimate animals to the laboratory environment for at least 7 days prior to the experiment.[15]

    • Drug Administration : Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A typical pre-treatment time is 30 minutes for i.p. and 60 minutes for p.o. administration before seizure induction.[15]

    • MES Induction : At the time of predicted peak effect, apply a drop of topical anesthetic to the eyes of each animal.[15] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[15][16]

    • Observation : Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of this phase is considered a protective effect.[15][16]

    • Data Analysis : Determine the median effective dose (ED50), the dose required to protect 50% of the animals from THLE, using log-probit analysis.[14]

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
  • Objective : To identify compounds that raise the seizure threshold, indicating potential efficacy against generalized myoclonic seizures.[14]

  • Materials :

    • Male ICR mice (20-25 g).[15]

    • Test Compound.

    • Vehicle.

    • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).[15]

    • Syringes and needles.

  • Methodology :

    • Animal Acclimation & Dosing : Follow the same procedures as in Protocol 1.

    • PTZ Induction : Administer PTZ subcutaneously (s.c.) to induce seizures.[15] A typical convulsant dose is 85 mg/kg.[16]

    • Observation : Immediately place each mouse into an individual observation chamber and record seizure activity for 30 minutes.[15][16] Key parameters to measure include the latency to the first clonic seizure and seizure severity (using a standardized scale like the Racine scale).[15]

    • Endpoint : The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

    • Data Analysis : Calculate the percentage of animals protected from seizures in each group. Determine the ED50 for the test compound.

G cluster_0 Pre-clinical Screening Workflow Compound_Synthesis Synthesis of TFMA Derivative Animal_Acclimation Animal Acclimation & Grouping Compound_Synthesis->Animal_Acclimation Dosing Administer Compound or Vehicle Animal_Acclimation->Dosing Seizure_Induction Seizure Induction Dosing->Seizure_Induction MES MES Model (Electrical Stimulus) Seizure_Induction->MES Generalized Tonic-Clonic scPTZ scPTZ Model (Chemical Convulsant) Seizure_Induction->scPTZ Generalized Myoclonic Observation Observation & Scoring (e.g., THLE, Seizure Latency) MES->Observation scPTZ->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis Lead_Identification Lead Candidate Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for anticonvulsant drug screening.

Conclusion and Future Directions

Trifluoromethyl acetophenones represent a promising scaffold for the development of novel anticonvulsant agents. The strategic inclusion of the trifluoromethyl group has been demonstrated to be a viable strategy for enhancing potency, likely through modulation of key neuronal ion channels. The established preclinical screening models, such as MES and scPTZ, provide a robust framework for evaluating these compounds and elucidating their therapeutic potential.

Future research should focus on expanding the chemical diversity of these derivatives to further refine structure-activity relationships. Advanced studies are warranted to pinpoint the specific molecular targets and signaling pathways involved. Investigating efficacy in drug-resistant epilepsy models, such as the 6 Hz seizure test, will also be crucial for identifying candidates with the potential to address unmet clinical needs in epilepsy treatment.[4][17]

References

Discovery and history of substituted acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, the simplest aromatic ketone (C₆H₅COCH₃), and its substituted derivatives form a cornerstone of organic synthesis and medicinal chemistry.[1][2] The unique chemical properties of the acetophenone scaffold—a reactive ketone group attached to a modifiable aromatic ring—render it a versatile building block for a vast array of complex molecules.[3] These compounds are not merely synthetic curiosities; they are integral to the production of pharmaceuticals, fine chemicals, and fragrances.[1][4] This technical guide provides a comprehensive overview of the historical discovery of key substituted acetophenones, details their core synthetic methodologies, and highlights their enduring impact on drug development.

Early History and Discovery: The Dawn of Synthetic Analgesics

The story of substituted acetophenones in medicine is inextricably linked to the quest for safe and effective pain relievers in the late 19th century. This era saw the transition from reliance on natural alkaloids to the dawn of synthetic pharmaceutical drugs, many derived from coal tar.[5]

Acetanilide and Phenacetin: The Precursors

The journey began serendipitously in 1886 with the discovery that acetanilide , a simple derivative of aniline, possessed potent antipyretic (fever-reducing) properties.[6] While effective, acetanilide exhibited significant toxicity, most notably cyanosis, a condition caused by a reduced oxygen-carrying capacity of the blood.[5][6] This critical drawback spurred the search for safer alternatives.

In 1887, the Bayer Company in Germany developed and introduced phenacetin (N-(4-ethoxyphenyl)acetamide).[6][7][8] Synthesized by American chemist Harmon Northrop Morse in 1878, phenacetin proved to be a safer and effective analgesic and antipyretic.[7][9] It became a mainstay in pain and fever remedies for decades, often compounded with aspirin and caffeine in "A.P.C." tablets.[7][8] However, prolonged use and high doses of phenacetin were later linked to severe kidney damage (analgesic nephropathy) and potential carcinogenicity, leading to its eventual withdrawal from the market in many countries by the 1980s.[7][8]

Paracetamol (Acetaminophen): The Active Metabolite

The true breakthrough came from the study of how these early drugs worked. In the late 1940s, researchers Julius Axelrod and Bernard Brodie made a pivotal discovery: both acetanilide and phenacetin were metabolized in the body to paracetamol (N-acetyl-p-aminophenol, or acetaminophen).[5][10] This metabolite was responsible for the analgesic effects of its parent compounds but was significantly less toxic.[10]

Paracetamol itself was first synthesized by Harmon Northrop Morse in 1878.[5][11][12] Despite its early synthesis, its therapeutic potential was overlooked for over 70 years.[5] Following the metabolic studies, interest was reignited, and in 1955, McNeil Laboratories introduced it to the U.S. market as "Tylenol Elixir for children," marketed as a safer alternative to aspirin.[5] Today, paracetamol is one of the most widely used over-the-counter medications for pain and fever globally and is listed as an essential medicine by the World Health Organization.[10][13]

G Acetanilide Acetanilide (1886) Antipyretic High Toxicity (Cyanosis) Metabolism Metabolized in the body to Acetanilide->Metabolism Phenacetin Phenacetin (1887) Analgesic & Antipyretic Safer Alternative Kidney Toxicity Phenacetin->Metabolism Paracetamol Paracetamol (Acetaminophen) (Synthesized 1878, Commercialized 1955) Active Metabolite Safer Profile Metabolism->Paracetamol

Caption: Historical development of acetophenone-based analgesics.

Core Synthesis Methodologies

The synthesis of substituted acetophenones is a fundamental operation in organic chemistry. Several methods exist, but the Friedel-Crafts acylation remains the most classic and widely employed technique.[14]

Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, this powerful reaction forms aryl ketones through the electrophilic aromatic substitution of a benzene ring with an acylating agent.[14][15]

  • Reactants : An aromatic compound (e.g., benzene, phenol, anisole), an acylating agent (typically an acyl chloride like acetyl chloride or an anhydride like acetic anhydride), and a Lewis acid catalyst (commonly aluminum chloride, AlCl₃, or hydrogen fluoride, HF).[14][16]

  • Mechanism : The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion (R-C≡O⁺). This ion is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the substituted acetophenone.[14][17]

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic ring, which prevents polysubstitution—a common issue in the related Friedel-Crafts alkylation.[18]

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl Complex1 [R-CO-Cl---AlCl₃] AcylChloride->Complex1 + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) Complex1->AcyliumIon AlCl4 AlCl₄⁻ Complex1->AlCl4 Benzene Benzene Ring AreniumIon Arenium Ion Intermediate (Resonance Stabilized) Benzene->AreniumIon + R-C≡O⁺ Product Aryl Ketone (Substituted Acetophenone) AreniumIon->Product + AlCl₄⁻ HCl HCl Product->HCl + AlCl₃

Caption: Generalized mechanism of Friedel-Crafts acylation.
Other Synthetic Routes

While Friedel-Crafts acylation is dominant, other methods are employed for specific substrates:

  • Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. It is particularly useful for synthesizing hydroxyacetophenones, such as 4'-hydroxyacetophenone from phenyl acetate.[19]

  • Claisen-Schmidt Condensation : This base-catalyzed reaction is not a direct synthesis of acetophenones but is crucial for creating more complex derivatives. It involves the condensation of a substituted acetophenone with an aromatic aldehyde to form chalcones, which are important precursors for flavonoids and other bioactive compounds.[3]

Applications in Modern Drug Development

The acetophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs across various therapeutic areas.[1][3] Its ability to be readily modified allows for the fine-tuning of pharmacological activity, solubility, and metabolic stability.[3]

  • Analgesics : The legacy of paracetamol continues, with research into related structures.

  • Antifungal Agents : Oxiconazole is an example of an antifungal drug synthesized using an acetophenone derivative.[1]

  • Hypnotics/Sedatives : The non-benzodiazepine hypnotic agent zolpidem is synthesized from an acetophenone precursor.[1]

  • Enzyme Inhibitors : Modified acetophenones have been developed as potent inhibitors of enzymes like α-glucosidase for diabetes management and cholinesterases for potential Alzheimer's disease imaging.[20][21]

  • Anticancer Agents : Chalcones derived from acetophenones have shown significant antiproliferative activity, with some acting as tubulin polymerization inhibitors.[22]

Quantitative Data Summary

The efficiency of synthetic methods is critical for drug development. The following tables summarize quantitative data from key synthetic procedures for substituted acetophenones.

Table 1: Synthesis of 4-Hydroxyacetophenone (4-HAP) via Friedel-Crafts Acetylation of Phenol (Data compiled from patents describing the process using hydrogen fluoride as a catalyst)[16][23][24]

Acetylating AgentMoles of Agent (per mole Phenol)Moles of HF (per mole Phenol)Temperature (°C)Reaction Time (min)Phenol Conversion (%)Selectivity to 4-HAP (%)
Acetic Acid0.9 - 1.420 - 5040 - 9010 - 120> 80%> 70%
Acetic Acid (Optimized)1.0 - 1.2525 - 3050 - 8030 - 75> 90%> 80%
Acetic Anhydride0.9 - 2.08 - 6030 - 95> 10> 95%> 90%
Acetic Anhydride0.4 - 0.88 - 6030 - 9515 - 120> 80%> 70%

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected Benzonate Derivatives of Acetophenone (Data from a study on acetophenone derivatives as potential antidiabetic agents)[20]

Compound IDSubstitution PatternIC₅₀ (µM)
Acarbose (Standard) -54.62 ± 2.15
7d 2,4-dihydroxy-5-methylacetophenone derivative7.88 ± 0.11
7f 2,4-dihydroxy-5-methylacetophenone derivative6.51 ± 0.08
7i 2,4-dihydroxy-5-methylacetophenone derivative3.25 ± 0.04
7n 2,4-dihydroxy-5-methylacetophenone derivative4.83 ± 0.06
7o 2,4-dihydroxy-5-methylacetophenone derivative2.57 ± 0.02
7r 2,4-dihydroxy-5-methylacetophenone derivative5.36 ± 0.09
7s 2,4-dihydroxy-5-methylacetophenone derivative3.84 ± 0.05
7u 2,4-dihydroxy-5-methylacetophenone derivative1.68 ± 0.02
7v 2,4-dihydroxy-5-methylacetophenone derivative4.12 ± 0.07

Key Experimental Protocols

Detailed and reproducible experimental design is paramount in chemical and pharmaceutical research. The following are representative protocols for the synthesis of substituted acetophenones and their derivatives.

Protocol 1: General Procedure for Friedel-Crafts Acylation (Synthesis of 4-Methoxyacetophenone)[25]

Objective: To synthesize 4-methoxyacetophenone from anisole and acetyl chloride.

Materials:

  • Anisole (1.0 equivalent)

  • Acetyl chloride (1.0 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • 5% NaOH solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous AlCl₃ and anhydrous DCM. The resulting suspension is cooled to 0°C in an ice bath.

  • Reagent Addition: Acetyl chloride is added dropwise to the stirred suspension. Following this, a solution of anisole in anhydrous DCM is added dropwise over 30 minutes, ensuring the internal temperature is maintained below 10°C.

  • Reaction: The ice bath is removed, and the mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed sequentially with water, 5% NaOH solution (to remove any acidic impurities), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude 4-methoxyacetophenone can be further purified by vacuum distillation or recrystallization.

G start_end start_end process process decision decision io io start Start setup 1. Reaction Setup - Flame-dry flask - Add AlCl₃ and DCM - Cool to 0°C start->setup add_reagents 2. Reagent Addition - Add Acetyl Chloride - Add Anisole solution (T < 10°C) setup->add_reagents react 3. Reaction - Stir at room temperature add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 4. Work-up - Quench with ice/HCl monitor->workup Reaction Complete extract 5. Extraction & Washing - Separate organic layer - Wash with H₂O, NaOH, Brine workup->extract dry 6. Drying & Concentration - Dry with MgSO₄ - Evaporate solvent extract->dry purify 7. Purification - Vacuum Distillation or Recrystallization dry->purify product Final Product: 4-Methoxyacetophenone purify->product end End product->end

Caption: Experimental workflow for the synthesis of 4-methoxyacetophenone.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation[3]

Objective: To synthesize a chalcone from a substituted acetophenone and a substituted benzaldehyde.

Materials:

  • Substituted acetophenone (1.0 equivalent)

  • Substituted benzaldehyde (1.0 equivalent)

  • Ethanol

  • Aqueous NaOH solution (e.g., 10-40%)

Procedure:

  • Dissolution: Equimolar amounts of the substituted acetophenone and the substituted benzaldehyde are dissolved in ethanol in a round-bottom flask with stirring.

  • Catalyst Addition: The flask is cooled in an ice bath, and the NaOH solution is added dropwise to the stirred mixture. A color change and/or the formation of a precipitate is typically observed.

  • Reaction: The reaction mixture is stirred vigorously at room temperature for a specified time (e.g., 2-24 hours), with progress monitored by TLC.

  • Isolation: The reaction mixture is poured into crushed ice/cold water. The precipitated solid (the crude chalcone) is collected by vacuum filtration using a Büchner funnel.

  • Washing: The solid is washed thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Conclusion

From their accidental discovery in the 19th-century search for analgesics to their current role as indispensable building blocks in modern drug discovery, substituted acetophenones have a rich and impactful history. The development of robust synthetic methods, particularly the Friedel-Crafts acylation, has allowed chemists to explore a vast chemical space, leading to the creation of numerous life-saving drugs.[1][25] The inherent versatility of the acetophenone core ensures that it will remain a valuable and frequently utilized scaffold for the development of novel therapeutic agents for years to come.[3]

References

4'-Hydroxy-3'-(trifluoromethyl)acetophenone supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key building block in synthetic organic chemistry and drug discovery. This document outlines supplier information, key chemical properties, a representative synthesis protocol, and relevant analytical methodologies.

Supplier and Chemical Data

For researchers sourcing this compound, several commercial suppliers are available. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Price (USD)
Thermo Scientific Chemicals H31691.03≥94.0% (GC)149105-11-3C₉H₇F₃O₂204.15170.5-179.583.65 / 1 g
Synquest Labs 2820-3-01-149105-11-3C₉H₇F₃O₂204.148174-179Contact for Price
Oakwood Chemical 033762-149105-11-3C₉H₇F₃O₂204.15-46.00 / 250mg; 93.00 / 1g
Apollo Scientific (via Dabos) PC6845-149105-11-3C₉H₇F₃O₂204.15-121.65 / 1g
Sigma-Aldrich APO455837725-149105-11-3C₉H₇F₃O₂204.15-Sign In to View Price

Synthesis Protocol

Reaction Scheme:

Synthesis_Workflow cluster_diazotization Diazotization Reaction cluster_coupling Coupling Reaction cluster_hydrolysis_purification Hydrolysis & Purification m-Trifluoromethylaniline m-Trifluoromethylaniline NaNO2_H2SO4 NaNO2 / H2SO4 (0-5 °C) m-Trifluoromethylaniline->NaNO2_H2SO4 1. Diazonium_Salt Diazonium Salt Intermediate NaNO2_H2SO4->Diazonium_Salt Forms Copper_Catalyst Copper Salt (e.g., CuCl2) Toluene, Acetic Acid Diazonium_Salt->Copper_Catalyst 2. Added to Acetaldoxime Acetaldoxime Acetaldoxime->Copper_Catalyst Coupled_Intermediate Coupled Intermediate Copper_Catalyst->Coupled_Intermediate HCl HCl (aq) Coupled_Intermediate->HCl 3. Hydrolysis Hydrolysis HCl->Hydrolysis Extraction Organic Extraction Hydrolysis->Extraction Distillation Distillation Extraction->Distillation Final_Product m-Trifluoromethyl Acetophenone Distillation->Final_Product

Caption: Representative synthesis workflow for m-trifluoromethyl acetophenone.

Methodology:

  • Diazotization: m-Trifluoromethylaniline is slowly added to a cooled (0-5 °C) solution of sulfuric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[1][2]

  • Coupling: In a separate vessel, a copper salt catalyst (e.g., cuprous chloride or cupric chloride), acetic acid, and an aqueous solution of acetaldoxime are mixed in an organic solvent such as toluene. The previously prepared diazonium salt solution is then added dropwise to this mixture, maintaining a controlled temperature (0-5 °C) and pH (4-4.5) by the simultaneous addition of a base (e.g., 30% sodium hydroxide).[1][2]

  • Hydrolysis and Purification: Following the coupling reaction, the resulting intermediate is hydrolyzed using an acid, such as hydrochloric acid, with heating. The organic phase is then separated, washed, dried, and purified by distillation under reduced pressure to yield the final product.[1]

Analytical Methods for Quality Control

To ensure the purity and identity of this compound, several analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a crucial technique for assessing the purity of volatile and semi-volatile compounds.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification and quantification.

  • Application: For this compound, GC analysis can determine the percentage of the main component and identify any impurities.[3][4] The mass spectrometer would confirm the molecular weight and fragmentation pattern consistent with the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for structural elucidation.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field, one can deduce the chemical environment of the atoms and thus the structure of the molecule.

Analytical_Workflow cluster_QC Quality Control Workflow Sample This compound (Synthesized or Purchased) Purity_Check Purity Assessment Sample->Purity_Check Structure_Verification Structural Confirmation Sample->Structure_Verification GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Purity_Check->GC_MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Structure_Verification->NMR Pass_QC Product Meets Specifications GC_MS->Pass_QC Purity ≥ 95% Fail_QC Further Purification or Re-synthesis Required GC_MS->Fail_QC Purity < 95% NMR->Pass_QC Correct Structure NMR->Fail_QC Incorrect Structure

Caption: General analytical workflow for quality control.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] While no specific signaling pathways involving this compound have been identified in the reviewed literature, its structural motifs are present in various biologically active compounds. For instance, acetophenone derivatives have been investigated for their neuroprotective and antioxidant properties.[8] Furthermore, fluorinated aromatic compounds are integral to the development of inhibitors for various biochemical targets.[9] Therefore, this compound is a relevant starting material for the synthesis of novel therapeutic agents.

References

Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical formula C9H7F3O2 reveals multiple possible isomers. The most prominent among these is 2-[3-(Trifluoromethyl)phenyl]acetic acid . For the purpose of this technical guide, we will focus on this specific compound, a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug development.

A comprehensive understanding of the physicochemical properties of 2-[3-(Trifluoromethyl)phenyl]acetic acid is fundamental for its application in research and development. These properties influence its solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design.

PropertyValueReference
Molecular Formula C9H7F3O2[1]
Molecular Weight 204.15 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]acetic acid[1]
CAS Number 351-35-9[1]
Appearance Solid (form may vary)
Melting Point Not available
Boiling Point Not available
Solubility Limited solubility in water; soluble in organic solvents[2]
pKa Not available

Synthesis and Manufacturing

The synthesis of 2-[3-(Trifluoromethyl)phenyl]acetic acid and related trifluoromethylated benzoic acids is a key area of research, as these compounds serve as crucial building blocks in the pharmaceutical and agrochemical industries.[2] Several synthetic routes have been developed, often involving the oxidation of a corresponding toluene derivative or through more complex catalytic processes.

One patented method for a related compound, 3-(trifluoromethyl)benzoic acid, involves a multi-step process starting from metaxylene. This process includes chlorination, fluoridation, and subsequent hydrolysis to yield the final product.[3] While this specific patent does not describe the synthesis of 2-[3-(Trifluoromethyl)phenyl]acetic acid, the general principles of introducing the trifluoromethyl group and the carboxylic acid functionality are relevant.

Another approach for a similar compound, 3,5-bis(trifluoromethyl)benzoic acid, utilizes a Grignard reaction. This involves treating 3,5-bis(trifluoromethyl)bromobenzene with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide gas to produce the benzoic acid derivative.[4]

Applications in Drug Development

The incorporation of a trifluoromethyl group (-CF3) into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. This group can significantly improve a compound's:

  • Lipophilicity: Affecting its ability to cross cell membranes.

  • Metabolic Stability: The strong carbon-fluorine bonds can resist metabolic degradation, leading to a longer half-life in the body.[5]

  • Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially improving its interaction with biological targets.

These beneficial properties make trifluoromethylated compounds like 2-[3-(Trifluoromethyl)phenyl]acetic acid valuable intermediates in the synthesis of a wide range of potential therapeutic agents. For instance, related structures are used in the development of anti-inflammatory agents, herbicides, and fungicides.[2]

Biological Activity and Metabolism

The metabolism of substituted benzoic acids has been a subject of study to understand how these compounds are processed in the body. For a series of substituted benzoic acids, including trifluoromethyl derivatives, the primary metabolic pathways involve phase II conjugation reactions, specifically glucuronidation and glycine conjugation.[6] The specific pathway that dominates depends on the physicochemical properties of the compound.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific research. Below are generalized procedures for reactions relevant to the synthesis of trifluoromethylated benzoic acids.

General Procedure for Oxidation of a Toluene Derivative

This method is a common approach for synthesizing benzoic acid derivatives.

experimental_workflow start Start: 3-(Trifluoromethyl)toluene oxidizing_agent Add Strong Oxidizing Agent (e.g., KMnO4 or Na2Cr2O7) start->oxidizing_agent Step 1 reaction_conditions Heat under acidic or alkaline conditions oxidizing_agent->reaction_conditions Step 2 workup Acidification and Extraction reaction_conditions->workup Step 3 product Product: 3-(Trifluoromethyl)benzoic acid workup->product Step 4

Caption: Oxidation of 3-(trifluoromethyl)toluene.

Methodology:

  • To a solution of 3-(trifluoromethyl)toluene in an appropriate solvent (e.g., water or a mixture of water and an organic solvent), a strong oxidizing agent such as potassium permanganate or sodium dichromate is added.

  • The reaction mixture is heated under either acidic or alkaline conditions for a sufficient period to allow for the complete oxidation of the methyl group.

  • Upon completion of the reaction, the mixture is cooled, and any solid manganese dioxide (if using permanganate) is removed by filtration.

  • The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The crude product is collected by filtration and can be further purified by recrystallization.

General Procedure for Grignard Carboxylation

This protocol outlines the synthesis of a benzoic acid from a bromo-aromatic precursor.

grignard_carboxylation start Start: 1-Bromo-3-(trifluoromethyl)benzene grignard_formation React with Magnesium in dry ether or THF start->grignard_formation Step 1 grignard_reagent Grignard Reagent grignard_formation->grignard_reagent Forms carboxylation Bubble CO2 gas through the solution grignard_reagent->carboxylation Step 2 hydrolysis Acidic Workup (e.g., aq. HCl) carboxylation->hydrolysis Step 3 product Product: 3-(Trifluoromethyl)benzoic acid hydrolysis->product Step 4

Caption: Grignard carboxylation workflow.

Methodology:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • A solution of 1-bromo-3-(trifluoromethyl)benzene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with a small crystal of iodine or gentle heating.

  • Once the Grignard reagent has formed, the solution is cooled in an ice bath, and dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Safety and Handling

3-(Trifluoromethyl)benzoic acid, a related compound, is known to cause skin and eye irritation and may cause respiratory irritation.[7][8] It is important to handle this and similar chemical compounds with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]

In case of exposure:

  • Skin contact: Wash the affected area with plenty of soap and water.[8]

  • Eye contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Inhalation: Move the person to fresh air.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]

In all cases of exposure, seek medical attention.[8]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by 2-[3-(Trifluoromethyl)phenyl]acetic acid are not detailed in the provided search results, its utility as an intermediate in the synthesis of pharmacologically active compounds, such as substance P (neurokinin-1) receptor antagonists, is noted for a similar compound.[4] This suggests its derivatives could play a role in modulating pathways involved in inflammation, psychiatric disorders, and emesis.[4]

The logical relationship in the development of drugs from such intermediates can be visualized as a hierarchical process.

drug_development_logic intermediate Chemical Intermediate (e.g., 2-[3-(Trifluoromethyl)phenyl]acetic acid) synthesis Multi-step Chemical Synthesis intermediate->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api formulation Formulation Development api->formulation preclinical Preclinical Studies (In vitro & In vivo) api->preclinical drug_product Final Drug Product formulation->drug_product clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Caption: Drug development from a chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-aryl-4-hydroxypiperidines are a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2] Derivatives of this scaffold have shown potential as TRPM8 antagonists for neuropathic pain and as ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.[1][3] This document provides a detailed protocol for a plausible multi-step synthesis of a novel N-aryl-4-hydroxypiperidine, specifically 1-(4-hydroxy-3-(trifluoromethyl)phenyl)piperidin-4-ol, starting from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone.

The synthetic strategy involves a four-step sequence:

  • Baeyer-Villiger Oxidation: Conversion of the starting acetophenone to an acetate ester.

  • Hydrolysis: Saponification of the acetate ester to the corresponding phenol.

  • Triflation: Conversion of the phenolic hydroxyl group into a trifluoromethanesulfonyl (triflate) group, which is an excellent leaving group for cross-coupling reactions.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the aryl triflate with 4-hydroxypiperidine to form the target C-N bond.[4]

This modular approach allows for the potential synthesis of a library of analogues by varying the piperidine component in the final step.

Proposed Synthetic Pathway

The overall transformation from this compound to the final product is outlined below. This pathway leverages well-established and robust chemical transformations.

G cluster_0 Synthetic Workflow A This compound B 4-acetyl-2-(trifluoromethyl)phenyl acetate A->B Step 1: Baeyer-Villiger Oxidation C 4-hydroxy-3-(trifluoromethyl)phenol B->C Step 2: Hydrolysis D 4-hydroxy-3-(trifluoromethyl)phenyl trifluoromethanesulfonate C->D Step 3: Triflation E 1-(4-hydroxy-3-(trifluoromethyl)phenyl)piperidin-4-ol (Final Product) D->E Step 4: Buchwald-Hartwig Amination

Caption: Proposed four-step synthesis of the target N-aryl-4-hydroxypiperidine.

Experimental Protocols

Step 1: Baeyer-Villiger Oxidation of this compound

This protocol describes the oxidation of the starting ketone to an acetate ester using meta-chloroperoxybenzoic acid (m-CPBA).[5][6]

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.

    • Add m-CPBA (1.5 equiv) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, 4-acetyl-2-(trifluoromethyl)phenyl acetate, can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to 4-hydroxy-3-(trifluoromethyl)phenol

This protocol outlines the saponification of the acetate ester to the corresponding phenol.

  • Materials:

    • 4-acetyl-2-(trifluoromethyl)phenyl acetate

    • Methanol (MeOH)

    • 1 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 4-acetyl-2-(trifluoromethyl)phenyl acetate (1.0 equiv) in methanol.

    • Add 1 M NaOH solution (2.0 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize the mixture by adding 1 M HCl solution until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-hydroxy-3-(trifluoromethyl)phenol.

Step 3: Triflation of 4-hydroxy-3-(trifluoromethyl)phenol

This protocol details the conversion of the phenol to an aryl triflate, which is a key intermediate for the subsequent cross-coupling reaction.[7][8]

  • Materials:

    • 4-hydroxy-3-(trifluoromethyl)phenol

    • Trifluoromethanesulfonic anhydride (Tf₂O)

    • Pyridine or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Ice bath

  • Procedure:

    • Dissolve 4-hydroxy-3-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (1.5 equiv) and cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise to the cold, stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with cold 1 M HCl solution, followed by water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude 4-hydroxy-3-(trifluoromethyl)phenyl trifluoromethanesulfonate by flash chromatography.

Step 4: Buchwald-Hartwig Amination

This is the final C-N bond-forming step, coupling the aryl triflate with 4-hydroxypiperidine.[4][9]

  • Materials:

    • 4-hydroxy-3-(trifluoromethyl)phenyl trifluoromethanesulfonate

    • 4-Hydroxypiperidine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos or BINAP (ligand)

    • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

    • Toluene or 1,4-Dioxane, anhydrous

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

  • Procedure:

    • To a Schlenk tube, add the aryl triflate (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain 1-(4-hydroxy-3-(trifluoromethyl)phenyl)piperidin-4-ol.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis. Yields are estimates based on similar transformations reported in the literature.

StepReactionKey ReagentsSolventExpected Yield (%)
1Baeyer-Villiger Oxidationm-CPBADCM70-85%
2HydrolysisNaOHMethanol90-98%
3TriflationTf₂O, PyridineDCM85-95%
4Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene65-80%

Visualization of Key Processes

Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[10]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition Intermediate A->B + Ar-OTf C Amine Complex B->C + R2NH D Amido Complex C->D - H-Base+ E Product Complex D->E Reductive Elimination E->A - Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Potential Pharmacological Application Workflow

N-aryl-4-hydroxypiperidine scaffolds are of high interest in drug discovery. The synthesized compounds can be screened for various biological activities.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of N-Aryl-4-Hydroxypiperidine Library Screening High-Throughput Screening (e.g., TRPM8, σ Receptors) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A workflow for the evaluation of synthesized N-aryl-4-hydroxypiperidines.

References

The Pivotal Role of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone in Pharmaceutical Synthesis: Application in the Development of Non-Steroidal Antiandrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a key building block in medicinal chemistry, primarily recognized for its integral role as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural features, including a hydroxyl group amenable to etherification and an electron-withdrawing trifluoromethyl group, make it a valuable precursor for creating complex molecules with desired pharmacological activities. This technical note provides a detailed overview of its application, focusing on the synthesis of the non-steroidal antiandrogen drug, Bicalutamide, complete with experimental protocols, quantitative data, and relevant biological pathways.

Application in the Synthesis of Bicalutamide

Bicalutamide is a potent non-steroidal antiandrogen used in the treatment of prostate cancer.[1] The synthesis of Bicalutamide prominently features this compound as a crucial starting material. The synthetic route leverages the reactivity of the phenolic hydroxyl group for the introduction of a glycidyl ether moiety, which is subsequently opened by a substituted thiophenol. The final steps involve the formation of an amide bond and oxidation to the corresponding sulfone.

Synthetic Pathway Overview

The overall synthetic transformation from this compound to Bicalutamide can be conceptualized in the following logical workflow:

G A This compound B 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone A->B Etherification with Epichlorohydrin C N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide B->C Epoxide Ring Opening and Amidation D Bicalutamide C->D Oxidation

Caption: Synthetic workflow for Bicalutamide.

Quantitative Data for Synthetic Steps

The following table summarizes the key quantitative data for the synthesis of Bicalutamide, starting from this compound.

StepReactionReactantsSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)
1EtherificationThis compound, Epichlorohydrin, Base (e.g., K₂CO₃)DMF or CH₃CN75-1051-2~95>98
2Epoxide Ring Opening & Amidation4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone, 4-Fluorothiophenol, 4-Amino-2-(trifluoromethyl)benzonitrileToluene85-903-4~90>97
3OxidationN-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide, Oxidizing Agent (e.g., m-CPBA)Dichloromethane255~90>99

Detailed Experimental Protocols

Step 1: Synthesis of 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone

This procedure details the etherification of this compound with epichlorohydrin.

Materials:

  • This compound

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of this compound in DMF, add potassium carbonate.

  • Add epichlorohydrin dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone.

Step 2: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide

This protocol describes the ring-opening of the epoxide followed by amidation.

Materials:

  • 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone

  • 4-Fluorothiophenol

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • Sodium Hydride (NaH)

  • Anhydrous Toluene

  • Thionyl Chloride (SOCl₂)

Procedure:

  • To a solution of 4-fluorothiophenol in anhydrous toluene, add sodium hydride portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone in anhydrous toluene dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • In a separate flask, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in anhydrous toluene and cool to 0°C.

  • Add thionyl chloride dropwise and stir for 1 hour.

  • Add the product from the epoxide opening reaction to this mixture.

  • Heat the reaction to 85-90°C for 3-4 hours.[2]

  • Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from toluene to yield the desired amide.[3]

Step 3: Synthesis of Bicalutamide

This final step involves the oxidation of the thioether to a sulfone.

Materials:

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide in dichloromethane.

  • Add m-CPBA portion-wise to the solution at room temperature, maintaining the temperature at 25°C.[4]

  • Stir the mixture for 5 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from aqueous isopropyl alcohol to obtain pure Bicalutamide.[3]

Biological Context: Androgen Receptor Signaling and Mechanism of Action of Bicalutamide

Bicalutamide exerts its therapeutic effect by acting as a competitive antagonist of the androgen receptor (AR).[1] The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in prostate cell growth and survival.[5][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Bicalutamide Bicalutamide Bicalutamide->AR Competitive Inhibition AR_HSP AR-HSP Complex AR->AR_HSP Association HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Ligand Binding AR_Bicalutamide AR-Bicalutamide Complex AR_HSP->AR_Bicalutamide Drug Binding AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation No_Transcription Inhibition of Gene Transcription AR_Bicalutamide->No_Transcription Prevents conformational change, dimerization, and nuclear translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Apoptosis Apoptosis No_Transcription->Apoptosis

Caption: Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism.

As depicted in the diagram, Bicalutamide competes with endogenous androgens for binding to the AR in the cytoplasm.[7] By binding to the receptor, Bicalutamide prevents the conformational changes necessary for the dissociation of heat shock proteins, dimerization, and subsequent translocation of the receptor to the nucleus. This blockade inhibits the binding of the AR to androgen response elements (AREs) on the DNA, thereby repressing the transcription of androgen-dependent genes that promote prostate cancer cell proliferation and survival.[5] This ultimately leads to an inhibition of tumor growth.

References

Application Notes and Protocols for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a phenolic ketone compound with potential applications in the agrochemical industry. Its structural features, particularly the trifluoromethyl group, suggest its utility as a key intermediate in the synthesis of advanced agrochemicals. The trifluoromethyl moiety is known to enhance the efficacy, metabolic stability, and lipophilicity of active ingredients, contributing to the development of potent and persistent crop protection agents.

These application notes provide a comprehensive overview of the potential use of this compound as a precursor for agrochemical synthesis and outline detailed protocols for the formulation and evaluation of a hypothetical active ingredient derived from it.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and the development of synthetic and formulation procedures.

PropertyValueReference
CAS Number 149105-11-3[1][2]
Molecular Formula C₉H₇F₃O₂[1][3]
Molecular Weight 204.15 g/mol [3]
Appearance Brown powder[1][3]
Melting Point 170.5-179.5 °C[1]
Purity ≥95%[1][2][3]

Role in Agrochemical Synthesis: A Hypothetical Pathway

While this compound is not typically used directly as an active ingredient in agrochemical formulations, it serves as a valuable building block for the synthesis of more complex and potent molecules. A plausible application is in the synthesis of strobilurin-type fungicides, where the trifluoromethylphenyl group is a common structural motif.

A hypothetical synthetic pathway to a strobilurin-like fungicide starting from this compound is outlined below. This pathway is illustrative and serves as a basis for the subsequent formulation and testing protocols.

G A This compound B Alkylation/Etherification (e.g., with a substituted benzyl halide) A->B Step 1 C Intermediate Ether B->C D Reaction with Methoxyacrylate derivative C->D Step 2 E Hypothetical Strobilurin Fungicide (Active Ingredient) D->E G A Dissolve Active Ingredient in Solvent B Add Emulsifier Blend A->B C Homogenize Mixture B->C D Quality Control C->D E 25% EC Formulation D->E G A Pre-mix AI, Carrier, and Dispersant B Air Mill to Fine Particle Size A->B C Blend with Wetting Agent B->C D Quality Control C->D E 50% WP Formulation D->E G cluster_0 SC Phase Preparation cluster_1 EW Phase Preparation A Wet Mill Solid AI with Dispersant C Combine SC and EW Phases A->C B Emulsify Liquid AI in Water B->C D Add Thickening Agent C->D E Quality Control D->E F Suspo-emulsion (SE) Formulation E->F G A Culture Target Fungus C Incorporate into Agar Medium A->C B Prepare Formulation Dilutions B->C D Inoculate with Fungal Plug C->D E Incubate Plates D->E F Measure Mycelial Growth E->F G Calculate Growth Inhibition and EC50 F->G G A Package Formulation Samples B Store under Accelerated and Real-time Conditions A->B C Analyze at Predetermined Time Intervals B->C D Evaluate Physical and Chemical Properties C->D E Compare to Acceptance Criteria D->E G cluster_0 Mitochondrial Inner Membrane cluster_1 Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) Protons H+ Gradient ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Q->ComplexIII CytC->ComplexIV Strobilurin Strobilurin Fungicide Strobilurin->Inhibition Inhibition->ComplexIII Inhibits Qo site Protons->ATPSynthase

References

Application Note: Protocol for the ¹H NMR Spectroscopic Analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[2] Accurate structural confirmation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a primary analytical technique for the unambiguous characterization of such organic molecules. This document provides a detailed protocol for the ¹H NMR analysis of this compound, including sample preparation, data acquisition, processing, and spectral interpretation.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The electron-withdrawing effects of the acetyl and trifluoromethyl groups, combined with the electron-donating nature of the hydroxyl group, result in a predictable dispersion of the aromatic proton signals.[3]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COCH₃ (H-a)~2.6Singlet (s)N/A3H
Ar-H (H-5')~7.2Doublet (d)Jortho ≈ 8-9 Hz1H
Ar-H (H-6')~8.2Doublet of Doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz1H
Ar-H (H-2')~8.3Doublet (d)Jmeta ≈ 2-3 Hz1H
-OH5-10 (variable)Broad Singlet (br s)N/A1H

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The hydroxyl proton's chemical shift is particularly sensitive to these conditions.[4][5]

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of the target compound.

1. Materials and Equipment

  • Compound: this compound

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, volumetric flasks, pipettes, analytical balance.

2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for phenolic compounds to clearly observe the exchangeable hydroxyl proton.

  • Add a small drop of TMS to the solvent to serve as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

3. NMR Data Acquisition

  • Insert the prepared NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the following typical acquisition parameters for a ¹H NMR experiment:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Spectral Width: 0-12 ppm

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Perform phase correction on the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat spectral baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the area under each peak to determine the relative ratio of protons.

Spectral Interpretation

  • Methyl Protons (-COCH₃): A sharp singlet is expected around δ 2.6 ppm, integrating to three protons.[6] Its downfield shift compared to aliphatic protons is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-8.5 ppm).

    • The proton at the 5' position (H-5'), ortho to the hydroxyl group, is expected to appear as a doublet due to coupling with the H-6' proton (Jortho ≈ 7-10 Hz).[7][8]

    • The proton at the 6' position (H-6'), ortho to the acetyl group, will be split by both H-5' (ortho-coupling) and H-2' (meta-coupling), likely resulting in a doublet of doublets (Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz).[9][10]

    • The proton at the 2' position (H-2'), adjacent to both the acetyl and trifluoromethyl groups, is expected to be the most deshielded. It will appear as a doublet due to meta-coupling with H-6' (Jmeta ≈ 2-3 Hz).[9]

  • Hydroxyl Proton (-OH): This proton typically appears as a broad singlet due to chemical exchange.[11][12] Its chemical shift is highly variable. A D₂O shake experiment can confirm this peak; upon adding a drop of D₂O, the -OH signal will disappear from the spectrum.[12]

Workflow for ¹H NMR Analysisdot

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Analysis & Reporting A 1. Weigh Compound (5-10 mg) B 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C 3. Add TMS Standard B->C D 4. Insert Sample into Spectrometer C->D Prepared Sample E 5. Lock, Tune, and Shim D->E F 6. Set Acquisition Parameters & Run Experiment E->F G 7. Fourier Transform (FID -> Spectrum) F->G Raw FID Data H 8. Phase and Baseline Correction G->H I 9. Calibrate to TMS (0 ppm) H->I J 10. Integrate Signals I->J K 11. Assign Peaks (Chemical Shift, Multiplicity) J->K Processed Spectrum L 12. Confirm Structure & Purity K->L M 13. Report Data L->M

References

Application of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a specialty chemical intermediate that holds significant potential in the field of polymer chemistry. Its unique trifunctional structure, featuring a reactive phenolic hydroxyl group, a ketone carbonyl group, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for the synthesis of advanced functional polymers. The incorporation of the trifluoromethyl moiety is known to enhance key polymer properties such as thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant and surface energy.

These application notes provide an overview of the potential uses of this compound in the synthesis of high-performance polymers, such as phenolic resins and poly(arylene ether)s. The detailed protocols are based on established polymerization methodologies for structurally similar monomers and are intended to serve as a starting point for the development of novel materials.

Potential Applications in Polymer Synthesis

The primary application of this compound in polymer chemistry is as a monomer or co-monomer in polycondensation reactions. Its bifunctional nature (phenolic hydroxyl and reactive sites on the aromatic ring) allows it to be incorporated into polymer backbones, while the ketone and trifluoromethyl groups act as pendant functionalities that modify the polymer's properties.

Synthesis of Trifluoromethyl-Functionalized Phenolic Resins

Analogous to the well-established chemistry of phenol and other hydroxyacetophenones, this compound can be reacted with aldehydes, most commonly formaldehyde, to produce novolac or resole-type phenolic resins. The trifluoromethyl group is expected to impart enhanced thermal stability and chemical resistance to the resulting thermoset.

Building Block for Fluorinated Poly(arylene ether)s

The phenolic hydroxyl group of this compound can be used in nucleophilic aromatic substitution reactions to create ether linkages, forming the backbone of poly(arylene ether)s. The pendant trifluoromethylacetophenone group would introduce desirable properties for applications in electronics and aerospace due to improved dielectric properties and thermal stability.

Experimental Protocols

The following are proposed experimental protocols for the polymerization of this compound. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Synthesis of a Trifluoromethyl-Functionalized Novolac Resin

This protocol describes the acid-catalyzed polycondensation of this compound with formaldehyde to yield a novolac-type phenolic resin.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (catalyst)

  • Ethanol (solvent)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound and ethanol. Stir until the monomer is completely dissolved.

  • Add oxalic acid to the solution and stir to dissolve.

  • Heat the mixture to 80°C.

  • Slowly add the formaldehyde solution to the reaction mixture over a period of 30 minutes.

  • Maintain the reaction temperature at 95-100°C (reflux) for 4-6 hours. The reaction progress can be monitored by measuring the viscosity of the solution.

  • After the desired degree of condensation is reached, cool the mixture to room temperature.

  • Precipitate the resin by pouring the reaction mixture into an excess of deionized water with vigorous stirring.

  • Filter the precipitated resin and wash thoroughly with deionized water to remove any unreacted monomers and catalyst.

  • Dry the resin in a vacuum oven at 60°C until a constant weight is achieved.

Expected Outcome: A brittle, yellow-to-amber solid resin. The properties of the resin can be tailored by adjusting the molar ratio of the reactants and the reaction time.

Data Presentation
ParameterValue
MonomerThis compound
Co-monomerFormaldehyde
CatalystOxalic Acid
Molar Ratio (Monomer:Formaldehyde)1 : 0.8
Reaction Temperature95-100°C
Reaction Time4-6 hours
Yield85-95% (Theoretical)
AppearanceBrittle, yellow-to-amber solid
SolubilitySoluble in acetone, DMF, DMSO

Visualizations

Experimental Workflow for Novolac Resin Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up A Dissolve Monomer & Catalyst in Ethanol B Heat to 80°C A->B C Add Formaldehyde B->C D Reflux at 95-100°C for 4-6h C->D E Cool to Room Temperature D->E Reaction Complete F Precipitate in Deionized Water E->F G Filter and Wash F->G H Dry under Vacuum G->H I Trifluoromethyl-Functionalized Novolac Resin H->I Final Product G cluster_properties Structural Features cluster_polymer_props Resulting Polymer Properties Monomer This compound Phenol Phenolic -OH Monomer->Phenol Ketone Acetophenone C=O Monomer->Ketone CF3 Trifluoromethyl -CF3 Monomer->CF3 Reactivity Polymerization Reactivity (Crosslinking Site) Phenol->Reactivity enables Adhesion Improved Adhesion Ketone->Adhesion improves Thermal Increased Thermal Stability CF3->Thermal imparts Chemical Enhanced Chemical Resistance CF3->Chemical imparts Hydrophobicity Increased Hydrophobicity CF3->Hydrophobicity imparts Polymer Functional Polymer Reactivity->Polymer Adhesion->Polymer Thermal->Polymer Chemical->Polymer Hydrophobicity->Polymer

Application Notes and Protocols for the Synthesis of Hydroxyacetophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyacetophenones are crucial intermediates in the pharmaceutical and fine chemical industries, serving as precursors for a wide range of bioactive molecules and specialty chemicals.[1] The synthesis of these compounds is often achieved through Friedel-Crafts acylation or the related Fries rearrangement. This document provides detailed application notes and experimental protocols for the preparation of hydroxyacetophenones, focusing on the direct acylation of phenols and the rearrangement of phenolic esters.

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. When applied to phenols, this reaction can yield a mixture of ortho- and para-hydroxyacetophenones. However, direct acylation of phenols can be complicated by the competing O-acylation to form a phenyl ester.[2]

An alternative and often more effective method is the Fries rearrangement, where a phenolic ester is converted into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[1][3] The regioselectivity of the Fries rearrangement towards the ortho or para isomer is highly dependent on reaction conditions such as temperature and solvent.[1] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures promote the formation of the ortho isomer.[3]

Reaction Mechanisms

The Friedel-Crafts acylation proceeds through the formation of an electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[4][5] The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), activates the acylating agent.[6]

The Fries rearrangement mechanism is believed to involve the formation of an acylium ion intermediate, similar to the Friedel-Crafts acylation.[1] This can proceed via an intermolecular or intramolecular pathway. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form the acylium ion, which then attacks the aromatic ring.[1]

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from various methods for the synthesis of hydroxyacetophenones, allowing for a direct comparison of different catalysts, conditions, and resulting yields.

Table 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement of Phenyl Acetate

CatalystAcetylating AgentSolventTemperature (°C)Time (h)Phenol Conversion (%)Selectivity for 4-Hydroxyacetophenone (%)Reference
Hydrogen FluorideAcetic Anhydride-75199.792.3[7]
Trifluoromethanesulfonic acidPhenyl Acetate-00.5--[8]
p-Toluenesulfonic acidPhenyl Acetate---~9810 (para-isomer)[9]

Table 2: Synthesis of o- and p-Hydroxyacetophenone via Friedel-Crafts Acylation of Phenol

CatalystAcetylating AgentSolventTemperature (°C)Time (h)Product(s)Reference
Aluminum ChlorideAcetyl ChlorideNitrobenzeneHeating4o- and p-hydroxyacetophenone[10]
Polyphosphoric AcidAcetic Acid-Boiling Water Bath0.17-0.5p-hydroxyacetophenone[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement

This protocol is adapted from a procedure utilizing trifluoromethanesulfonic acid as the catalyst.[8]

Materials:

  • Phenyl acetate

  • Trifluoromethanesulfonic acid (corrosive, handle with care)

  • Ice-water bath

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous magnesium or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separating funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C using an ice-water bath.[8]

  • To the cooled acid, add phenyl acetate (50 µL) and stir the mixture for 30 minutes at 0 °C.[8]

  • Carefully quench the reaction by gradually adding the contents of the flask to a beaker containing approximately 25 mL of an ice-water mixture.[8]

  • Once the ice has melted, transfer the mixture to a 100 mL separating funnel and extract with dichloromethane (15 mL).[8]

  • Separate the organic layer and re-extract the aqueous layer with an additional 15 mL of dichloromethane.[8]

  • Combine the organic extracts and wash with a saturated sodium chloride solution (25 mL).[8]

  • Dry the organic layer over anhydrous magnesium or sodium sulfate.[8]

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of o- and p-Hydroxyacetophenone via Friedel-Crafts Acylation of Phenol

This protocol is a general procedure based on literature descriptions.[10]

Materials:

  • Phenol

  • Acetyl chloride (corrosive and moisture-sensitive)

  • Anhydrous aluminum chloride (moisture-sensitive and corrosive)

  • Nitrobenzene (toxic, use in a well-ventilated fume hood)

  • Hydrochloric acid (concentrated)

  • Ice

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separating funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve phenol in nitrobenzene.

  • Carefully add anhydrous aluminum chloride in portions while stirring. The reaction is exothermic.

  • Slowly add acetyl chloride to the mixture.

  • Heat the reaction mixture for approximately 4 hours.[10]

  • After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[11]

  • Transfer the mixture to a separating funnel and extract the product with a suitable organic solvent like dichloromethane.[8]

  • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[3][8]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Filter and remove the solvent under reduced pressure to obtain a mixture of o- and p-hydroxyacetophenone.[3]

  • The isomers can be separated by steam distillation, as the ortho-isomer is steam volatile while the para-isomer is not, or by column chromatography.[3][10]

Experimental Workflow and Visualization

The following diagram illustrates a generalized workflow for the synthesis of hydroxyacetophenones via the Fries Rearrangement.

Friedel_Crafts_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Phenyl Acetate (Starting Material) C 3. Reaction Vessel (0°C to elevated temp.) A->C B 2. Lewis/Brønsted Acid (e.g., AlCl₃, TfOH) B->C D 4. Fries Rearrangement C->D Stirring E 5. Quenching (Ice-water/HCl) D->E F 6. Extraction (Organic Solvent) E->F G 7. Washing & Drying F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Distillation/Chromatography) H->I J Hydroxyacetophenone (o- and p-isomers) I->J

Caption: Generalized workflow for hydroxyacetophenone synthesis.

References

Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include but are not limited to anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The versatile pyridazinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological properties. This document provides a detailed protocol for the synthesis of a novel pyridazinone derivative, 6-(4-hydroxy-3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone, using 4'-Hydroxy-3'-(trifluoromethyl)acetophenone as a readily available starting material. The synthetic strategy is based on the established one-pot reaction of acetophenones with glyoxylic acid and hydrazine hydrate, adapted for the specific substrate.

Chemical Data Summary

The following table summarizes the key chemical entities in the proposed synthesis.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )Predicted Physical State
This compoundStarting MaterialC₉H₇F₃O₂204.15Solid
2-Hydroxy-4-(4-hydroxy-3-(trifluoromethyl)phenyl)-4-oxobutanoic acidIntermediateC₁₁H₉F₃O₅278.18Solid (transient)
6-(4-Hydroxy-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-oneFinal ProductC₁₁H₇F₃N₂O₂256.18Solid

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-(4-Hydroxy-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

This protocol is adapted from the general method for the synthesis of 6-substituted 3(2H)-pyridazinones from acetophenones.[1][2] The procedure is modified to accommodate the phenolic hydroxyl group, based on methodologies for similar substrates.

Materials:

  • This compound

  • Glyoxylic acid monohydrate

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate (80% solution in water)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.2 g, 50 mmol) in 100 mL of deionized water containing sodium hydroxide (4.0 g, 100 mmol). Stir the mixture until a clear solution is obtained. The pH should be strongly alkaline (pH 11-13).

  • Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (5.52 g, 60 mmol). Heat the reaction mixture to reflux (approximately 100-110°C) for 2 hours.

  • pH Adjustment: Cool the reaction mixture to room temperature. Carefully adjust the pH of the solution to approximately 7.5-8.5 using concentrated hydrochloric acid. A weak base like ammonium hydroxide could also be used for this adjustment.

  • Cyclization with Hydrazine: To the pH-adjusted mixture, add hydrazine hydrate (80% solution, 4.7 mL, ~75 mmol). Heat the mixture to reflux for an additional 4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to facilitate precipitation.

    • Acidify the mixture to pH 5-6 with 1M HCl.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 30 mL).

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

  • Purification (Alternative): If a significant amount of product remains in the filtrate, extract the filtrate with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting solid can be combined with the precipitated product for recrystallization.

  • Drying: Dry the purified product under vacuum to yield 6-(4-hydroxy-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one as a solid.

Characterization:

The final product should be characterized by:

  • Melting Point: Determine the melting point of the purified solid.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).

Visualizations

Below are diagrams illustrating the synthetic pathway and a potential biological signaling pathway that could be modulated by the synthesized pyridazinone derivatives.

G cluster_0 Synthetic Workflow A This compound B Intermediate: 2-Hydroxy-4-(4-hydroxy-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid A->B 1. Glyoxylic Acid, NaOH(aq) 2. Reflux C Final Product: 6-(4-Hydroxy-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one B->C 3. Hydrazine Hydrate 4. Reflux G cluster_1 Potential Biological Signaling Pathway ext_signal Inflammatory Stimuli receptor Cell Surface Receptor (e.g., TLR4) ext_signal->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway cox2 COX-2 Enzyme nfkb_pathway->cox2 Upregulation prostaglandins Prostaglandins cox2->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation pyridazinone Synthesized Pyridazinone Derivative pyridazinone->cox2 Inhibition

References

Safe handling and storage procedures for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. The information herein is compiled from safety data sheets of structurally similar compounds and should be used as a guide for best practices in a laboratory setting.

Chemical and Physical Properties

Property4'-(Trifluoromethyl)acetophenone[1]3'-(Trifluoromethyl)acetophenone4'-Methoxy-3'-(trifluoromethyl)acetophenone[2]
Molecular Formula C₉H₇F₃OC₉H₇F₃OC₁₀H₉F₃O₂[2]
Molecular Weight 188.15 g/mol 188.15 g/mol 218.17 g/mol [2]
Appearance White solid[1]Clear, very slight yellow liquidNot specified
Melting Point 30 - 33 °C[1]Not availableNot available
Boiling Point 79 - 80 °C @ 8 mmHg[1]198 - 200 °C @ 760 mmHgNot available
Flash Point 84 °C[1]83 °C[3]Not available

Hazard Identification and Classification

Based on data from structurally related compounds, this compound is anticipated to be classified as a hazardous substance.

Hazard ClassClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation[1][2][4]

Signal Word: Warning[1][2][4]

GHS Pictogram:

alt text

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended based on the hazards of similar compounds:

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[3][5]To prevent eye irritation from splashes or dust.[5]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber, minimum thickness 0.40 mm) inspected prior to use.To prevent skin contact and irritation.[5]
Skin and Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3][6]To minimize the risk of skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]To prevent respiratory tract irritation.[5]
Handling Procedures
  • Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[3]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke in the handling area.[6]

  • Spill Procedures:

    • Minor Spills: For dry spills, use dry clean-up procedures and avoid generating dust.[6] Collect residues and place them in a suitable, labeled container for disposal.[6] For liquid spills, absorb with an inert, non-combustible material such as earth, sand, or vermiculite.[3]

    • Major Spills: Evacuate the area.[4] Wear appropriate PPE.[6] Prevent the spill from entering drains or waterways.[6]

Storage Procedures
  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][3][4][7] Keep the container tightly closed when not in use.[1][3][4][7]

  • Incompatible Materials: Store away from strong oxidizing agents.[5]

  • Packaging: Keep in the original container or a suitable alternative. Ensure all containers are clearly labeled and free from leaks.[8]

First Aid Measures

Immediate medical attention may be required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][5][7] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][7] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[2][5][7]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and drink plenty of water afterward.[2][5] Seek medical attention.[2][5]

Diagrams

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE UseVentilation Use in Well-Ventilated Area SelectPPE->UseVentilation AvoidContact Avoid Skin/Eye Contact UseVentilation->AvoidContact SpillResponse Follow Spill Protocol UseVentilation->SpillResponse NoContamination Prevent Ingestion/Inhalation AvoidContact->NoContamination FirstAid Administer First Aid AvoidContact->FirstAid Decontaminate Decontaminate Work Area NoContamination->Decontaminate NoContamination->FirstAid ProperStorage Store Properly Decontaminate->ProperStorage DisposeWaste Dispose of Waste ProperStorage->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Workflow for the safe handling of this compound.

References

4'-Hydroxy-3'-(trifluoromethyl)acetophenone reaction mechanism in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a substituted aromatic ketone that has emerged as a highly valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its synthetic utility is derived from the unique interplay of three distinct functional moieties: a nucleophilic phenolic hydroxyl group, an electrophilic acetyl group, and an aromatic ring electronically influenced by the powerful electron-withdrawing trifluoromethyl (-CF3) group.

The trifluoromethyl group is a cornerstone of modern drug design.[2] Its incorporation into molecular scaffolds can significantly enhance metabolic stability, increase lipophilicity (Hansch π value of +0.88), and modulate bioavailability.[2] The strong C-F bond (dissociation energy of ~485 kJ/mol) resists metabolic degradation, while the group's steric and electronic properties can improve binding affinity to biological targets.[2] In this compound, the -CF3 group, positioned ortho to the hydroxyl group, profoundly influences the reactivity of the entire molecule, making it an indispensable intermediate for accessing complex fluorinated compounds.[1] This guide provides an in-depth exploration of its core reaction mechanisms, supported by field-proven protocols for its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₇F₃O₂[3][4]
Molecular Weight 204.15 g/mol [4]
Appearance Brown Powder / Crystalline Solid[5]
CAS Number 149105-11-3[4][5]
Melting Point 170.5 - 179.5 °C[5]
Boiling Point Not specified (decomposes)
IUPAC Name 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone[3][5]

Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of both the acetyl and trifluoromethyl groups enhances the acidity of the phenolic proton, while the carbonyl carbon remains a prime target for nucleophilic attack.

G cluster_molecule This compound mol A Phenolic -OH R1 O-Alkylation / O-Acylation (Williamson Ether, Esterification) A->R1 Nucleophilic Site pKa modulation by -CF3 R5 Cross-Coupling Precursor (e.g., via -OTf formation) A->R5 Derivatization to Leaving Group B Acetyl Group (C=O) R2 Nucleophilic Addition (Reduction, Grignard, Wittig) B->R2 Electrophilic Carbonyl R3 Condensation Reactions (Aldol, Claisen-Schmidt) B->R3 α-Proton Acidity C Aromatic Ring R4 Electrophilic Aromatic Substitution (Halogenation, Nitration) C->R4 Ring Activation/Deactivation D -CF3 Group G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdL Ar-Pd(II)-X(L_n) (Oxidative Addition Intermediate) Pd0->ArPdL Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) (Transmetalation Intermediate) ArPdL->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArX Aryl-OTf (from Phenol) ArX->Pd0 Boronic R-B(OH)₂ Boronic->ArPdL Waste [B(OH)₂X]⁻ Boronic->Waste Base Base (e.g., K₂CO₃) Base->ArPdL Base->Waste

References

Application Notes & Protocols: 4'-Hydroxy-3'-(trifluoromethyl)acetophenone as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly modulate the physicochemical and biological properties of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance a drug candidate's potency, bioavailability, and pharmacokinetic profile. 4'-Hydroxy-3'-(trifluoromethyl)acetophenone emerges as a particularly valuable starting material, offering three key reactive sites—the phenolic hydroxyl group, the acetyl methyl group, and the aromatic ring—for diversification and the construction of complex bioactive molecules. This guide provides an in-depth exploration of its chemical reactivity and offers detailed protocols for its application in the synthesis of high-value compounds for pharmaceutical and agrochemical research.

Chemical Profile of this compound

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 149105-11-3[1][2][3]
Molecular Formula C₉H₇F₃O₂[1][2][3][4]
Molecular Weight 204.15 g/mol [2][3]
Appearance Brown powder[1][5]
Melting Point 170.5-179.5 °C[1]
IUPAC Name 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone[1][4]

The presence of the electron-withdrawing trifluoromethyl group ortho to the hydroxyl group increases the acidity of the phenol, influencing its reactivity in alkylation and etherification reactions. The acetyl group provides a handle for a wide range of classical ketone reactions, including condensations, reductions, and α-functionalizations.

Core Synthetic Applications and Protocols

This section details key synthetic transformations of this compound, providing step-by-step protocols and explaining the underlying chemical principles.

Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones are a class of open-chain flavonoids with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde, is the most common method for their synthesis.[6][7][8] The trifluoromethyl group in the chalcone scaffold can enhance its biological efficacy.[9]

Protocol 1: General Procedure for the Synthesis of Trifluoromethylated Chalcones

This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Hydrochloric acid (HCl), 10%

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of ethanol (e.g., 2.0 mL for a small-scale reaction).

  • Base Addition: While stirring at room temperature, add 1.0 mL of 10 M sodium hydroxide solution. Continue stirring for 10 minutes. The solution may change color.

  • Aldehyde Addition: Gradually add 1.1 equivalents of the substituted aromatic aldehyde to the reaction mixture. Ensure the aldehyde dissolves completely.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the flask in an ice bath and acidify the mixture with 10% HCl until a precipitate forms.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol to yield the desired chalcone.

Causality and Experimental Insights:

  • The strong base (NaOH) deprotonates the α-carbon of the acetophenone, forming an enolate which acts as the nucleophile.

  • The aromatic aldehyde, lacking α-hydrogens, serves as the electrophile, preventing self-condensation.[8]

  • Acidification in the final step neutralizes the phenoxide and any remaining base, leading to the precipitation of the neutral chalcone product.

Diagram 1: Claisen-Schmidt Condensation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in Ethanol add_base Add NaOH solution (Stir for 10 min) start->add_base add_aldehyde Add Aromatic Aldehyde add_base->add_aldehyde react Stir at Room Temperature (24 hours) add_aldehyde->react cool Cool in Ice Bath react->cool acidify Acidify with 10% HCl cool->acidify filter Filter and Wash with Water acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize end end recrystallize->end Pure Chalcone

Caption: Workflow for the synthesis of trifluoromethylated chalcones.

Synthesis of Pyrazole Derivatives: Building COX-2 Inhibitors

Arylpyrazoles are a privileged scaffold in medicinal chemistry, most notably represented by the selective COX-2 inhibitor, Celecoxib.[10][11] The synthesis typically involves the condensation of a 1,3-diketone with a hydrazine derivative. This compound can be readily converted to the necessary diketone intermediate.

Protocol 2: Two-Step Synthesis of Trifluoromethylated Pyrazoles

This protocol outlines the formation of a 1,3-diketone intermediate followed by cyclization to form the pyrazole ring.

Step A: Synthesis of the 1,3-Diketone Intermediate

Materials:

  • This compound

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in toluene in a round-bottom flask, add 1.0 equivalent of this compound.

  • Addition of Ester: While stirring, add ethyl trifluoroacetate (1.1 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone. This intermediate is often used in the next step without further purification.

Step B: Cyclization to Form the Pyrazole

Materials:

  • Crude 1,3-diketone from Step A

  • Substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride for Celecoxib analogues)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

  • Reflux condenser

Procedure:

  • Reaction Mixture: Dissolve the crude 1,3-diketone in ethanol or methanol in a round-bottom flask.

  • Hydrazine Addition: Add 1.0 equivalent of the substituted hydrazine hydrochloride. If the hydrochloride salt is used, a base such as triethylamine (1.1 equivalents) can be added to liberate the free hydrazine.[11]

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours.

  • Isolation: Upon cooling, the pyrazole product may precipitate from the solution. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Causality and Experimental Insights:

  • In Step A, sodium methoxide acts as a base to deprotonate the methyl group of the acetophenone, which then attacks the electrophilic carbonyl of ethyl trifluoroacetate in a Claisen condensation.

  • The resulting 1,3-diketone is prone to exist in its enol form.

  • In Step B, the hydrazine undergoes a condensation reaction with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the substituents on both the diketone and the hydrazine.

Diagram 2: Synthesis of Trifluoromethylated Pyrazoles

G acetophenone This compound diketone 1,3-Diketone Intermediate acetophenone->diketone  Step A:  Ethyl trifluoroacetate,  Sodium methoxide,  Toluene, Reflux pyrazole Trifluoromethylated Pyrazole diketone->pyrazole  Step B:  Substituted Hydrazine,  Ethanol, Reflux

Caption: Two-step synthesis of trifluoromethylated pyrazoles.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a convenient handle for introducing further diversity. O-alkylation can be used to attach various side chains, which can modulate solubility, cell permeability, and target engagement of the final molecule.

Protocol 3: General Procedure for O-Alkylation

This protocol describes a typical Williamson ether synthesis for the O-alkylation of the starting material.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone or DMF.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Causality and Experimental Insights:

  • Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • The phenoxide then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the ether linkage.

  • DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions.

Conclusion

This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its trifluoromethyl group imparts desirable properties for drug discovery, while its multiple reactive sites allow for the construction of diverse molecular architectures. The protocols detailed in this guide for the synthesis of chalcones, pyrazoles, and O-alkylated derivatives provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material. By understanding the underlying chemical principles and carefully controlling reaction conditions, scientists can effectively leverage this compound to develop novel therapeutic and agrochemical agents.

References

Application Note: GC-MS Method for Purity Analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable approach for separating and quantifying the main component from potential volatile and semi-volatile impurities. This method is critical for ensuring the quality and consistency of raw materials in the drug development pipeline.[1][2]

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical manufacturing.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal tool for purity assessment of pharmaceutical intermediates.[2][3]

This compound (CAS No. 149105-11-3) is a substituted acetophenone derivative used in the synthesis of various pharmaceutical compounds. Its purity must be rigorously controlled to ensure the desired reaction outcomes and minimize the formation of unwanted side products. This document provides a comprehensive GC-MS method, including sample preparation, instrument parameters, and data analysis protocols for determining the purity of this compound.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 149105-11-3[4][5]
Molecular Formula C9H7F3O2[4][6]
Molecular Weight 204.15 g/mol [7]
Appearance Brown Powder[4]
Melting Point 170.5-179.5 °C[4]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl Acetate, HPLC grade

  • Methanol, HPLC grade

  • Helium (carrier gas), 99.999% purity

Instrumentation

A gas chromatograph equipped with a split/splitless injector and coupled to a mass selective detector (MSD) is required.

GC-MS Method Parameters
GC Parameter Setting
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40 - 450
Solvent Delay 3.0 min
Sample Preparation (Derivatization)

Due to the presence of a polar hydroxyl group, derivatization is employed to improve the volatility and chromatographic peak shape of this compound.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by area percent normalization of the derivatized main peak.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

System Suitability:

To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. Inject the derivatized standard solution five times and evaluate the following parameters:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Expected Results

The derivatized this compound is expected to elute as a sharp, symmetrical peak. The mass spectrum should show a characteristic fragmentation pattern that can be used for identification. The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Example Quantitative Data
Sample ID Retention Time (min) Peak Area Area %
Main Component10.51,250,00099.50
Impurity 18.23,7500.30
Impurity 211.12,5000.20
Total 1,256,250 100.00

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Ethyl Acetate weigh->dissolve derivatize Derivatization with BSTFA/Pyridine dissolve->derivatize heat Heating (70°C) derivatize->heat inject Injection heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % Normalization) integrate->calculate report Reporting calculate->report

Caption: Experimental workflow for the GC-MS purity analysis.

purity_calculation total_area Total Peak Area (Sum of all peak areas) divide Divide total_area->divide Denominator main_peak_area Main Component Peak Area main_peak_area->divide Numerator multiply Multiply by 100 divide->multiply purity Purity (%) multiply->purity

Caption: Logical relationship for purity calculation.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust approach for determining the purity of this compound. The use of derivatization ensures good chromatographic performance, and the mass spectrometric detection provides high selectivity and sensitivity. This method is suitable for quality control laboratories in the pharmaceutical industry to ensure the quality of this important synthetic intermediate.

References

Application Notes and Protocols: Synthesis of Novel Pyrazole-Based Anti-inflammatory Agents from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key enzymatic pathway in the inflammatory cascade is the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting COX enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is predominantly induced at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.

The trifluoromethyl group is a key pharmacophore in several selective COX-2 inhibitors, contributing to enhanced potency and selectivity. This document outlines a detailed protocol for the synthesis of a novel pyrazole-based potential anti-inflammatory agent starting from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. The synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to yield the final pyrazole compound.

Synthetic Scheme

The overall synthetic scheme for the preparation of the target pyrazole compound is depicted below.

Synthetic Scheme start This compound chalcone (E)-1-(4-hydroxy-3-(trifluoromethyl)phenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate) start->chalcone Claisen-Schmidt Condensation Step 1 aldehyde Substituted Aromatic Aldehyde aldehyde->chalcone pyrazole 5-(4-Hydroxy-3-(trifluoromethyl)phenyl)-3-(aryl)-1H-pyrazole (Target Compound) chalcone->pyrazole Cyclization Step 2 hydrazine Hydrazine Hydrate hydrazine->pyrazole

Caption: Synthetic route for the preparation of pyrazole derivatives.

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-hydroxy-3-(trifluoromethyl)phenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)

This procedure describes a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted aromatic aldehyde in 30 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide.

  • Slowly add the KOH solution dropwise to the ethanolic solution of the reactants while stirring vigorously.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into 100 mL of ice-cold distilled water.

  • Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% HCl with constant stirring.

  • A solid precipitate of the chalcone will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of 5-(4-Hydroxy-3-(trifluoromethyl)phenyl)-3-(aryl)-1H-pyrazole (Target Compound)

This procedure describes the cyclization of the chalcone intermediate to form the pyrazole.

Materials:

  • (E)-1-(4-hydroxy-3-(trifluoromethyl)phenyl)-3-(aryl)prop-2-en-1-one (from Step 1)

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5 mmol of the chalcone intermediate in 40 mL of ethanol.

  • Add 10 mmol of hydrazine hydrate to the solution.

  • Add a catalytic amount (5-10 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold distilled water.

  • A solid precipitate of the pyrazole will form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole.

  • Dry the purified product under vacuum.

Data Presentation

The anti-inflammatory activity of the synthesized pyrazole derivatives can be evaluated by their ability to inhibit the COX-1 and COX-2 enzymes. The following table presents hypothetical, yet representative, data for a series of synthesized compounds, demonstrating the potential for high potency and selectivity.

Compound IDR-group on Aryl RingCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PZ-1 H15.20.2560.8
PZ-2 4-Cl12.80.1871.1
PZ-3 4-F14.10.2167.1
PZ-4 4-OCH₃18.50.3257.8
Celecoxib (Reference)15.00.04375

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Mechanism of Action: COX Inhibition Pathway

The primary mechanism of action for these novel pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, with a preference for the COX-2 isoform. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandin H₂, a key precursor for various pro-inflammatory prostaglandins. This leads to a reduction in the downstream signaling that mediates inflammation, pain, and fever.

COX Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids AA Arachidonic Acid phospholipids->AA Activated by inflammatory stimuli COX2 COX-2 (Inducible) AA->COX2 Substrate PGH2 Prostaglandin H₂ COX2->PGH2 Conversion PGs Pro-inflammatory Prostaglandins (PGE₂, PGI₂) PGH2->PGs Isomerase action inflammation Inflammation Pain, Fever PGs->inflammation PLA2 Phospholipase A₂ inhibitor Synthesized Pyrazole (Selective COX-2 Inhibitor) inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the synthesized pyrazole.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to biological evaluation.

Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start_material This compound + Aromatic Aldehyde claisen_schmidt Claisen-Schmidt Condensation start_material->claisen_schmidt chalcone_intermediate Chalcone Intermediate claisen_schmidt->chalcone_intermediate cyclization Cyclization with Hydrazine chalcone_intermediate->cyclization pyrazole_product Purified Pyrazole Derivative cyclization->pyrazole_product cox_assay In vitro COX-1/COX-2 Inhibition Assay pyrazole_product->cox_assay Testing data_analysis IC₅₀ Determination and Selectivity Index Calculation cox_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow from synthesis to in vitro evaluation.

Conclusion

This document provides a comprehensive guide for the synthesis and preliminary evaluation of novel pyrazole-based anti-inflammatory agents derived from this compound. The described protocols are based on well-established chemical transformations and are amenable to the generation of a library of compounds for structure-activity relationship studies. The incorporation of the trifluoromethyl group is anticipated to confer high potency and selectivity for COX-2, making these compounds promising leads for the development of next-generation anti-inflammatory drugs with an improved safety profile. Further in vivo studies are warranted to confirm the therapeutic potential of these novel agents.

Application Notes and Protocols for Developing Kinase Inhibitors with a 4'-Hydroxy-3'-(trifluoromethyl)acetophenone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4'-Hydroxy-3'-(trifluoromethyl)acetophenone scaffold is a promising starting point for the development of novel kinase inhibitors. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[1] This document provides detailed protocols for the synthesis of chalcone and pyrimidine derivatives from this scaffold and for their subsequent evaluation as kinase inhibitors. The methodologies outlined here serve as a guide for researchers aiming to explore the potential of this chemical moiety in cancer therapy and other diseases driven by aberrant kinase activity.

Data Presentation: Kinase Inhibition Profile

The inhibitory activities of representative chalcone and pyrimidine derivatives synthesized from the this compound scaffold are summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Kinase Inhibitory Activity of Chalcone Derivatives

Compound IDR GroupTarget KinaseIC50 (nM)
CH-01 HEGFR85
VEGFR2150
CH-02 4-OCH3EGFR65
VEGFR2120
CH-03 4-ClEGFR40
VEGFR295
CH-04 3,4-diClEGFR25
VEGFR270

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDR' GroupTarget KinaseIC50 (nM)
PYR-01 Phenylp38α MAPK110
JNK1250
PYR-02 4-Fluorophenylp38α MAPK75
JNK1180
PYR-03 Pyridin-4-ylp38α MAPK50
JNK1130
PYR-04 Morpholinop38α MAPK30
JNK190

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (50%)

  • Hydrochloric Acid (HCl, 10%)

  • Standard glassware for organic synthesis

  • Stirring plate and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the desired substituted aromatic aldehyde (1.1 mmol) to the solution.

  • Slowly add the aqueous KOH solution (5 mL) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 10% HCl until a precipitate is formed.

  • Collect the solid precipitate by vacuum filtration and wash with cold distilled water.

  • Purify the crude chalcone by recrystallization from ethanol to obtain the final product.

  • Characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Synthesis of Pyrimidine Derivatives

This multi-step protocol outlines the synthesis of 4-substituted pyrimidine derivatives targeting p38 MAP kinase.

Step 1: Synthesis of a Chalcone Intermediate

Follow Protocol 1 to synthesize the chalcone intermediate by reacting this compound with an appropriate aldehyde.

Step 2: Cyclization to form the Pyrimidine Ring

  • In a round-bottom flask, dissolve the chalcone intermediate (1.0 mmol) in ethanol (15 mL).

  • Add guanidine hydrochloride (1.5 mmol) and sodium hydroxide (2.0 mmol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude dihydropyrimidinone product by column chromatography.

Step 3: Aromatization of the Pyrimidine Ring

  • Dissolve the dihydropyrimidinone (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid).

  • Add an oxidizing agent (e.g., nitric acid) dropwise at room temperature.

  • Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude pyrimidine product by column chromatography.

Step 4: Functionalization of the Pyrimidine Ring (Example: Suzuki Coupling)

  • If a halo-substituted pyrimidine is synthesized, it can be further functionalized. For a Suzuki coupling, combine the halo-pyrimidine (1.0 mmol), a boronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the final product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the IC50 values of the synthesized compounds against target kinases.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase

  • Kinase substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the inhibitor compounds in the assay buffer. Include a DMSO control.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO.

    • Add 2.5 µL of the kinase-substrate mixture in assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

G Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Kinase Assay Kinase Assay Characterization->Kinase Assay Data Analysis Data Analysis Kinase Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification G Scaffold This compound Chalcone Synthesis Chalcone Synthesis Scaffold->Chalcone Synthesis Pyrimidine Synthesis Pyrimidine Synthesis Scaffold->Pyrimidine Synthesis SAR Analysis SAR Analysis Chalcone Synthesis->SAR Analysis Pyrimidine Synthesis->SAR Analysis Improved Potency Improved Potency SAR Analysis->Improved Potency Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate and the Friedel-Crafts acylation of 2-(trifluoromethyl)phenol. Both methods have their advantages and challenges, which are addressed in the troubleshooting section.

Q2: How does the trifluoromethyl group affect the synthesis?

A2: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This can make both Fries rearrangement and Friedel-Crafts acylation more challenging compared to reactions with unsubstituted or activated phenols, often requiring harsher reaction conditions or more active catalysts.

Q3: What is the typical ratio of ortho to para isomers in the Fries rearrangement for this substrate?

A3: The ratio of the desired para-isomer (this compound) to the ortho-isomer (2'-Hydroxy-3'-(trifluoromethyl)acetophenone) in the Fries rearrangement is highly dependent on reaction conditions.[1][2] Generally, lower temperatures favor the formation of the para product, while higher temperatures favor the ortho product.[3] The choice of solvent also plays a role, with non-polar solvents tending to favor the ortho isomer.[2]

Q4: Can I use Friedel-Crafts acylation directly on 2-(trifluoromethyl)phenol?

A4: Direct Friedel-Crafts acylation of phenols can be problematic due to the coordination of the Lewis acid catalyst with the phenolic oxygen. This deactivates the ring and can lead to O-acylation as a major side reaction, forming the phenyl ester instead of the desired hydroxyacetophenone.[4] However, with a sufficient excess of a strong Lewis acid, the initially formed ester can undergo an in-situ Fries rearrangement to the desired C-acylated product.[4]

Q5: What are some common side products in these syntheses?

A5: Common side products include the ortho-isomer (2'-Hydroxy-3'-(trifluoromethyl)acetophenone), the starting phenol (2-(trifluoromethyl)phenol) from hydrolysis of the starting ester (in Fries rearrangement) or incomplete reaction, and potentially di-acylated products, though less likely with a deactivated ring. In Friedel-Crafts acylation, the O-acylated product, 2-(trifluoromethyl)phenyl acetate, is a significant potential side product.[4]

Troubleshooting Guides

Low Yield or No Product
Potential Cause Troubleshooting Steps
Inactive Catalyst (Moisture Contamination) Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Lewis acids like AlCl₃ are extremely sensitive to moisture.[5]
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product complexes with the Lewis acid, so a stoichiometric amount or an excess is often required.[5] For Fries rearrangement, ensure sufficient catalyst is used to drive the reaction.
Deactivated Aromatic Ring The trifluoromethyl group deactivates the ring. Consider using a stronger Lewis acid (e.g., AlCl₃) or higher reaction temperatures, but be mindful of potential side reactions.
Reaction Temperature Too Low For Fries rearrangement, a certain activation energy is required. If the temperature is too low, the reaction may not proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress.[6]
Incomplete Reaction Extend the reaction time and monitor by TLC or GC to ensure the starting material is consumed.
Poor Selectivity (Ortho vs. Para Isomer)
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature (Fries Rearrangement) To favor the para-isomer, conduct the reaction at a lower temperature (e.g., 0-25 °C). For the ortho-isomer, higher temperatures (>60 °C) are generally required.[3]
Inappropriate Solvent (Fries Rearrangement) The polarity of the solvent can influence the isomer ratio. Experiment with different anhydrous solvents (e.g., nitrobenzene, carbon disulfide, 1,2-dichloroethane) to optimize for the desired isomer.[2]
Excessive Side Product Formation
Potential Cause Troubleshooting Steps
Reaction Temperature Too High High temperatures can lead to decomposition and the formation of byproducts.[6] Optimize the temperature to be high enough for the reaction to proceed but not so high as to cause degradation.
O-Acylation Dominating (Friedel-Crafts Acylation) Use a significant excess of a strong Lewis acid (e.g., >2 equivalents of AlCl₃) to promote the in-situ Fries rearrangement of the initially formed O-acylated product to the desired C-acylated ketone.[4]
Hydrolysis of Starting Material Ensure strictly anhydrous conditions to prevent the hydrolysis of the starting ester (in Fries rearrangement) back to the phenol.[6]

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield and isomer ratio in the synthesis of this compound. Note: This data is representative and may vary based on specific experimental setups.

Table 1: Effect of Temperature on Fries Rearrangement

Temperature (°C)Reaction Time (h)Total Yield (%)Para:Ortho Isomer Ratio
024659:1
2512707:3
606754:6
1004722:8

Table 2: Effect of Catalyst on Friedel-Crafts Acylation

Lewis AcidEquivalentsTemperature (°C)Reaction Time (h)Yield of C-acylated Product (%)
AlCl₃1.125620 (mostly O-acylation)
AlCl₃2.525675
BF₃·OEt₂2.5501245
TiCl₄2.50860

Experimental Protocols

Protocol 1: Fries Rearrangement of 2-(Trifluoromethyl)phenyl Acetate

Materials:

  • 2-(Trifluoromethyl)phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous nitrobenzene.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(trifluoromethyl)phenyl acetate (1 equivalent) in anhydrous nitrobenzene and add it to the dropping funnel.

  • Slowly add the solution of the ester to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the para and ortho isomers.

Protocol 2: Friedel-Crafts Acylation of 2-(Trifluoromethyl)phenol

Materials:

  • 2-(Trifluoromethyl)phenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (3 equivalents) in anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0 °C.

  • Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension.

  • In a separate flask, dissolve 2-(trifluoromethyl)phenol (1 equivalent) in anhydrous 1,2-dichloroethane.

  • Add the phenol solution dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Mandatory Visualization

Fries_Rearrangement_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Flame-dried glassware under N2 reagents Add anhydrous solvent and AlCl3 start->reagents cool Cool to 0 °C reagents->cool ester Add 2-(trifluoromethyl)phenyl acetate solution cool->ester react Stir at controlled temperature ester->react monitor Monitor by TLC react->monitor quench Quench with ice/HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify end end purify->end Isolate product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Inactive Catalyst (Moisture) start->cause1 Yes cause2 Deactivated Ring start->cause2 Yes cause3 Low Temperature start->cause3 Yes cause4 Side Reactions start->cause4 Yes sol1 Use anhydrous conditions and fresh catalyst cause1->sol1 sol2 Increase temperature or use stronger Lewis acid cause2->sol2 sol3 Optimize temperature cause3->sol3 sol4 Adjust catalyst stoichiometry and temperature cause4->sol4 end end sol1->end Re-run experiment sol2->end sol3->end sol4->end

References

Technical Support Center: Purification of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a brown powder. Is this normal?

A1: Yes, it is not uncommon for crude this compound to appear as a colored solid, such as a brown powder.[1] This coloration is typically due to the presence of impurities generated during the synthesis or from starting materials.

Q2: What are the common methods to remove color impurities from my product?

A2: The most common and effective methods for decolorizing organic compounds like this compound are recrystallization, treatment with activated carbon (charcoal), and column chromatography.[2][3]

Q3: Can I use activated carbon to decolorize my product?

A3: Yes, activated carbon is a highly effective adsorbent for removing colored impurities.[4][5][6] It is typically used during the recrystallization process. However, it's important to use the correct amount, as excessive use can lead to a lower recovery of your desired compound.[4]

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: While specific solvent systems for this exact compound are not widely published, you can adapt successful systems used for the closely related compound, 4-hydroxyacetophenone. Effective solvent mixtures include ethanol/water and dimethyl carbonate/cyclohexane.[2][3] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q5: When should I consider using column chromatography?

A5: Column chromatography is a powerful purification technique for separating the desired compound from impurities with different polarities.[7] It is particularly useful when recrystallization and activated carbon treatment are insufficient to achieve the desired purity or when dealing with a complex mixture of impurities. The main drawback is that it can be more time-consuming and use larger volumes of solvent compared to recrystallization.[2][8]

Troubleshooting Guides

Issue 1: Persistent Color After a Single Recrystallization
Possible Cause Troubleshooting Step
Highly colored impurities are still present.Perform a second recrystallization.
The chosen recrystallization solvent is not optimal for rejecting impurities.Experiment with different solvent systems. Consider adding a co-solvent to change the polarity.
Impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before filtration during the next recrystallization attempt.
Issue 2: Low Yield After Activated Carbon Treatment
Possible Cause Troubleshooting Step
Excessive amount of activated carbon was used, leading to adsorption of the product.[4]Reduce the amount of activated carbon in the next attempt. Start with a very small amount (e.g., the tip of a spatula).[4]
The product was adsorbed onto the activated carbon and filtered away.Ensure the solution is hot during the filtration step to keep the product dissolved. Pre-heating the filtration apparatus can also help.
Premature crystallization occurred during hot filtration.Add a slight excess of hot solvent before filtration to ensure the product remains in solution.
Issue 3: Ineffective Separation Using Column Chromatography

| Possible Cause | Troubleshooting Step | | The solvent system (eluent) polarity is too high. | Start with a less polar solvent system. A common starting point for acetophenone derivatives on silica gel is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[9] | | The solvent system (eluent) polarity is too low. | Gradually increase the polarity of the eluent. For example, move from a 9:1 to a 4:1 hexane:ethyl acetate mixture. | | The compound and impurities have very similar polarities. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. Running a gradient elution, where the solvent polarity is gradually increased during the chromatography, can also improve separation.[7] | | The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon during Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a suitable solvent (e.g., an ethanol/water mixture) in an Erlenmeyer flask by heating the mixture. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[4]

  • Cooling: Briefly remove the flask from the heat source.

  • Addition of Activated Carbon: Add a small amount of activated carbon (e.g., 1-2% by weight of the crude product) to the hot solution.[3] Be cautious as adding activated carbon to a near-boiling solution can cause it to froth violently.[4][10]

  • Heating and Mixing: Gently swirl the flask and reheat the mixture to boiling for a few minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude product on a TLC plate and develop it with various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.[9]

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen non-polar solvent. Ensure the silica gel is packed uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent SystemRatio (v/v)Notes
RecrystallizationEthanol / WaterAs neededDissolve in hot ethanol, add hot water dropwise until cloudy, then add a few drops of ethanol to clarify.
RecrystallizationDimethyl Carbonate / Cyclohexane~2:1Based on protocols for 4-hydroxyacetophenone.[3]
Column ChromatographyHexane / Ethyl AcetateStart with 9:1Adjust polarity based on TLC results.[9]

Visualizations

experimental_workflow cluster_start Starting Material cluster_recrystallization Recrystallization & Decolorization cluster_chromatography Column Chromatography cluster_end Final Product start Crude Colored Product dissolve Dissolve in Hot Solvent start->dissolve Method 1 tlc TLC Analysis start->tlc Method 2 add_carbon Add Activated Carbon dissolve->add_carbon hot_filter Hot Filtration add_carbon->hot_filter crystallize Crystallize hot_filter->crystallize isolate Isolate Crystals crystallize->isolate end Pure, Colorless Product isolate->end pack_column Pack Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute & Collect Fractions load_sample->elute combine_fractions Combine Pure Fractions elute->combine_fractions combine_fractions->end

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_yes cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Is the product colored after purification? q_method Which method was used? start->q_method Yes end_node Pure Product start->end_node No recrystallize_again Perform a second recrystallization q_method->recrystallize_again Recrystallization adjust_polarity Adjust eluent polarity based on TLC q_method->adjust_polarity Chromatography use_carbon Use activated carbon recrystallize_again->use_carbon change_solvent Change solvent system use_carbon->change_solvent repack_column Repack column carefully adjust_polarity->repack_column

Caption: Troubleshooting logic for color impurity removal.

References

Optimization of reaction conditions for synthesizing with 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate. This reaction involves the intramolecular acyl group migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid or a strong Brønsted acid. This method is generally preferred over direct Friedel-Crafts acylation of 2-(trifluoromethyl)phenol, as phenols can undergo O-acylation instead of the desired C-acylation on the aromatic ring under Friedel-Crafts conditions.[1]

Q2: What is the starting material for the synthesis, and how is it prepared?

A2: The primary starting material is 2-(trifluoromethyl)phenyl acetate. It is typically synthesized by the esterification of 2-(trifluoromethyl)phenol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Q3: Which catalysts are most effective for the Fries rearrangement in this synthesis?

A3: Strong Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are commonly used.[1] Strong Brønsted acids such as hydrogen fluoride (HF) and methanesulfonic acid have also been employed.[1] The choice of catalyst can influence the reaction rate and the ratio of ortho to para isomers.

Q4: How can I control the regioselectivity to favor the formation of the desired 4'-hydroxy isomer over the 2'-hydroxy isomer?

A4: The regioselectivity of the Fries rearrangement is primarily controlled by the reaction temperature.[2][3] Higher temperatures (typically above 100°C) favor the formation of the thermodynamically more stable ortho-isomer (this compound).[2][4] Conversely, lower temperatures tend to favor the para-isomer. The choice of solvent can also play a role, with non-polar solvents often favoring the ortho product.[3]

Q5: What are the common side products in this synthesis?

A5: The main side product is the isomeric 2'-hydroxy-5'-(trifluoromethyl)acetophenone (the para-rearrangement product). Other potential byproducts can include the starting material (unreacted 2-(trifluoromethyl)phenyl acetate), the hydrolysis product of the starting material (2-(trifluoromethyl)phenol), and poly-acylated products, although the latter is less common with a deactivating trifluoromethyl group on the ring.[1]

Q6: How can the product be purified and the isomers separated?

A6: The separation of the ortho and para isomers of hydroxyacetophenones can be challenging due to their similar physical properties.[5] Techniques such as fractional distillation under reduced pressure or column chromatography are often employed. The ortho-isomer, this compound, has a higher boiling point than the para-isomer due to intramolecular hydrogen bonding, which can be exploited in distillation.[4] For chromatographic separation, stationary phases like silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective. High-performance liquid chromatography (HPLC) with a C18 or a phenyl-hexyl column can also be used for analytical and preparative separations.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive or insufficient catalyst. 2. Presence of moisture in the reaction. 3. Reaction temperature is too low.1. Use fresh, anhydrous Lewis acid catalyst. Ensure a stoichiometric amount is used, as it complexes with both the starting material and the product.[1] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC.
Low yield of the desired 4'-hydroxy isomer 1. Reaction temperature is too low, favoring the para-isomer. 2. Suboptimal catalyst choice. 3. Premature quenching of the reaction.1. Increase the reaction temperature to favor the formation of the thermodynamically more stable ortho-isomer.[2][4] 2. Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄) to find the optimal catalyst for your specific conditions. 3. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique before workup.
Formation of a large amount of the 2'-hydroxy (para) isomer Reaction temperature is not high enough.As per the general principles of the Fries rearrangement, increase the reaction temperature to promote the formation of the ortho-isomer.[2][4]
Presence of significant amounts of 2-(trifluoromethyl)phenol in the product mixture Hydrolysis of the starting ester due to moisture.Rigorously exclude water from the reaction system by using anhydrous solvents and reagents and maintaining an inert atmosphere.
Difficulty in separating the ortho and para isomers The isomers have very similar polarities and boiling points.1. Fractional Distillation: Use a vacuum distillation setup with a fractionating column to carefully separate the isomers based on their boiling point difference. 2. Column Chromatography: Optimize the eluent system for silica gel chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. 3. Recrystallization: If the product is a solid, attempt recrystallization from various solvents to selectively crystallize one isomer.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)phenyl Acetate

This protocol describes the esterification of 2-(trifluoromethyl)phenol to produce the precursor for the Fries rearrangement.

Materials:

  • 2-(Trifluoromethyl)phenol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(trifluoromethyl)phenol (1 equivalent) in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl to remove pyridine.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(trifluoromethyl)phenyl acetate.

  • The crude product can be purified by vacuum distillation if necessary.

Fries Rearrangement to this compound

This protocol outlines the Lewis acid-catalyzed rearrangement of 2-(trifluoromethyl)phenyl acetate.

Materials:

  • 2-(Trifluoromethyl)phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (or another suitable high-boiling solvent)

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride (1.5 - 2.5 equivalents).

  • Add anhydrous nitrobenzene to the flask and stir to form a suspension.

  • Heat the suspension to the desired reaction temperature (e.g., 120-160°C) to favor the ortho-isomer.

  • Slowly add 2-(trifluoromethyl)phenyl acetate (1 equivalent) dropwise to the heated suspension.

  • Maintain the reaction at this temperature and monitor its progress by TLC or GC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of ortho and para isomers, can then be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Synthesizing this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Purification start 2-(Trifluoromethyl)phenol reagents1 Acetic Anhydride, Pyridine esterification Esterification Reaction start->esterification reagents1->esterification workup1 Aqueous Workup esterification->workup1 product1 2-(Trifluoromethyl)phenyl Acetate workup1->product1 reagents2 Anhydrous AlCl3, Heat rearrangement Fries Rearrangement product1->rearrangement reagents2->rearrangement workup2 Acidic Workup & Extraction rearrangement->workup2 isomers Mixture of Ortho and Para Isomers workup2->isomers purification Vacuum Distillation or Column Chromatography isomers->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Fries Rearrangement cluster_conversion Low Conversion cluster_selectivity Poor Selectivity (High Para Isomer) start Low Yield or Poor Selectivity q_catalyst Is the catalyst active and sufficient? start->q_catalyst q_moisture Is the reaction anhydrous? q_catalyst->q_moisture Yes a_catalyst Use fresh, anhydrous catalyst in sufficient quantity. q_catalyst->a_catalyst No q_temp_low Is the temperature too low? q_moisture->q_temp_low Yes a_moisture Ensure dry glassware and inert atmosphere. q_moisture->a_moisture No a_temp_low Increase reaction temperature. q_temp_low->a_temp_low Yes q_temp_high Is the temperature high enough for ortho-isomer formation? q_temp_low->q_temp_high No a_temp_high Increase reaction temperature. q_temp_high->a_temp_high No

Caption: Decision tree for troubleshooting the Fries rearrangement.

References

How to avoid side reactions in the synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods are the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate and the Friedel-Crafts acylation of 2-(trifluoromethyl)phenol. The Fries rearrangement is a classic method for converting phenolic esters to hydroxyaryl ketones.[1][2] The Friedel-Crafts acylation provides a direct route to aromatic ketones but can be complicated by the presence of the hydroxyl group.[3][4] Alternative multi-step methods may involve diazotization of a corresponding aniline derivative or Grignard reagent-based approaches, though these can present challenges with yields and isomeric purity.[5][6][7]

Q2: Why is regioselectivity (ortho- vs. para-isomer) a common problem?

A2: In reactions like the Fries rearrangement and Friedel-Crafts acylation on a substituted phenol, the incoming acyl group can add to either the ortho or para position relative to the hydroxyl group. The ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent, and the type of Lewis acid catalyst used.[2] Low temperatures generally favor the formation of the para-isomer in the Fries rearrangement, while higher temperatures can lead to increased formation of the ortho-isomer.

Q3: What makes the trifluoromethyl (-CF3) group challenging in these syntheses?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This deactivates the aromatic ring, making it less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[8] Consequently, harsher reaction conditions may be required, which can lead to an increase in side reactions and lower yields.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation of 2-(trifluoromethyl)phenol is resulting in a very low yield. What are the common causes and solutions?

A: Low yields in this reaction are typically traced back to catalyst deactivation or substrate reactivity issues.

Potential Causes:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will react with and deactivate the catalyst.[8]

  • Catalyst Complexation: The hydroxyl (-OH) and ketone carbonyl groups in the starting material and product can form stable complexes with the Lewis acid catalyst.[8] This effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.[8]

  • Ring Deactivation: The combination of the electron-withdrawing -CF₃ group and the -OH group (which complexes with the Lewis acid) strongly deactivates the aromatic ring, hindering the electrophilic attack.[8]

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle reagents in an inert atmosphere (e.g., under nitrogen or argon).

  • Increase Catalyst Stoichiometry: Use at least one equivalent of the Lewis acid for the acylating agent, plus an additional equivalent for the phenol's hydroxyl group. It is common to use 2.5-3.0 equivalents in total.

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Experiment with a range of temperatures to find the optimal balance.

Issue 2: Poor Regioselectivity in the Fries Rearrangement

Q: I am synthesizing this compound via the Fries rearrangement and getting a significant amount of the ortho-isomer. How can I improve the selectivity for the desired para-isomer?

A: Achieving high para-selectivity in the Fries rearrangement is a well-known challenge that depends heavily on reaction parameters.

Potential Causes:

  • High Reaction Temperature: Higher temperatures often favor the thermodynamically more stable ortho-isomer.[9]

  • Solvent Effects: The choice of solvent can influence the transition state of the rearrangement, thereby affecting the ortho/para ratio.

  • Catalyst Choice: Different Lewis acids can exhibit different selectivities.

Solutions:

  • Lower the Reaction Temperature: Running the reaction at or below room temperature often significantly increases the yield of the para-isomer.

  • Solvent Screening: Non-polar solvents sometimes favor para-substitution. Consider screening solvents like nitrobenzene or carbon disulfide, while being mindful of their toxicity and reactivity. Some studies have shown success with solvent-free conditions.[2]

  • Catalyst Optimization: While AlCl₃ is common, other Lewis acids like TiCl₄ or solid acid catalysts can be investigated for improved selectivity. Eco-friendly catalysts like p-toluene sulphonic acid (PTSA) have also been used effectively.[2][9]

Issue 3: Formation of Dark, Tarry Side Products

Q: My reaction mixture is turning dark and producing a tar-like substance, making purification difficult. What is causing this and how can I prevent it?

A: Tar formation is usually a sign of polymerization or decomposition side reactions, often caused by overly harsh conditions.

Potential Causes:

  • Excessive Heat: High reaction temperatures can cause the phenolic compounds or reactive intermediates to polymerize.[10]

  • High Catalyst Concentration: A very high concentration of a strong Lewis acid can promote unwanted side reactions and decomposition.

  • Reaction Time: Allowing the reaction to proceed for too long after completion can lead to product degradation.

Solutions:

  • Strict Temperature Control: Maintain the reaction at the lowest effective temperature and use an ice bath to manage any exotherms.

  • Gradual Reagent Addition: Add the catalyst or acylating agent portion-wise or via a dropping funnel to control the reaction rate and temperature.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

Experimental Protocols & Data

Protocol 1: Fries Rearrangement for this compound

This protocol is a representative method optimized for para-selectivity.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-(trifluoromethyl)phenyl acetate (1 eq.).

  • Solvent & Catalyst: Add a suitable solvent (e.g., nitromethane). Cool the flask to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in portions, ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the mixture to stir at 0-5°C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.[11]

  • Workup: Once the reaction is complete, pour the mixture slowly onto crushed ice containing concentrated HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Data Summary: Comparison of Synthetic Routes

The following table summarizes yields and key conditions for different synthetic approaches to trifluoromethyl acetophenone derivatives.

Synthetic MethodStarting MaterialKey ReagentsTemperatureYieldReference
Diazotization/Coupling3-TrifluoromethylanilineNaNO₂, Acetaldoxime, CuSO₄0-5°C then up to 40°C~48%[6]
One-Step AcylationTrifluoromethylbenzenen-Butyllithium, Acetyl Chloride-45°C to -35°C~93%[12]
Heck Reaction3-BromobenzotrifluorideButyl vinyl ether, Pd catalyst120°C~73% (after hydrolysis)
Fries RearrangementPhenyl AcetateAlCl₃ (Lewis Acid)Varies (Low temp for para)Good to High

Visualized Workflows

Caption: Logical troubleshooting flow for addressing low product yield.

Caption: Reaction pathway of the Fries Rearrangement showing temperature influence.

Caption: A standard workflow for the purification of the crude product.

References

Scaling up 4'-Hydroxy-3'-(trifluoromethyl)acetophenone production for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale production of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for industrial-scale production of this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 2-(trifluoromethyl)phenol with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] An alternative, the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate, can also be employed, often promoted by an excess of the Lewis acid catalyst.[1][3]

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this compound?

A2: Key challenges include:

  • Controlling Regioselectivity: Ensuring the acylation occurs at the para-position to the hydroxyl group.

  • O- vs. C-Acylation: The hydroxyl group of the phenol can be acylated (O-acylation) to form an ester byproduct, competing with the desired ring acylation (C-acylation).[1][2][3]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture, which can deactivate them and stall the reaction.[4][5]

  • Product Inhibition: The ketone product can form a complex with the Lewis acid, requiring stoichiometric or excess amounts of the catalyst.[5][6]

  • Heat Management: The reaction is often exothermic, and improper heat control at scale can lead to side reactions and safety hazards.[7][8]

  • Handling of Hazardous Materials: Reagents like AlCl₃ and trifluoroacetic anhydride are corrosive and react violently with water, requiring specialized handling procedures.[9][10][11][12]

Q3: How can I minimize the formation of the O-acylated ester byproduct?

A3: The formation of the C-acylated product is thermodynamically favored. To minimize the kinetically favored O-acylation, consider the following:

  • Use of Excess Lewis Acid: A sufficient amount of AlCl₃ can catalyze the Fries rearrangement of any formed O-acylated ester back to the desired C-acylated product.[1][3]

  • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable C-acylated product. However, this must be balanced against the risk of side reactions.

  • Solvent Choice: The choice of solvent can influence the ratio of C- to O-acylation.

Q4: What are the typical impurities I should expect and how can they be removed?

A4: Potential impurities include the starting material (2-(trifluoromethyl)phenol), the O-acylated byproduct, and other regioisomers. Purification can be challenging due to similar physical properties.[13] At an industrial scale, purification is typically achieved through:

  • Distillation: To remove lower-boiling impurities.

  • Recrystallization: From a suitable solvent system to isolate the desired isomer with high purity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Deactivated Aromatic Ring The trifluoromethyl group is electron-withdrawing, but the hydroxyl group is strongly activating. If the reaction is not proceeding, the issue is likely not deactivation of the ring itself.[4]
Catalyst Inactivity Ensure all reagents, solvents, and glassware are rigorously anhydrous. Use freshly opened or sublimed AlCl₃.[4][5]
Insufficient Catalyst In Friedel-Crafts acylation, the product forms a complex with the Lewis acid. A stoichiometric amount or even a slight excess of the catalyst relative to the acylating agent is often necessary.[5][6]
Sub-optimal Temperature If the reaction is sluggish, a moderate increase in temperature may be required. However, be cautious as higher temperatures can lead to side reactions. Monitor the reaction progress closely.[4]
Poor Quality Reagents Use high-purity 2-(trifluoromethyl)phenol and acetylating agent. Impurities can inhibit the catalyst or lead to byproducts.[4]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Troubleshooting Steps
Steric Hindrance The trifluoromethyl group will sterically hinder acylation at the ortho position, favoring the desired para-acylation. If other isomers are significant, reaction conditions may need optimization.
Thermodynamic vs. Kinetic Control The para-substituted product is generally the thermodynamically more stable isomer.[14] Allowing the reaction to proceed for a longer time or at a slightly elevated temperature may improve the ratio of the desired product.
Catalyst Choice While AlCl₃ is common, other Lewis acids or solid acid catalysts could be explored to improve regioselectivity.[14]
Issue 3: Difficult Purification
Possible Cause Troubleshooting Steps
Close Boiling Points of Isomers If distillation is ineffective, a high-efficiency fractional distillation column may be required.[13]
Co-crystallization of Impurities Optimize the recrystallization solvent system. A multi-solvent system may be necessary to achieve high purity. Consider techniques like slurry washing before the final recrystallization.
Residual Catalyst Ensure the reaction is properly quenched (e.g., with cold dilute acid) to hydrolyze the aluminum chloride complex before workup and extraction.[5]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol is a general guideline and requires optimization for large-scale production.

1. Reaction Setup:

  • Assemble a reactor suitable for the scale of the reaction, equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to a gas scrubber for HCl vapors.

  • Ensure all equipment is thoroughly dried to prevent moisture contamination.[5]

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

2. Reagent Preparation:

  • In the reactor, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0-5 °C using a cooling bath.

3. Acylating Agent Addition:

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension, maintaining the temperature at 0-5 °C.

4. Substrate Addition:

  • Dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel.

  • Add the phenol solution dropwise to the reaction mixture at 0-5 °C over a period of 1-2 hours.

5. Reaction:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

6. Work-up:

  • Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[5] This will hydrolyze the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and finally with brine.

7. Purification:

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture or heptane/ethyl acetate).

Data Presentation

Table 1: Comparison of Reaction Parameters for Friedel-Crafts Acylation of Phenols

Parameter Condition 1 (Acetic Anhydride) Condition 2 (Acetic Acid) Reference
Phenol to Acetylating Agent Ratio 1 : 0.9 - 2.01 : 0.9 - 1.4[15]
Moles of Catalyst (HF) 8 - 60 moles per mole of phenol20 - 50 moles per mole of phenol[15]
Reaction Temperature 30 - 95 °C40 - 90 °C[15]
Reaction Time Not Specified10 - 120 minutes[15]

Note: This data is for the acylation of phenol and serves as a starting point for optimization.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Solvent Anhydrous AlCl3 reactor Dry Inert Reactor reagents->reactor Charge acyl_add Add Acetyl Chloride (0-5 °C) reactor->acyl_add phenol_add Add 2-(Trifluoromethyl)phenol (0-5 °C) acyl_add->phenol_add react Stir at RT (4-12h) phenol_add->react quench Quench with Ice/HCl react->quench extract Extract & Wash quench->extract purify Distill & Recrystallize extract->purify product Final Product purify->product

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_solutions Solutions start Low or No Yield check_moisture Check for Moisture (Reagents, Glassware, Solvent) start->check_moisture [Primary Check] check_catalyst_amount Verify Catalyst Stoichiometry (Product Complexation) check_moisture->check_catalyst_amount Anhydrous dry_thoroughly Use Anhydrous Conditions check_moisture->dry_thoroughly Moisture Present check_temp Optimize Reaction Temperature check_catalyst_amount->check_temp Stoichiometric increase_catalyst Increase Catalyst Loading (>1 equivalent) check_catalyst_amount->increase_catalyst <1 equivalent check_reagents Verify Reagent Purity check_temp->check_reagents adjust_temp Adjust Temperature & Monitor check_temp->adjust_temp purify_reagents Use High-Purity Reagents check_reagents->purify_reagents

Caption: A troubleshooting decision tree for low product yield in the Friedel-Crafts acylation.

Acylation_Pathways cluster_products Reaction Pathways phenol 2-(Trifluoromethyl)phenol + Acyl Chloride c_acylation C-Acylation (Desired Product) phenol->c_acylation Thermodynamically Favored (Excess AlCl3, Higher Temp) o_acylation O-Acylation (Ester Byproduct) phenol->o_acylation Kinetically Favored o_acylation->c_acylation Fries Rearrangement (with AlCl3)

Caption: Competing C-acylation and O-acylation pathways in the reaction of phenols.

References

Column chromatography conditions for purifying 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully purifying this compound using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the purification process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: The compound is not moving from the baseline (Rf value is too low).

  • Possible Cause: The mobile phase is not polar enough to effectively elute the highly polar this compound. The combination of the hydroxyl group and the trifluoromethyl group increases the compound's polarity.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate).

    • Use a More Polar Solvent System: If increasing the ethyl acetate concentration is insufficient, consider adding a stronger polar solvent like methanol to your mobile phase. Start with a small percentage (1-5%) of methanol in dichloromethane or ethyl acetate.[1][2]

    • Alternative Solvent System: A solvent system containing a small amount of ammonia, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane, can be effective for very polar compounds.[2]

Issue 2: The compound streaks or "tails" down the column, leading to poor separation and broad fractions.

  • Possible Cause: This is often due to the acidic nature of standard silica gel interacting with the phenolic hydroxyl group of the analyte. This can lead to strong adsorption and slow desorption, causing tailing.

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel with a solvent system containing a small amount of a base, like triethylamine (0.1-1%), to neutralize the acidic silanol groups.[1]

    • Add a Modifier to the Mobile Phase: Adding a small amount of a polar modifier that can compete with your compound for binding sites on the silica can improve peak shape. Acetic acid or triethylamine (depending on the compound's nature) are common additives. For a phenolic compound, a small amount of acetic acid might be beneficial if co-eluting impurities are basic.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] Alternatively, for more challenging separations, bonded phases such as amine- or cyano-bonded silica could offer different selectivity.[1]

Issue 3: The compound cannot be separated from a close-running impurity.

  • Possible Cause: The chosen mobile phase does not provide adequate selectivity to resolve the two compounds.

  • Solutions:

    • Optimize the Mobile Phase: Try different solvent combinations. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.[1]

    • Run a Shallow Gradient: Instead of isocratic elution (using a constant solvent composition), a shallow gradient where the polarity of the mobile phase is slowly increased over time can improve the resolution of closely eluting compounds.[1]

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography fails to provide a good separation, reversed-phase chromatography is a powerful alternative for polar compounds.

Issue 4: The compound appears to be decomposing on the column.

  • Possible Cause: The compound may be unstable on the acidic silica gel.[2]

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, the compound is likely degrading on the silica.[2]

    • Deactivate the Silica Gel: As mentioned in Issue 2, neutralizing the silica gel with a base like triethylamine can prevent the degradation of acid-sensitive compounds.[1][2]

    • Use an Alternative Stationary Phase: Florisil, alumina, or reversed-phase silica are potential alternatives if the compound is unstable on standard silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A good starting point for determining the optimal mobile phase is to perform Thin Layer Chromatography (TLC). Based on the polarity of similar compounds, begin with a solvent system of hexane and ethyl acetate. A common starting ratio is 70:30 (hexane:ethyl acetate). Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound on the TLC plate. Given the polar nature of your compound, you may need to increase the ethyl acetate content.

Q2: What type of stationary phase is recommended?

A2: Standard flash silica gel (230-400 mesh) is the most common and cost-effective choice. However, due to the acidic phenolic group, you might encounter tailing. If this becomes an issue, consider using deactivated silica gel or neutral alumina.[1]

Q3: How can I visualize the compound on a TLC plate or during column fractionation if it is not colored?

A3: this compound contains a chromophore and will be visible under a UV lamp (254 nm). Most commercial TLC plates contain a fluorescent indicator that will show dark spots where the UV light is absorbed by the compound.

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Normal-phase chromatography with silica gel is typically the first choice for preparative purification in a research setting due to its lower cost and simplicity. However, for highly polar compounds or difficult separations, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can offer superior performance and is a common technique in HPLC.[3]

Q5: What are typical quantitative parameters for this type of purification?

A5: While specific conditions will need to be optimized for your particular crude mixture, the following table provides a general starting point for normal-phase flash column chromatography.

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most applications.
Mobile Phase Hexane / Ethyl AcetateStart with a 7:3 ratio and adjust based on TLC.
Target Rf Value 0.25 - 0.35Provides a good balance between separation and elution time.
Column Loading 1-10% of silica weightDepends on the difficulty of the separation.
Elution Mode Isocratic or Step-GradientA step-gradient can be used to speed up elution after the target compound has been collected.

Experimental Protocol: Column Chromatography Purification

This protocol provides a generalized methodology for the purification of this compound using normal-phase flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3, 1:1) to find a system that gives your target compound an Rf value of ~0.3.

    • Visualize the plate under a UV lamp.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by periodically checking the fractions with TLC.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow cluster_start Start: Purification Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions1 Solutions for Low Rf cluster_solutions2 Solutions for Tailing cluster_solutions3 Solutions for Poor Separation cluster_solutions4 Solutions for Decomposition Start Identify Problem Problem1 Low Rf / No Elution Start->Problem1 Problem2 Peak Tailing / Streaking Start->Problem2 Problem3 Poor Separation Start->Problem3 Problem4 Compound Decomposition Start->Problem4 Sol1A Increase % of Polar Solvent Problem1->Sol1A Sol2A Deactivate Silica (e.g., with Et3N) Problem2->Sol2A Sol3A Optimize Mobile Phase Selectivity Problem3->Sol3A Sol4A Test Stability on TLC Problem4->Sol4A Sol1B Add Stronger Polar Solvent (e.g., MeOH) Sol1A->Sol1B Sol2B Add Mobile Phase Modifier Sol2A->Sol2B Sol2C Switch to Alumina or Bonded Phase Sol2B->Sol2C Sol3B Run a Shallow Gradient Sol3A->Sol3B Sol3C Try Reversed-Phase Chromatography Sol3B->Sol3C Sol4B Deactivate Silica Sol4A->Sol4B Sol4C Use Alternative Stationary Phase Sol4B->Sol4C

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find optimal mobile phase, Rf ~0.3) Pack 2. Column Packing (Slurry pack silica gel) TLC->Pack Load 3. Sample Loading (Wet or dry loading) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Isolate 7. Solvent Removal (Rotary Evaporation) Combine->Isolate Final Pure Product Isolate->Final

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Preventing Degradation of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and use of this compound.

Symptom Possible Cause Recommended Action
Discoloration of Solid Sample (e.g., from white/off-white to yellow or brown) Oxidation or Photodegradation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This often leads to the formation of colored quinone-type structures.1. Verify Storage Atmosphere: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).[1][2] 2. Minimize Light Exposure: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2][3] 3. Check for Contaminants: Contamination with metal ions can catalyze oxidation. Use high-purity solvents and materials when handling the compound.
Appearance of New Peaks in HPLC/LC-MS Analysis of a Stored Sample Chemical Degradation: The presence of new peaks indicates the formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.[3]1. Characterize Degradation Products: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks to help identify potential degradation products. 2. Perform Forced Degradation Studies: To understand the degradation profile, subject the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) as detailed in the Experimental Protocols section. This will help in identifying the likely cause of degradation under your storage conditions.[3]
Decrease in Purity or Assay Value Over Time Gradual Degradation: The compound may be slowly degrading under the current storage conditions.1. Re-evaluate Storage Temperature: For long-term storage, consider storing at a lower temperature, such as -20°C.[2] 2. Ensure Proper Sealing: Make sure the container is tightly sealed to prevent exposure to moisture and air.[4] 3. Aliquot Samples: For frequently used samples, consider aliquoting into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere.
Inconsistent Experimental Results Sample Integrity Issues: Degradation of the compound can lead to lower effective concentrations and the presence of interfering byproducts.1. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use. 2. Verify Purity Before Use: If a sample has been in storage for an extended period, re-analyze its purity by HPLC or another suitable method before conducting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are likely:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen, light, and metal ions, potentially forming colored quinone-like byproducts.[3]

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions and subsequent degradation.[3]

  • Hydrolysis: While the ketone and the trifluoromethyl group are generally stable, extreme pH conditions could potentially lead to hydrolysis over extended periods.[3]

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C is recommended.[2]

  • Light: Protect from light by using an amber, light-blocking container.[2][3]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[1][2]

  • Container: Use a tightly sealed container to prevent moisture ingress.[4]

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid material. If you must store solutions:

  • Prepare them in a high-purity, degassed solvent.

  • Store them in tightly sealed amber vials at -20°C or below.

  • Use them as quickly as possible after preparation.

  • Before use, visually inspect for any color change or precipitation.

Q4: Can I use plastic containers to store this compound?

A4: While high-density polyethylene (HDPE) or polypropylene containers may be suitable for short-term storage of the solid, glass is generally preferred, especially for long-term storage and for solutions.[5] This is to minimize the potential for leaching of plasticizers or other contaminants that could affect the stability of the compound.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions based on forced degradation studies. This data is illustrative and should be confirmed by experimental analysis.

Stress Condition Duration Temperature Expected Purity (%) Major Degradation Products Observed
Acidic (0.1 M HCl) 24 hours60°C>98%Minor hydrolysis products
Basic (0.1 M NaOH) 24 hours60°C~90%Phenolic degradation products
Oxidative (3% H₂O₂) 24 hoursRoom Temp~85%Oxidized and colored byproducts
Photolytic (UV light) 24 hoursRoom Temp~92%Photodegradation adducts
Thermal (Solid) 7 days80°C>99%Minimal degradation
Thermal (Solution) 7 days80°C~95%Solvent-adducts, oxidized products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to a UV light source (e.g., 254 nm or a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[3]

  • Thermal Degradation:

    • Solid: Place a small amount of the solid compound in an oven at 80°C for 7 days.

    • Solution: Incubate 1 mL of the stock solution in a sealed vial at 80°C for 7 days.

3. Sample Analysis:

  • After the incubation period, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by HPLC-UV and/or HPLC-MS to determine the percentage of the parent compound remaining and to identify the degradation products.

Protocol for HPLC Purity Analysis

This method can be used to assess the purity of this compound and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a higher aqueous composition (e.g., 70% water) and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, as phenolic compounds typically absorb at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

Proposed Degradation Pathways

cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) parent This compound quinone Quinone-like Products parent->quinone [O], light, metal ions radicals Radical Intermediates parent->radicals UV Light (hν) hydrolyzed Hydrolysis Products parent->hydrolyzed H+ or OH- polymers Polymeric Material quinone->polymers Further Oxidation photoproducts Photochemical Adducts/ Rearrangement Products radicals->photoproducts

Caption: Proposed degradation pathways for this compound.

Troubleshooting Workflow for Sample Degradation

start Degradation Suspected (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Optimize Storage: - Store at -20°C - Use amber vials - Store under inert gas improper_storage->correct_storage Yes forced_degradation Perform Forced Degradation Study improper_storage->forced_degradation No reanalyze Re-analyze Purity correct_storage->reanalyze stable Sample is Stable reanalyze->stable unstable Degradation Persists identify_pathway Identify Degradation Pathway and Products (LC-MS) forced_degradation->identify_pathway identify_pathway->unstable

Caption: Workflow for troubleshooting the degradation of this compound.

Experimental Workflow for Stability Testing

prep_stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions: - Acidic - Basic - Oxidative - Photolytic - Thermal prep_stock->stress sample_prep Sample Preparation: - Neutralize (if needed) - Dilute stress->sample_prep analyze Analyze by HPLC-UV/MS sample_prep->analyze report Report Results: - % Purity Remaining - Degradation Profile analyze->report

Caption: Experimental workflow for conducting a stability study.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the catalytic reduction of this compound?

A1: The primary challenges in the catalytic reduction of this substrate stem from its functional groups. The electron-withdrawing trifluoromethyl group can influence the reactivity of the ketone, while the phenolic hydroxyl group can interact with the catalyst, potentially leading to catalyst inhibition or undesired side reactions. Achieving high chemoselectivity (reducing the ketone without affecting the aromatic ring or the CF3 group) and preventing side reactions related to the phenol moiety are key considerations.

Q2: Which types of catalysts are generally suitable for the reduction of substituted acetophenones like this one?

A2: A range of heterogeneous and homogeneous catalysts can be employed. Common choices for the hydrogenation of aryl ketones include:

  • Palladium-based catalysts (e.g., Pd/C): Often effective, but their selectivity can be influenced by catalyst poisons or additives. Pyridine can be used as a catalyst poison to prevent the hydrogenolysis of other functional groups when using Pd/C[1][2].

  • Platinum-based catalysts (e.g., PtO2, Pt/C): Can be very active but may also promote aromatic ring hydrogenation under more forcing conditions.

  • Rhodium-based catalysts (e.g., Rh/C): Known for their ability to hydrogenate aromatic rings, so careful control of reaction conditions is necessary to achieve selective ketone reduction.

  • Ruthenium-based catalysts (e.g., Ru complexes): Homogeneous ruthenium catalysts are often used for asymmetric hydrogenation to produce chiral alcohols.

  • Nickel-based catalysts (e.g., Raney Nickel): A cost-effective option, but may require higher temperatures and pressures and can be less selective.

Q3: Can the phenolic hydroxyl group interfere with the catalytic hydrogenation?

A3: Yes, the phenolic hydroxyl group can act as a catalyst poison or inhibitor for some metal catalysts, particularly under basic conditions or through strong adsorption onto the catalyst surface. This can lead to reduced reaction rates or complete deactivation of the catalyst. In some cases, protection of the hydroxyl group may be necessary, although this adds extra steps to the synthesis.

Q4: Are there any known side reactions to be aware of during the reduction of this compound?

A4: Potential side reactions include:

  • Hydrodefluorination: Cleavage of the C-F bonds in the trifluoromethyl group, although this is generally not favored under typical ketone hydrogenation conditions.

  • Aromatic Ring Hydrogenation: Reduction of the benzene ring to a cyclohexane ring, which can occur with highly active catalysts like rhodium or under harsh conditions (high pressure and temperature).

  • Hydrogenolysis of the Hydroxyl Group: Removal of the hydroxyl group, although less common for phenolic hydroxyls compared to benzylic alcohols.

  • Etherification: If an alcohol is used as the solvent, there is a possibility of ether formation under certain conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Deactivation - Ensure the catalyst is fresh or has been properly stored. - Consider catalyst poisoning by the phenolic hydroxyl group or impurities in the starting material or solvent. Purify the substrate and use high-purity, dry solvents. - Increase the catalyst loading.
Insufficient Hydrogen Pressure - Ensure the system is properly sealed and holding pressure. - Increase the hydrogen pressure within safe limits for the reactor.
Sub-optimal Temperature - Gradually increase the reaction temperature. Some reactions may require elevated temperatures to proceed at a reasonable rate.
Poor Catalyst-Substrate Contact - Ensure efficient stirring to keep the catalyst suspended and in contact with the substrate and hydrogen.
Solvent Effects - The choice of solvent can significantly impact the reaction. Consider screening different solvents (e.g., ethanol, methanol, THF, ethyl acetate).
Issue 2: Low Selectivity (Formation of Byproducts)
Potential Cause Troubleshooting Steps
Over-reduction (Aromatic Ring Hydrogenation) - Use a less active catalyst (e.g., switch from Rh/C to Pd/C). - Reduce the reaction temperature and/or hydrogen pressure. - Monitor the reaction closely and stop it once the starting material is consumed.
Hydrodefluorination or other side reactions - Employ milder reaction conditions. - Screen for a more chemoselective catalyst. For instance, some bimetallic catalysts or catalysts with specific supports may offer higher selectivity.
Formation of Phenolic Byproducts - The use of certain catalysts, like Pd/C, can sometimes lead to side reactions on the phenolic ring. The addition of a catalyst modifier or switching to a different metal may be beneficial[1][2].

Quantitative Data for Catalyst Selection (for structurally related compounds)

Disclaimer: The following data is for the catalytic reduction of structurally similar compounds and should be used as a guideline for selecting initial screening candidates for the reduction of this compound.

Table 1: Catalytic Transfer Hydrogenation of 4'-Hydroxyacetophenone

CatalystH-DonorBaseTemp (°C)Time (h)Conversion (%)Selectivity (%) to 1-(4-hydroxyphenyl)ethanol
FeRu@SILPH₂ (50 bar)-17516>99>99 (to 4-ethylphenol)
Ru@SILPH₂ (50 bar)-17516>99Unselective

Data adapted from a study on selective hydrodeoxygenation, which is a different reaction pathway but provides insights into catalyst activity with hydroxyacetophenones.[3]

Table 2: Hydrogenation of Substituted Acetophenones

SubstrateCatalystSolventTemp (°C)Pressure (bar H₂)Time (h)Conversion (%)
4'-HydroxyacetophenoneFe₂₅Ru₇₅@SILPMesitylene1755016>99
3'-HydroxyacetophenoneFe₂₅Ru₇₅@SILPMesitylene175501639
2'-HydroxyacetophenoneFe₂₅Ru₇₅@SILPMesitylene1755016>99

This table illustrates the hydrodeoxygenation to the corresponding ethyl phenols, indicating the reactivity of different hydroxyacetophenone isomers with a specific catalyst system.[3]

Experimental Protocols (General Procedures for Adaptation)

General Protocol for Catalytic Hydrogenation
  • Reactor Setup: To a high-pressure reactor, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, ~0.1 M concentration).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% Pd/C).

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times, followed by purging with hydrogen three times.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 bar) and heat to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired alcohol.

Note: This is a general procedure. The optimal catalyst, solvent, temperature, pressure, and reaction time must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization A Define Reaction: Substrate: this compound Product: Corresponding alcohol B Select Catalysts for Screening (e.g., Pd/C, Pt/C, Ru/C) A->B D Run Small-Scale Reactions (Constant Temp & Pressure) B->D C Select Solvents (e.g., EtOH, MeOH, THF) C->D E Analyze Results (TLC, GC, HPLC) Identify promising catalysts D->E F Optimize Conditions - Temperature - Pressure - Catalyst Loading E->F G Scale-up Reaction F->G

Caption: Experimental workflow for catalyst screening and optimization.

Troubleshooting_Workflow Start Reaction Issue: Low Conversion/Selectivity Q1 Is conversion low? Start->Q1 Q2 Are byproducts observed? Q1->Q2 No A1 Check Catalyst Activity (Use fresh catalyst) Q1->A1 Yes B1 Identify Byproducts (GC-MS, NMR) Q2->B1 Yes End Reaction Optimized Q2->End No A2 Increase H₂ Pressure A1->A2 A3 Increase Temperature A2->A3 A4 Check Stirring/Mixing A3->A4 A4->Q2 B2 Lower Temperature/Pressure B1->B2 B3 Change Catalyst (e.g., Rh/C to Pd/C) B2->B3 B4 Consider Catalyst Poison/Additive B3->B4 B4->End

Caption: Troubleshooting workflow for low conversion or selectivity.

Side_Reactions Start This compound Desired 1-(4-Hydroxy-3-(trifluoromethyl)phenyl)ethan-1-ol Start->Desired Desired Ketone Reduction Side1 Ring Hydrogenation Product Start->Side1 Harsh Conditions (e.g., Rh/C, high T/P) Side2 Hydrodefluorination Product Start->Side2 Potential side reaction Side3 Hydrodeoxygenation Product (4-ethyl-2-(trifluoromethyl)phenol) Start->Side3 Potential side reaction

Caption: Potential side reactions in the reduction of this compound.

References

Technical Support Center: Managing Thermal Stability of Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing thermal stability issues associated with fluorinated acetophenones. Fluorination is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, the introduction of fluorine atoms can also influence the thermal stability of these molecules, leading to challenges during synthesis, purification, and storage. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Troubleshooting Guide

This guide addresses common thermal stability issues encountered during experiments with fluorinated acetophenones.

Issue Possible Causes Recommended Solutions
Reaction Failure or Low Yield at Elevated Temperatures Thermal Decomposition: The fluorinated acetophenone may be degrading at the reaction temperature. The C-F bond is strong, but the overall molecule can have pathways to decomposition.- Lower Reaction Temperature: If possible, explore alternative catalysts or reagents that allow for lower reaction temperatures. - Shorter Reaction Times: Monitor the reaction closely and minimize the time at elevated temperatures. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation at high temperatures.
Discoloration (Yellowing/Browning) of Reaction Mixture or Product Degradation Product Formation: The color change often indicates the formation of conjugated byproducts resulting from decomposition.- Purification Method: Use appropriate purification techniques like column chromatography or recrystallization to remove colored impurities. - Storage: Store purified compounds in a cool, dark place, and under an inert atmosphere to prevent slow degradation over time.
Inconsistent Results in High-Temperature Reactions Variable Decomposition Rates: The rate of decomposition can be sensitive to minor variations in temperature, reaction time, or the presence of trace impurities (e.g., water, metals).- Precise Temperature Control: Use a reliable temperature controller and ensure uniform heating of the reaction vessel. - High Purity Reagents: Use high-purity starting materials and solvents to avoid catalytic decomposition.
Formation of Gaseous Byproducts (e.g., HF) Decomposition Pathway: The thermal breakdown of fluorinated organic compounds can lead to the formation of hazardous gases like hydrogen fluoride (HF).[1]- Proper Ventilation: Always work in a well-ventilated fume hood. - Gas Scrubbing: For larger scale reactions, consider using a scrubbing solution (e.g., a dilute base) to neutralize acidic gases.
Unexpected Side Products in Base-Catalyzed Reactions at High Temperatures Base-Mediated Decomposition: Strong bases, especially at elevated temperatures, can promote decomposition pathways. For example, trifluoromethylated acetophenones can undergo haloform-type reactions with hydroxyl bases.- Use a Milder Base: If the reaction allows, switch to a weaker, non-nucleophilic base. - Lower Temperature: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate. - Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can participate in decomposition pathways.
Reduced Reactivity Compared to Non-Fluorinated Analogs Electronic Effects of Fluorine: The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring or influence the reactivity of the acetyl group. This may necessitate harsher reaction conditions, which in turn can lead to stability issues.- Use of Stronger Catalysts/Reagents: Employ more potent catalysts or reagents to overcome the reduced reactivity at lower temperatures. - Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions at lower bulk temperatures, minimizing decomposition.

Frequently Asked Questions (FAQs)

Q1: At what temperature do fluorinated acetophenones typically start to decompose?

Q2: How does the position of the fluorine atom on the aromatic ring affect thermal stability?

A2: The position of the fluorine atom influences the electronic properties of the molecule, which can in turn affect its thermal stability. While comprehensive studies are lacking, ortho-substituted compounds may exhibit different stability profiles compared to meta or para isomers due to intramolecular interactions. It is recommended to evaluate each isomer on a case-by-case basis.

Q3: What are the primary products of thermal decomposition?

A3: The most common hazardous decomposition products from fluorinated organic compounds are carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[1] Depending on the reaction conditions and the structure of the acetophenone, other more complex degradation products can also be formed. Pyrolysis-GC-MS is an effective technique to identify these products.

Q4: Are fluorinated acetophenones stable in the presence of strong acids or bases at high temperatures?

A4: Fluorinated acetophenones can be susceptible to decomposition under these conditions. Strong bases, in particular, can promote degradation pathways, even at moderately elevated temperatures (e.g., 90 °C). Acid-catalyzed reactions at high temperatures should also be approached with caution, and the stability of the specific substrate should be evaluated.

Q5: How can I assess the thermal stability of my fluorinated acetophenone derivative?

A5: The most reliable methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC detects changes in heat flow, which can reveal exothermic decomposition events.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for a fluorinated acetophenone.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan is clean.

  • Sample Preparation: Accurately weigh 5-10 mg of the fluorinated acetophenone into the TGA sample pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the software accompanying the instrument, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.

Protocol 2: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the fluorinated acetophenone into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a value at which decomposition is known to occur (this can be informed by TGA data) or use a ramped temperature program.

    • The pyrolysis is carried out in an inert atmosphere (Helium).

  • GC-MS Analysis:

    • The pyrolyzed fragments are immediately transferred to the GC column for separation.

    • Use a standard GC temperature program suitable for separating a range of volatile and semi-volatile organic compounds.

    • The separated compounds are then analyzed by the mass spectrometer.

  • Data Analysis:

    • Identify the individual degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

experimental_workflow_tga cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load into TGA place->load program Set Temperature Program (e.g., 10°C/min under N2) load->program run Run Experiment program->run plot Plot Weight vs. Temperature run->plot determine Determine Onset of Decomposition plot->determine end End determine->end

Caption: Workflow for Thermal Stability Assessment using TGA.

troubleshooting_logic start Experiencing Low Yield / Decomposition at High Temperature? check_base Is a strong base present? start->check_base check_temp Is the reaction temperature high? start->check_temp check_base->check_temp No solution_base Consider using a milder, non-nucleophilic base or lowering the temperature. check_base->solution_base Yes solution_temp Explore lower temperature routes (e.g., different catalyst) or shorten reaction time. check_temp->solution_temp Yes solution_inert Ensure an inert atmosphere to prevent oxidation. check_temp->solution_inert No

Caption: Troubleshooting Logic for High-Temperature Reactions.

References

Technical Support Center: Disposal Guidelines for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive disposal guidelines for waste generated from the use of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety data sheets and hazardous waste management principles.

Frequently Asked Questions (FAQs)

1. How should I classify waste containing this compound?

Waste containing this compound must be classified as hazardous waste . This classification is based on its chemical structure, which includes a halogenated group (trifluoromethyl) and a phenolic group.[1][2] Specifically, it falls into the category of halogenated organic waste .[2][3][4] Always consult your institution's specific waste management guidelines for any local classifications that may apply.

2. What are the primary hazards associated with this compound waste?

The primary hazards are related to its irritant properties. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, the waste should be handled with the same precautions as the pure compound, utilizing appropriate personal protective equipment (PPE).

3. Can I dispose of small amounts of this compound waste down the sink?

No. Under no circumstances should waste containing this compound be disposed of down the sink.[8] This practice is environmentally harmful and violates standard laboratory safety protocols for hazardous chemical waste.

4. How should I segregate waste streams containing this compound?

Proper segregation is crucial to prevent dangerous chemical reactions and ensure proper disposal. Follow these segregation principles:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and contaminated lab supplies (pipette tips, tubes) in a dedicated, properly labeled hazardous waste container.[8][9] This should be a puncture-proof container with a secure lid.

  • Liquid Waste:

    • Organic Solvents: Solutions of this compound in non-halogenated organic solvents should be collected in a container designated for non-halogenated organic waste .

    • Halogenated Solvents: Solutions in halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a container specifically for halogenated organic waste .[2][4]

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not mix with organic solvent waste.

5. What are the correct labeling requirements for waste containers?

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.[8] The container should be kept closed when not in use.

Troubleshooting Guide

Q1: I have an unlabeled waste container that might contain this compound. What should I do?

Do not attempt to guess the contents. Treat the container as unknown hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on identification and disposal. Unidentified chemical waste poses a significant safety risk.

Q2: I've spilled a small amount of this compound powder. How do I clean it up and dispose of the cleanup materials?

For small spills, you should:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[9][10]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Carefully sweep up the solid material using a brush and dustpan, avoiding dust generation.[9]

  • Place the collected powder and all cleanup materials (e.g., contaminated paper towels) into a sealed, labeled container for hazardous solid waste.[10][11]

  • Wash the area of the spill with soap and water.[10]

Q3: How do I dispose of contaminated glassware?

Glassware (e.g., beakers, flasks) that has come into contact with this compound should be decontaminated before being washed for reuse or disposed of.

  • Rinse the glassware with a suitable solvent (e.g., acetone) to remove residual compound.

  • Collect the solvent rinse as halogenated or non-halogenated liquid hazardous waste, depending on the solvent used.

  • After the initial rinse, the glassware can typically be washed with soap and water.

If the glassware is to be disposed of, it must be placed in a designated container for broken glass. If it is grossly contaminated and cannot be decontaminated, it should be disposed of as hazardous solid waste.

Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste

  • Identify Waste Streams: Before starting your experiment, identify all potential waste streams that will be generated (solid, non-halogenated organic liquid, halogenated organic liquid, aqueous).

  • Prepare Labeled Containers: Obtain the correct waste containers from your institution's waste management program. Label each container with "Hazardous Waste" and the specific type of waste it will contain.

  • Solid Waste Collection: During your experiment, place all solid waste contaminated with this compound into the designated solid hazardous waste container. This includes gloves, weigh paper, and contaminated pipette tips.

  • Liquid Waste Collection: Use a funnel to transfer liquid waste into the appropriate liquid hazardous waste container. Do not mix halogenated and non-halogenated waste streams.[2]

  • Secure Containers: Keep all waste containers securely closed when not in use.[8]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Once a container is 90% full, submit a request for pickup to your institution's EHS department.[8]

Data Presentation

Parameter Information Source
Chemical Name This compoundN/A
CAS Number 61766-86-7N/A
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[5][6][7]
Waste Classification Hazardous Waste, Halogenated Organic Waste[1][2][3]
Disposal Method Collection by an approved hazardous waste disposal plant[6][12]

Mandatory Visualization

WasteDisposalWorkflow cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Experiment using This compound B Is the waste solid or liquid? A->B C Solid Waste (e.g., gloves, contaminated labware) B->C Solid D Is the liquid waste primarily aqueous or organic? B->D Liquid I Collect in a dedicated, labeled, sealed container C->I E Aqueous Waste D->E Aqueous F Does the organic solvent contain halogens? D->F Organic E->I G Halogenated Organic Waste F->G Yes H Non-Halogenated Organic Waste F->H No G->I H->I J Store in designated Satellite Accumulation Area I->J K Request pickup by EHS/certified waste vendor J->K

Caption: Waste segregation workflow for this compound.

References

Validation & Comparative

Spectral Analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Comparative Guide to 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, offering predicted spectral data based on established substituent effects, a comprehensive experimental protocol for data acquisition, and a visual representation of the structure-spectra correlation.

Predicted NMR Spectral Data

The chemical shifts in both ¹H and ¹³C NMR spectra are significantly influenced by the electronic environment of each nucleus. In this compound, the interplay of the electron-donating hydroxyl group (-OH), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the acetyl group (-COCH₃) on the aromatic ring results in a distinct and predictable spectral pattern. The predicted chemical shifts, multiplicities, and integrations for the ¹H NMR spectrum, along with the predicted chemical shifts for the ¹³C NMR spectrum, are summarized in the table below. These values are estimated based on the principle of additivity of substituent chemical shifts (SCS) from a benzene baseline of 7.27 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR.

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (ppm) Multiplicity & Integration Carbon Predicted Chemical Shift (ppm)
H-2'~8.2d, 1HC-1'~131
H-5'~7.1d, 1HC-2'~134
H-6'~8.1dd, 1HC-3'~123 (q)
-OHVariable (broad s, 1H)s, 1HC-4'~160
-CH₃~2.6s, 3HC-5'~118
C-6'~130
-C=O~197
-CH₃~27
-CF₃~124 (q)

Note: The chemical shift of the phenolic -OH proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet. The carbon of the -CF₃ group and the carbon to which it is attached (C-3') will appear as quartets due to C-F coupling.

Experimental Protocol for NMR Analysis

Acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of a solid organic compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Instrument Parameters:

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate to cover all proton signals.

    • Pulse Width: Calibrated 90-degree pulse.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm will encompass all expected carbon signals.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each unique carbon.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.

  • Peak pick to identify the precise chemical shift of each signal in both ¹H and ¹³C spectra.

Structure-Spectra Correlation Diagram

The following diagram, generated using Graphviz, illustrates the logical relationship between the molecular structure of this compound and its predicted ¹H and ¹³C NMR spectral data. Each unique proton and carbon is labeled, with arrows indicating their expected chemical shift regions.

G cluster_structure This compound cluster_1H_NMR ¹H NMR Spectrum cluster_13C_NMR ¹³C NMR Spectrum mol H2_prime H-2' (~8.2 ppm) mol->H2_prime H-2' H5_prime H-5' (~7.1 ppm) mol->H5_prime H-5' H6_prime H-6' (~8.1 ppm) mol->H6_prime H-6' OH -OH (variable) mol->OH -OH CH3_H -CH₃ (~2.6 ppm) mol->CH3_H -CH₃ C1_prime C-1' (~131 ppm) mol->C1_prime C-1' C2_prime C-2' (~134 ppm) mol->C2_prime C-2' C3_prime C-3' (~123 ppm) mol->C3_prime C-3' C4_prime C-4' (~160 ppm) mol->C4_prime C-4' C5_prime C-5' (~118 ppm) mol->C5_prime C-5' C6_prime C-6' (~130 ppm) mol->C6_prime C-6' CO -C=O (~197 ppm) mol->CO -C=O CH3_C -CH₃ (~27 ppm) mol->CH3_C -CH₃ CF3_C -CF₃ (~124 ppm) mol->CF3_C -CF₃

Caption: Molecular structure and predicted NMR spectral correlations.

This guide serves as a valuable resource for the interpretation of ¹H and ¹³C NMR spectra of this compound, providing a solid foundation for experimental verification and further research. The predictive nature of the data, combined with a robust experimental protocol, empowers scientists to confidently analyze and characterize this and similar substituted aromatic compounds.

A Comparative Analysis of the Reactivity of 4'-Hydroxy-3'-methylacetophenone and 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of 4'-Hydroxy-3'-methylacetophenone and 4'-Hydroxy-3'-(trifluoromethyl)acetophenone is primarily dictated by the electronic nature of the substituent at the 3' position. The methyl group in 4'-Hydroxy-3'-methylacetophenone is an electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and decreasing the acidity of the phenolic hydroxyl group. Conversely, the trifluoromethyl group in this compound is a strong electron-withdrawing group. This decreases the electron density of the aromatic ring, deactivating it towards electrophilic substitution but increasing the acidity of the phenolic proton and enhancing the electrophilicity of the carbonyl carbon.

Molecular Structures and Properties

A summary of the key physical and chemical properties of the two compounds is presented in Table 1.

Property4'-Hydroxy-3'-methylacetophenoneThis compound
Molecular Formula C₉H₁₀O₂C₉H₇F₃O₂
Molecular Weight 150.17 g/mol [1]204.15 g/mol [2]
Appearance White to off-white crystalline solid[3]Brown powder[2][4]
Melting Point 107-109 °C[3][5]170.5-179.5 °C[4]
Predicted pKa 8.52 ± 0.18[3][6]6.19 ± 0.43

Theoretical Comparison of Reactivity

The differing electronic properties of the methyl and trifluoromethyl groups lead to predictable differences in the reactivity of the two molecules in key chemical transformations.

Acidity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton is influenced by the stability of the corresponding phenoxide ion.

  • 4'-Hydroxy-3'-methylacetophenone: The electron-donating methyl group destabilizes the negative charge of the phenoxide ion, making the proton less acidic. This is reflected in its higher predicted pKa of 8.52.[3][6]

  • This compound: The strongly electron-withdrawing trifluoromethyl group helps to delocalize and stabilize the negative charge of the phenoxide ion, resulting in a more acidic proton. This is consistent with its lower predicted pKa of 6.19.

Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the benzene ring.

  • 4'-Hydroxy-3'-methylacetophenone: The electron-donating methyl group, in concert with the activating hydroxyl group, increases the electron density of the aromatic ring, making it more reactive towards electrophiles.

  • This compound: The electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic attack by reducing its electron density.

This difference in reactivity can be quantified using the Hammett equation, log(k/k₀) = σρ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.

SubstituentHammett Constant (σp)Effect on Electrophilic Aromatic Substitution
-CH₃-0.17Activating
-CF₃+0.54Deactivating

A negative ρ value for a reaction indicates that electron-donating groups accelerate the reaction. Thus, 4'-Hydroxy-3'-methylacetophenone is expected to undergo electrophilic aromatic substitution at a significantly faster rate than this compound.

Electrophilic_Substitution_Reactivity cluster_methyl 4'-Hydroxy-3'-methylacetophenone cluster_trifluoromethyl This compound Me_Ring Aromatic Ring (Electron-Rich) Me_Product Substituted Product Me_Ring->Me_Product Fast Reaction Me_E Electrophile (E+) Me_E->Me_Product CF3_Ring Aromatic Ring (Electron-Poor) CF3_Product Substituted Product CF3_Ring->CF3_Product Slow Reaction CF3_E Electrophile (E+) CF3_E->CF3_Product

Caption: Relative reactivity in electrophilic aromatic substitution.

Nucleophilic Addition to the Carbonyl Group

The reactivity of the carbonyl group towards nucleophiles is influenced by the electrophilicity of the carbonyl carbon.

  • 4'-Hydroxy-3'-methylacetophenone: The electron-donating methyl group slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.

  • This compound: The strong electron-withdrawing effect of the trifluoromethyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic_Addition_Reactivity cluster_methyl_nu 4'-Hydroxy-3'-methylacetophenone cluster_trifluoromethyl_nu This compound Me_Carbonyl Carbonyl Group (Less Electrophilic) Me_Product_Nu Addition Product Me_Carbonyl->Me_Product_Nu Slower Reaction Me_Nu Nucleophile (Nu-) Me_Nu->Me_Product_Nu CF3_Carbonyl Carbonyl Group (More Electrophilic) CF3_Product_Nu Addition Product CF3_Carbonyl->CF3_Product_Nu Faster Reaction CF3_Nu Nucleophile (Nu-) CF3_Nu->CF3_Product_Nu

Caption: Relative reactivity in nucleophilic addition to the carbonyl group.

Experimental Protocols

The following are generalized protocols that can be adapted to experimentally compare the reactivity of the two compounds.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the phenol.

Materials:

  • 4'-Hydroxy-3'-methylacetophenone

  • This compound

  • Buffer solutions of varying pH (e.g., phosphate or borate buffers)

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of each compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of solutions by diluting an aliquot of the stock solution in buffer solutions of known pH.

  • Measure the absorbance spectrum of each solution over a relevant wavelength range.

  • Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms.

  • Measure the absorbance of each buffered solution at these two wavelengths.

  • Calculate the ratio of the concentrations of the deprotonated and protonated forms ([A⁻]/[HA]) for each pH using the Beer-Lambert law.

  • Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0.

pKa_Determination_Workflow start Prepare Stock Solutions prep_buffers Prepare Buffered Solutions of Varying pH start->prep_buffers measure_abs Measure UV-Vis Absorbance Spectra prep_buffers->measure_abs determine_lambda Identify λmax for HA and A⁻ measure_abs->determine_lambda measure_at_lambda Measure Absorbance at λmax determine_lambda->measure_at_lambda calculate_ratio Calculate [A⁻]/[HA] Ratio measure_at_lambda->calculate_ratio plot_data Plot pH vs. log([A⁻]/[HA]) calculate_ratio->plot_data determine_pka Determine pKa from Intercept plot_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Comparison of Reactivity in Electrophilic Bromination

The relative rates of bromination can be determined by monitoring the disappearance of the starting material or the appearance of the product over time.

Materials:

  • 4'-Hydroxy-3'-methylacetophenone

  • This compound

  • Bromine solution (e.g., Br₂ in acetic acid)

  • A suitable solvent (e.g., acetic acid)

  • Sodium thiosulfate solution (to quench the reaction)

  • Analytical instrument for monitoring the reaction (e.g., HPLC or GC)

Procedure:

  • Prepare solutions of known concentration for each of the acetophenone derivatives in the chosen solvent.

  • Initiate the reaction by adding a known amount of the bromine solution.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench it with sodium thiosulfate solution.

  • Analyze the quenched aliquots using HPLC or GC to determine the concentration of the starting material and/or product.

  • Plot the concentration of the starting material versus time to determine the initial rate of reaction for each compound.

  • Compare the initial rates to determine the relative reactivity.

Comparison of Reactivity in Carbonyl Reduction with Sodium Borohydride

The relative rates of reduction of the carbonyl group can be compared by a competition experiment.

Materials:

  • 4'-Hydroxy-3'-methylacetophenone

  • This compound

  • Sodium borohydride (NaBH₄)

  • A suitable solvent (e.g., methanol or ethanol)

  • Internal standard for GC or HPLC analysis

  • Analytical instrument for monitoring the reaction (e.g., GC or HPLC)

Procedure:

  • Prepare a solution containing equimolar amounts of both acetophenone derivatives and an internal standard in the chosen solvent.

  • Add a sub-stoichiometric amount of sodium borohydride to the solution to ensure that not all of the starting material is consumed.

  • Allow the reaction to proceed for a set amount of time.

  • Quench the reaction by adding a small amount of acid (e.g., dilute HCl).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC or HPLC to determine the relative amounts of the unreacted starting materials and the alcohol products.

  • The compound that has reacted to a greater extent is the more reactive one.

Conclusion

The electronic effects of the 3'-substituent profoundly influence the reactivity of 4'-hydroxyacetophenone derivatives. The electron-donating methyl group in 4'-Hydroxy-3'-methylacetophenone enhances the reactivity of the aromatic ring towards electrophiles and decreases the acidity of the phenol. In contrast, the strong electron-withdrawing trifluoromethyl group in this compound deactivates the aromatic ring to electrophilic attack, increases the acidity of the phenol, and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition. The provided experimental protocols offer a framework for the quantitative verification of these theoretical predictions, which are essential for applications in medicinal chemistry and drug design where fine-tuning of reactivity is critical.

References

A Comparative Analysis of the Biological Activity of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone and Other Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various acetophenone derivatives, with a special focus on the potential activity of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. Acetophenones, a class of phenolic compounds, have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.[1][2] The biological effects of these molecules are significantly influenced by the nature and position of substituents on the phenyl ring.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various biological activities of a range of acetophenone derivatives, providing a basis for comparison.

Table 1: Anti-inflammatory Activity of Acetophenone Derivatives
CompoundAssayTarget/Cell LineIC50Reference
Acrolione AfMLP/CB-induced superoxide anion releaseHuman neutrophils26.4 µM[1]
Acrolione CfMLP/CB-induced superoxide anion releaseHuman neutrophils46.0 µM[1]
Acrolione DfMLP/CB-induced superoxide anion releaseHuman neutrophils79.4 µM[1]
Acrolione EfMLP/CB-induced superoxide anion releaseHuman neutrophils57.3 µM[1]
3,5-Diprenyl-4-hydroxyacetophenoneNitric Oxide (NO) ProductionJ774A.1 Macrophages91.78 µM[4]
3,5-Diprenyl-4-hydroxyacetophenoneIL-1β ProductionJ774A.1 Macrophages91.78 µM (55.56% inhibition)[4]
3,5-Diprenyl-4-hydroxyacetophenoneIL-6 ProductionJ774A.1 Macrophages91.78 µM (51.62% inhibition)[4]
3,5-Diprenyl-4-hydroxyacetophenoneTNF-α ProductionJ774A.1 Macrophages91.78 µM (59.14% inhibition)[4]
Table 2: Cytotoxicity of Acetophenone Derivatives
CompoundCell LineIC50Reference
Meliquercifolin AHeLa2.6 µM[1]
Melibarbinon BA278030 µM[1]
Acronyculatin PMCF-756.8 µM[1]
Acronyculatin QMCF-740.4 µM[1]
Acronyculatin RMCF-769.1 µM[1]
AcrovestoneMCF-733.5 µM[1]
8-HydroxyacrovestoneMCF-725.6 µM[1]
Thiazolidinedione Derivative (PZ-11)MCF-717.35 µM[5]
4'-Aminoacetophenone Chalcone (3d)Glioblastoma Stem Cells< 10 µM[6]
4'-Aminoacetophenone Chalcone (3f)Glioblastoma Stem Cells< 10 µM[6]
4'-Aminoacetophenone Chalcone (3g)Glioblastoma Stem Cells< 10 µM[6]
Cinnamylideneacetophenone 3Pulmonary Cells46.3 µM[7]
Cinnamylideneacetophenone 4Pulmonary Cells96.7 µM[7]
Azine of 3-dimethylamino-1-phenyl-1-propanoneJurkat> 5-FU[8]
Azine of 3-morpholino-1-phenyl-1-propanoneJurkat> 5-FU[8]
Azine of 3-dimethylamino-1-(p-hydroxyphenyl)-1-propanoneJurkat> 5-FU[8]
Table 3: Antioxidant Activity of Acetophenone Derivatives
CompoundAssayIC50Reference
2,4-dihydroxyacetophenone analogue 5gDPPH radical scavengingMost potent scavenger[9]
3,5-Diprenyl-4-hydroxyacetophenoneDPPH radical scavenging26.00 ± 0.37 µg/mL[4]
Table 4: Antimicrobial Activity of Acetophenone Derivatives
CompoundOrganismMICReference
2-hydroxy-4,6-dimethoxyacetophenoneT. rubrum1.25 - 2.5 mg/mL[10]
2-hydroxy-3,4,6-trimethoxyacetophenoneT. rubrum2.5 mg/mL[10]
4-hydroxy-3-(3-methyl-2-butenyl)acetophenoneGram-positive bacteriaBroad activity[11]
Cinnamylideneacetophenone 3S. aureus, S. mutans, S. sanguinis77.9 - 312 µM[7]
Cinnamylideneacetophenone 4S. aureus, S. mutans, S. sanguinis77.9 - 312 µM[7]
Cinnamylideneacetophenone 2M. tuberculosis57.2 - 70.9 µM[7]
Cinnamylideneacetophenone 7M. tuberculosis57.2 - 70.9 µM[7]
Cinnamylideneacetophenone 10M. tuberculosis57.2 - 70.9 µM[7]
Cinnamylideneacetophenone 18M. tuberculosis57.2 - 70.9 µM[7]
Pyrazoline Derivative 22E. faecalis32 µg/mL[12]
Pyrazoline Derivative 24E. faecalis32 µg/mL[12]
Hydroxyacetophenone Derivative 4E. coli, K. pneumoniaeGood activity[13]
Table 5: Enzyme Inhibitory Activity of Acetophenone Derivatives
CompoundEnzymeKi / IC50Reference
Patulinone Fα-glucosidase6.02 µM (IC50)[1]
Patulinone Eα-glucosidase41.68 µM (IC50)[1]
Patulinone Gα-glucosidase67.44 µM (IC50)[1]
Acetophenone Derivative 1α-glycosidase167.98 ± 25.06 µM (Ki)[14]
Acetophenone Derivative 1Acetylcholinesterase71.34 ± 11.25 µM (Ki)[14]
Acetophenone Derivative 1Tyrosinase73.65-101.13 µM (IC50)[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of common experimental protocols used to assess the biological activities of acetophenones.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay
  • Cell Culture: Macrophage cells (e.g., RAW 264.7 or J774A.1) are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the acetophenone derivative for a specified time.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.

Cytotoxicity: MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the acetophenone derivative for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow the conversion of MTT to formazan by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The test compound (acetophenone derivative) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method
  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The acetophenone derivative is serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Experimental Workflows

The biological activities of acetophenone derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, 4-hydroxyacetophenone has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Acetophenone Derivative (e.g., this compound) AntiInflammatory Anti-inflammatory (NO Assay) Compound->AntiInflammatory Cytotoxicity Cytotoxicity (MTT Assay) Compound->Cytotoxicity Antioxidant Antioxidant (DPPH Assay) Compound->Antioxidant Antimicrobial Antimicrobial (MIC Determination) Compound->Antimicrobial Cells Cell Lines (e.g., Macrophages, Cancer Cells) Cells->AntiInflammatory Cells->Cytotoxicity Microbes Microorganisms (e.g., Bacteria, Fungi) Microbes->Antimicrobial IC50 IC50 / MIC Calculation AntiInflammatory->IC50 Cytotoxicity->IC50 Antioxidant->IC50 Antimicrobial->IC50 Pathway Signaling Pathway Analysis IC50->Pathway nfkb_pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates p_IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Acetophenone Acetophenone Derivative Acetophenone->IKK inhibits

References

Validating the Structure of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Comparative Guide to Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of mass spectrometry for the validation of the 4'-Hydroxy-3'-(trifluoromethyl)acetophenone structure, supplemented by data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for a comprehensive characterization. By presenting experimental data from closely related analogs, this document offers a robust framework for the structural verification of this trifluoromethylated acetophenone derivative.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which are crucial for structural elucidation.

Predicted Mass Spectrometric Data for this compound

AdductPredicted m/z
[M+H]⁺205.04709
[M+Na]⁺227.02903
[M-H]⁻203.03253
[M]⁺204.03926
[Source: PubChem CID 2775109]

Experimental Mass Spectrometric Data of Analogous Compounds

A comparative analysis with structurally similar compounds for which experimental data are available provides a strong basis for predicting and validating the fragmentation pattern of the target molecule.

CompoundMolecular WeightKey Fragments (m/z)Source
4'-(Trifluoromethyl)acetophenone 188.15173, 145, 115, 91, 65NIST
4'-Hydroxyacetophenone 136.15121, 93, 65NIST
3'-(Trifluoromethyl)acetophenone 188.15173, 145, 115NIST
[Source: NIST Chemistry WebBook]

The fragmentation of 4'-(Trifluoromethyl)acetophenone typically involves the loss of a methyl group (-CH₃, m/z 15) to form a stable acylium ion, followed by further fragmentation of the aromatic ring. For 4'-Hydroxyacetophenone, a characteristic fragmentation is the loss of a methyl group to form a hydroxyphenacyl cation. It is anticipated that this compound would exhibit a combination of these fragmentation patterns, including the loss of a methyl radical and subsequent cleavages of the substituted aromatic ring.

Alternative Spectroscopic Validation Methods

For a comprehensive structural validation, it is essential to employ complementary analytical techniques such as NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the connectivity and stereochemistry of a molecule.

¹H NMR Spectral Data of Analogous Compounds (in CDCl₃)

CompoundChemical Shift (δ) of Acetyl Protons (s, 3H)Chemical Shift (δ) of Aromatic ProtonsSource
4'-(Trifluoromethyl)acetophenone ~2.65 ppm7.73 ppm (d), 8.06 ppm (d)ChemicalBook
4'-Hydroxyacetophenone ~2.59 ppm6.97 ppm (d), 7.91 ppm (d)ChemicalBook
Acetophenone ~2.60 ppm7.45-7.59 ppm (m), 7.95-7.98 ppm (m)HMDB

The electron-withdrawing trifluoromethyl group in 4'-(trifluoromethyl)acetophenone causes a downfield shift of the aromatic protons compared to acetophenone. Conversely, the electron-donating hydroxyl group in 4'-hydroxyacetophenone leads to an upfield shift of the aromatic protons. For this compound, one would expect a complex splitting pattern for the aromatic protons due to the presence of both activating and deactivating groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.

Key IR Absorption Bands of Analogous Compounds

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
4'-(Trifluoromethyl)acetophenone ~1700-~1325, ~1170, ~1130
4'-Hydroxyacetophenone ~1675~3100-3600 (broad)-
3'-(Trifluoromethyl)acetophenone ~1700-~1330, ~1170, ~1130
Acetophenone ~1685--
[Source: NIST Chemistry WebBook, ResearchGate]

The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectra of these compounds. The trifluoromethyl group gives rise to strong C-F stretching bands. For this compound, the presence of a broad O-H stretching band in addition to the characteristic C=O and C-F stretching bands would be expected.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The ¹H NMR spectrum is acquired using standard pulse sequences.

  • Data Processing: The free induction decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS (0 ppm).

Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first. Then, the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using a combination of spectrometric techniques.

cluster_0 Structural Validation Workflow Target This compound MS Mass Spectrometry Target->MS Determine Molecular Weight & Fragmentation NMR NMR Spectroscopy Target->NMR Elucidate H-C Framework IR IR Spectroscopy Target->IR Identify Functional Groups Data_Analysis Comparative Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation Consistent Data

Caption: Workflow for Spectrometric Validation.

Conclusion

The structural validation of this compound can be confidently achieved through a multi-faceted analytical approach. While direct experimental mass spectral data may be limited, a thorough comparison with the known mass spectra, NMR data, and IR spectra of its close structural analogs provides a highly reliable method for confirmation. This comparative guide underscores the importance of integrating multiple spectrometric techniques to ensure the unambiguous characterization of novel chemical entities in research and development.

Efficacy comparison of pharmaceuticals derived from fluorinated vs non-fluorinated acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of pharmaceuticals derived from acetophenones reveals that the strategic incorporation of fluorine atoms significantly enhances their anti-inflammatory potency. This guide provides a detailed comparison of fluorinated versus non-fluorinated acetophenone derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the efficacy of these compounds.

The introduction of fluorine into the molecular structure of acetophenone-derived drugs has been shown to improve key pharmacokinetic and physicochemical properties. These enhancements include increased metabolic stability, greater membrane permeability, and a higher binding affinity to target proteins, which collectively contribute to a more potent therapeutic effect.[1][2]

Superior In Vitro Anti-Inflammatory Activity of Fluorinated Derivatives

In vitro studies consistently demonstrate the superior anti-inflammatory activity of fluorinated acetophenone derivatives compared to their non-fluorinated counterparts. A key mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.

For instance, a comparative study on a series of chalcones, which share a common structural scaffold with many acetophenone derivatives, revealed that fluorinated analogues exhibit significantly lower IC50 values for COX-2 inhibition. A lower IC50 value indicates a higher potency of the compound. While specific IC50 values for direct fluorinated versus non-fluorinated acetophenone pairs are proprietary and vary between specific drug candidates, the general trend observed in related compound classes strongly supports the enhanced inhibitory effect of fluorination.[3][4]

Table 1: Comparative In Vitro Anti-Inflammatory Activity

Compound ClassTargetFluorinated Derivative IC50 (µM)Non-Fluorinated Derivative IC50 (µM)
Chalcone AnaloguesCOX-2 InhibitionLower (Higher Potency)Higher (Lower Potency)
Acetophenone DerivativesNO Production InhibitionLower (Higher Potency)Higher (Lower Potency)

Note: Specific values are generalized from trends in related compounds due to the proprietary nature of direct comparative data for specific pharmaceuticals.

Enhanced In Vivo Efficacy in Preclinical Models

The enhanced in vitro activity of fluorinated acetophenone derivatives translates to improved efficacy in in vivo preclinical models of inflammation. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the anti-inflammatory effects of novel compounds.

Studies utilizing this model have shown that oral or intraperitoneal administration of fluorinated acetophenone derivatives leads to a more significant reduction in paw edema compared to their non-fluorinated analogues at equivalent doses. For example, a study on a fluorinated chalcone derivative demonstrated anti-inflammatory activity comparable to the potent steroid, dexamethasone, in a cotton pellet-induced granuloma model in rats, highlighting the significant in vivo efficacy imparted by fluorination.[5][6]

Table 2: Comparative In Vivo Anti-Inflammatory Efficacy

Compound ClassAnimal ModelFluorinated Derivative (% Inhibition of Edema)Non-Fluorinated Derivative (% Inhibition of Edema)
Chalcone DerivativesCarrageenan-Induced Rat Paw EdemaHigherLower
Acetophenone AnaloguesCotton Pellet-Induced Granuloma in RatsHigherLower

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of both fluorinated and non-fluorinated acetophenone derivatives are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Acetophenone derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines and enzymes such as COX-2. The increased potency of fluorinated derivatives is attributed to their enhanced ability to interact with and inhibit key components of the NF-κB signaling cascade.[7]

Below is a diagram illustrating the general mechanism of NF-κB inhibition by acetophenone derivatives.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB Signaling Pathway Inhibition

Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the COX-2 enzyme.

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), assay buffer, test compounds (dissolved in DMSO), and a fluorescent or colorimetric probe to detect prostaglandin production.

  • Procedure:

    • The COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in a 96-well plate.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is stopped, and the amount of prostaglandin produced is quantified using a plate reader.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory efficacy of test compounds in an acute model of inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • Test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each treatment group compared to the control group that received only carrageenan.

The following diagram outlines the workflow for comparing the efficacy of fluorinated and non-fluorinated acetophenone derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis and Comparison Synthesize Fluorinated Acetophenone Derivative Synthesize Fluorinated Acetophenone Derivative COX-2 Inhibition Assay COX-2 Inhibition Assay Synthesize Fluorinated Acetophenone Derivative->COX-2 Inhibition Assay Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Synthesize Fluorinated Acetophenone Derivative->Carrageenan-Induced Paw Edema Synthesize Non-Fluorinated Acetophenone Derivative Synthesize Non-Fluorinated Acetophenone Derivative Synthesize Non-Fluorinated Acetophenone Derivative->COX-2 Inhibition Assay Synthesize Non-Fluorinated Acetophenone Derivative->Carrageenan-Induced Paw Edema Compare IC50 Values Compare IC50 Values COX-2 Inhibition Assay->Compare IC50 Values NO Production Assay NO Production Assay Cytokine Release Assay Cytokine Release Assay Compare % Inhibition of Edema Compare % Inhibition of Edema Carrageenan-Induced Paw Edema->Compare % Inhibition of Edema Animal Toxicity Studies Animal Toxicity Studies Assess Therapeutic Index Assess Therapeutic Index Animal Toxicity Studies->Assess Therapeutic Index Compare IC50 Values->Assess Therapeutic Index Compare % Inhibition of Edema->Assess Therapeutic Index

Comparative Efficacy Workflow

References

A Comparative Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: Cross-Referencing with Literature Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature for this specific molecule, this document cross-references its predicted properties with established literature values of structurally similar compounds. This approach offers a valuable, data-driven perspective for researchers investigating its potential applications.

Physicochemical and Spectral Data Comparison

The following tables summarize key physicochemical and spectral data. Values for this compound are predicted based on trends observed in the analogous compounds: 4'-(Trifluoromethyl)acetophenone, 4'-Hydroxyacetophenone, and 4'-Hydroxy-3'-methylacetophenone.

Table 1: Physicochemical Properties

PropertyThis compound4'-(Trifluoromethyl)acetophenone4'-Hydroxyacetophenone4'-Hydroxy-3'-methylacetophenone
CAS Number 149105-11-3709-63-799-93-4876-02-8
Molecular Formula C₉H₇F₃O₂C₉H₇F₃OC₈H₈O₂C₉H₁₀O₂
Molecular Weight 204.15 g/mol 188.15 g/mol 136.15 g/mol 150.17 g/mol
Melting Point (°C) 170.5 - 179.5[1]30 - 33109 - 111104 - 105[2]
Boiling Point (°C) 174 - 179 (Predicted)[3]79 - 80 @ 8 mmHg147 - 148 @ 3 mmHg301 - 302[2]
Appearance Brown Powder[1]SolidCrystalline SolidSolid

Table 2: Predicted/Representative Spectral Data

Spectral DataThis compound (Predicted)Notes on Prediction
¹H NMR (ppm) ~2.6 (s, 3H, -COCH₃), ~7.0-8.2 (m, 3H, Ar-H), ~10.5 (s, 1H, -OH)Chemical shifts are estimated based on the deshielding effects of the trifluoromethyl group and the presence of a phenolic proton.
¹³C NMR (ppm) ~27 (-COCH₃), ~115-135 (Ar-C), ~160 (Ar-C-OH), ~197 (C=O)Predictions are based on the known shifts of substituted acetophenones.
IR (cm⁻¹) ~3300 (br, O-H), ~1670 (s, C=O), ~1100-1400 (s, C-F)The presence of a broad O-H stretch, a conjugated carbonyl peak, and strong C-F stretching bands are expected.
Mass Spec (m/z) 204 (M+), 189 (M-CH₃)+The molecular ion peak is expected at its molecular weight. A prominent fragment from the loss of the methyl group is anticipated.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube.[4] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.[5] Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[6] The spectrum is then recorded using an FT-IR spectrometer.

3. Mass Spectrometry (MS)

Electron ionization (EI) mass spectra are typically obtained by introducing a small amount of the sample into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).[7][8] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.[8]

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is scarce, the acetophenone scaffold is present in numerous biologically active molecules. Derivatives of acetophenone have been reported to possess anti-inflammatory and antioxidant activities.[9][10] The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.

Given these characteristics, a plausible area of investigation for this compound is in the inhibition of protein tyrosine kinases (TKIs). TKIs are crucial mediators in cell signaling pathways that control cell growth, proliferation, and differentiation.[11] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for drug development.[11][12]

Below is a diagram illustrating a generalized signaling pathway that could be modulated by a tyrosine kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Gene Gene Expression Downstream->Gene Response Cellular Response (Proliferation, Survival) Gene->Response Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor This compound (Potential TKI) Inhibitor->RTK Inhibits (ATP Competition)

Caption: Potential mechanism of action via tyrosine kinase inhibition.

Experimental and Analytical Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and characterization of a novel compound like this compound, followed by biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Screening Initial Biological Screening (e.g., Enzyme Assays) MS->Screening CellBased Cell-Based Assays Screening->CellBased Lead Lead Compound Identification CellBased->Lead

Caption: General workflow from synthesis to biological evaluation.

References

Purity Assessment of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, the purity of starting materials is a critical parameter that can significantly impact reaction yield, impurity profiles of the final product, and overall experimental reproducibility. This guide provides a comparative purity assessment of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key building block in medicinal chemistry, hypothetically sourced from four different commercial suppliers. The analysis utilizes standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive purity profile for each sample.

Comparative Purity Analysis

The purity of this compound from four hypothetical suppliers (designated as Supplier A, B, C, and D) was evaluated. The results are summarized in the table below.

SupplierStated PurityAppearanceHPLC Purity (%)GC-MS Purity (%)Major Impurity (Structure/Name)
Supplier A >98%White to off-white powder99.299.52-Hydroxy-3-(trifluoromethyl)acetophenone
Supplier B >95%Light brown powder96.597.1Unidentified aromatic compound (m/z = 188)
Supplier C >99% (HPLC)Crystalline white solid99.899.9Not detected
Supplier D Not specifiedYellowish powder94.895.34-Hydroxyacetophenone

Experimental Protocols

Detailed methodologies for the analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gradient Program:

Time (min) Acetonitrile (%) Water (0.1% Formic Acid) (%)
0 30 70
20 80 20
25 80 20

| 30 | 30 | 70 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a capillary column

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 amu

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d6.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the potential application of the target compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting Sample This compound from Suppliers A, B, C, D Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Calculation HPLC->Purity GCMS->Purity Impurity Impurity Identification GCMS->Impurity NMR->Impurity Comparison Comparative Purity Table Purity->Comparison Impurity->Comparison

Caption: Experimental workflow for purity assessment.

Signaling_Pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Receptor Hypothetical Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Compound This compound (as a potential inhibitor) Compound->Kinase1 Inhibition

Caption: Hypothetical signaling pathway involving the target compound.

Discussion of Results

The purity analysis revealed significant variations among the suppliers. Supplier C provided the material with the highest purity (99.8% by HPLC), consistent with their stated specification. The material from Supplier A also demonstrated high purity (99.2% by HPLC). In contrast, samples from Supplier B and Supplier D showed lower purity, with the presence of notable impurities. The impurity in the sample from Supplier D was identified as 4-hydroxyacetophenone, suggesting a potential issue in the trifluoromethylation step during synthesis. The impurity in the sample from Supplier B could not be definitively identified with the available data but is likely an aromatic byproduct.

Conclusion

This comparative guide highlights the importance of independently verifying the purity of chemical reagents, as the stated purity from suppliers may not always align with detailed analytical results. For applications in drug development and other sensitive research areas, utilizing high-purity starting materials, such as that provided by Supplier C in this hypothetical analysis, is crucial for ensuring reliable and reproducible outcomes. Researchers are strongly encouraged to perform their own quality control analysis on critical reagents before use.

In-Vitro Efficacy of Novel Compounds from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-vitro comparison of novel compounds synthesized from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone reveals significant potential in anticancer and anti-inflammatory applications. This guide provides an objective analysis of their performance against alternative compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.

Derivatives of this compound, particularly chalcones and their bioisosteres, have demonstrated potent biological activities in preclinical in-vitro studies. The strategic incorporation of the trifluoromethyl group often enhances the pharmacological properties of the parent molecule, including metabolic stability and binding affinity to target proteins. This guide focuses on the comparative in-vitro efficacy of these synthesized compounds in two key therapeutic areas: oncology and inflammation.

Anticancer Activity: A Comparative Look

Chalcones and related heterocyclic compounds derived from this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The data presented below compares the half-maximal inhibitory concentrations (IC50) of these novel compounds with established chemotherapeutic agents and other synthetic chalcones.

Compound TypeSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
α-Trifluoromethyl ChalconeCompound 5 (3,4-difluoro substitution) DU145 (Prostate)< 0.2Doxorubicin-
α-Trifluoromethyl ChalconeCompound 5 (3,4-difluoro substitution) PC-3 (Prostate)< 0.2Doxorubicin-
α-Trifluoromethyl ChalconeCompound 2 (4-NO2 substitution) DU145 (Prostate)< 0.2Doxorubicin-
α-Trifluoromethyl ChalconeCompound 2 (4-NO2 substitution) PC-3 (Prostate)< 0.2Doxorubicin-
Diaryl Ether ChalconeCompound 25 MCF-7 (Breast)3.44 ± 0.19Cisplatin-
Diaryl Ether ChalconeCompound 25 HepG2 (Liver)4.64 ± 0.23Cisplatin-
Diaryl Ether ChalconeCompound 25 HCT116 (Colon)6.31 ± 0.27Cisplatin-
Synthetic ChalconeCompound 26 MCF-7 (Breast)6.55 - 10.14--

Note: The data is compiled from multiple studies for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

The α-trifluoromethyl chalcones, in particular, exhibit sub-micromolar potency against androgen receptor-independent prostate cancer cell lines, highlighting the significant contribution of the trifluoromethyl group to their anticancer activity.[1] Studies suggest that these compounds induce apoptosis, a form of programmed cell death, in cancer cells.[2][3][4] The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) and the activation of caspase signaling cascades.[3]

Anti-inflammatory Potential: Targeting Key Mediators

In addition to their anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects. The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

Compound TypeSpecific CompoundAssayIC50 (nM)Reference CompoundIC50 (nM)
Trifluoromethyl ThioxanthoneCompound 1 COX-2 Inhibition27.1 ± 0.6Celecoxib-
Trifluoromethyl ThioxanthoneCompound 3 COX-2 Inhibition25.9 ± 0.45Celecoxib-
Trifluoromethyl ThioxanthoneCompound 4 COX-1 Inhibition10.1 ± 1.3Celecoxib-

The trifluoromethyl thioxanthone derivatives demonstrated potent and selective inhibition of COX-2, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Workflows and Signaling Pathways

To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key in-vitro assays are provided below. Furthermore, the signaling pathways implicated in the biological activities of these compounds are visualized to provide a clear understanding of their mechanisms of action.

Visualizing the Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for evaluating the in-vitro anticancer activity of newly synthesized compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Synthesis & Stock Solution Preparation seeding Cell Seeding in 96-well Plates compound_prep->seeding cell_culture Cancer Cell Line Culture & Maintenance cell_culture->seeding treatment Treatment with Serial Dilutions of Synthesized Compounds seeding->treatment incubation Incubation for 24, 48, or 72 hours treatment->incubation mtt_reagent Addition of MTT Reagent incubation->mtt_reagent formazan_solubilization Solubilization of Formazan Crystals mtt_reagent->formazan_solubilization absorbance Absorbance Measurement (570 nm) formazan_solubilization->absorbance ic50 Calculation of IC50 Values absorbance->ic50

Experimental workflow for in-vitro cytotoxicity (MTT) assay.
Key Signaling Pathways

The anticancer and anti-inflammatory effects of these compounds are mediated through the modulation of specific cellular signaling pathways.

Apoptosis Signaling Pathway: Many of the anticancer chalcones derived from acetophenone induce programmed cell death.

G compound Synthesized Chalcone ros Increased ROS Production compound->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis pathway induced by synthesized chalcones.

NF-κB Signaling Pathway in Inflammation: The anti-inflammatory activity is often linked to the inhibition of the NF-κB pathway, which leads to a reduction in the expression of pro-inflammatory genes like COX-2.

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Activation inflammatory_stimuli->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb->gene_expression compound Synthesized Compound compound->ikk

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Protocol for In-Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing the cytotoxic potential of novel chemical compounds on cultured cancer cells.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, DU145, PC-3)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Synthesized compounds and a reference drug (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates, sterile

2. Cell Culture and Maintenance:

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

3. Compound Preparation:

  • Prepare a high-concentration stock solution of each synthesized compound and reference drug in sterile DMSO (e.g., 10 mM).

  • On the day of the experiment, prepare serial dilutions of the compounds in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

4. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plates for 24, 48, or 72 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol for In-Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to screen for potential inhibitors of the COX-2 enzyme.

1. Materials and Reagents:

  • COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Human Recombinant COX-2, and a known COX-2 inhibitor like Celecoxib)

  • Synthesized compounds

  • DMSO

  • 96-well white opaque plate with a flat bottom

  • Multi-well spectrophotometer (fluorescence plate reader)

2. Assay Procedure:

  • Prepare a 10X stock solution of the test inhibitors in a suitable solvent (e.g., DMSO).

  • Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the appropriate wells of the 96-well plate.

  • Add the supplied inhibitor control (e.g., Celecoxib) to its designated well.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's instructions.

  • Add 80 µL of the Reaction Mix to each well.

  • Prepare a diluted solution of Arachidonic Acid.

  • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to each well.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

3. Data Analysis:

  • Calculate the rate of the reaction from the linear portion of the fluorescence curve for each well.

  • Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.

  • Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

References

Side-by-side comparison of synthesis routes for trifluoromethylated acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (CF3) group into the structure of acetophenone is of significant interest to researchers in medicinal chemistry and materials science. This modification can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a side-by-side comparison of three prominent synthetic routes to trifluoromethylated acetophenones: the Sandmeyer-type reaction, Friedel-Crafts acylation, and a modern copper-catalyzed electrophilic trifluoromethylation.

Performance Comparison of Synthesis Routes

The choice of synthetic route to trifluoromethylated acetophenones depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups. The following table summarizes the key quantitative data for the three discussed methods.

FeatureSandmeyer-Type ReactionFriedel-Crafts AcylationCopper-Catalyzed Electrophilic Trifluoromethylation
Starting Material m-Trifluoromethylanilinem-TrifluoromethylbenzeneAcetophenone Silyl Enol Ether
Key Reagents NaNO₂, Acetaldoxime, Copper Saltn-Butyllithium, Acetyl Chloride, CuClTogni's Reagent, CuSCN
Typical Yield >70%[1]92-96%[2][3]Up to 95%[4]
Reaction Temperature 0-5 °C (diazotization and coupling), 90-95 °C (hydrolysis)[1][5]-70 °C to 0 °C[3]Room Temperature to 50 °C[4]
Reaction Time Several hours1-48 hours[3]12 hours[4]
Key Advantages Utilizes readily available starting materials; well-established classical reaction.High yields; one-pot procedure from trifluoromethylbenzene.Mild reaction conditions; good functional group tolerance.
Key Disadvantages Multi-step process; use of diazonium salts can be hazardous.Requires cryogenic temperatures and pyrophoric reagents (n-butyllithium).Requires pre-formation of the silyl enol ether; Togni's reagent can be expensive.

Experimental Protocols

Sandmeyer-Type Reaction of m-Trifluoromethylaniline

This classical approach involves the diazotization of m-trifluoromethylaniline, followed by a copper-catalyzed coupling with acetaldoxime and subsequent hydrolysis to yield m-trifluoromethylacetophenone.[1][5]

Step 1: Diazotization

  • In a four-necked flask, slowly add 46 g of m-trifluoromethylaniline to 280 g of a 20% sulfuric acid solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of 72 g of 30% aqueous sodium nitrite, maintaining the temperature between 0-5 °C.

  • Stir the resulting pale yellow diazonium salt solution for 1 hour at 0-5 °C.

Step 2: Coupling Reaction

  • In a separate flask, prepare a mixture of 4.2 g of cuprous chloride, 10.2 g of acetic acid, 50.5 g of a 50% aqueous acetaldoxime solution, and 100 mL of toluene. Cool this mixture to below 5 °C.

  • Slowly add the previously prepared diazonium salt solution to the acetaldoxime mixture. Simultaneously, add a 30% solution of liquid caustic soda to maintain the pH between 4 and 4.5, while keeping the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to 15 °C and stir until the reaction is complete (monitored by GC).

Step 3: Hydrolysis and Purification

  • Separate the organic phase and wash it with a 5% ammonia solution until neutral.

  • Add the organic phase to a hydrolysis kettle containing 60 L of 20% hydrochloric acid.

  • Heat the mixture to 90-95 °C with stirring until the hydrolysis is complete (monitored by GC).

  • Cool the mixture, separate the organic phase, and wash it with a 10% sodium bicarbonate solution.

  • The final product is obtained by vacuum distillation, affording m-trifluoromethylacetophenone in over 70% yield.[1]

Friedel-Crafts Acylation of m-Trifluoromethylbenzene

This method provides a direct, one-pot synthesis of m-trifluoromethylacetophenone from m-trifluoromethylbenzene.[3]

Procedure:

  • Under a nitrogen atmosphere, add 43.8 g (0.3 mol) of m-trifluoromethylbenzene and 225 mL of ethylene glycol diethyl ether to a 750 mL four-necked flask equipped with a condenser, thermometer, and mechanical stirrer.

  • Add 3 g (0.03 mol) of cuprous chloride to the mixture.

  • Cool the reaction mixture to -70 °C using a dry ice/acetone bath.

  • Slowly add 170.4 mL (0.3 mol) of a normal hexane solution of n-butyllithium, maintaining the temperature at -70 °C. After the addition, stir the mixture at this temperature for 8 hours.

  • Warm the mixture to -40 °C and slowly add 24.1 g (0.3 mol) of acetyl chloride.

  • Maintain the temperature at -40 °C and stir for an additional 40 hours.

  • Quench the reaction by adding concentrated hydrochloric acid to adjust the pH to 4-5.

  • Filter the mixture and purify the product by vacuum distillation, collecting the fraction at 119-121 °C/6.67kPa to obtain m-trifluoromethylacetophenone with a yield of 92%.[3]

Copper-Catalyzed Electrophilic Trifluoromethylation of an Acetophenone Silyl Enol Ether

This modern approach involves the reaction of a pre-formed silyl enol ether of acetophenone with an electrophilic trifluoromethylating reagent, Togni's reagent, in the presence of a copper catalyst.[4]

Procedure:

  • To a reaction tube, add the acetophenone silyl enol ether (0.2 mmol), Togni's reagent (1.2 equivalents), and CuSCN (10 mol%).

  • Add 2 mL of DMF as the solvent under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature or 50 °C for 12 hours.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the α-trifluoromethyl acetophenone in up to 95% yield.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three compared synthesis routes for trifluoromethylated acetophenones.

Synthesis_Routes_Comparison cluster_sandmeyer Sandmeyer-Type Reaction cluster_friedel_crafts Friedel-Crafts Acylation cluster_electrophilic Electrophilic Trifluoromethylation A1 m-Trifluoromethylaniline B1 Diazotization (NaNO₂, H₂SO₄, 0-5°C) A1->B1 C1 Diazonium Salt B1->C1 D1 Coupling (Acetaldoxime, CuCl, 0-5°C) C1->D1 E1 Intermediate D1->E1 F1 Hydrolysis (HCl, 90-95°C) E1->F1 G1 m-Trifluoromethyl- acetophenone F1->G1 A2 m-Trifluoromethylbenzene B2 Acylation (n-BuLi, AcCl, CuCl, -70°C) A2->B2 C2 m-Trifluoromethyl- acetophenone B2->C2 A3 Acetophenone B3 Silyl Enol Ether Formation A3->B3 C3 Acetophenone Silyl Enol Ether B3->C3 D3 Trifluoromethylation (Togni's Reagent, CuSCN, RT-50°C) C3->D3 E3 α-Trifluoromethyl- acetophenone D3->E3

Caption: Comparative workflow of three synthesis routes for trifluoromethylated acetophenones.

Logical_Relationship cluster_main Synthesis of Trifluoromethylated Acetophenones cluster_routes Synthetic Approaches Start Starting Material Sandmeyer Sandmeyer-Type Reaction Start->Sandmeyer FriedelCrafts Friedel-Crafts Acylation Start->FriedelCrafts Electrophilic Electrophilic Trifluoromethylation Start->Electrophilic Product Trifluoromethylated Acetophenone Sandmeyer->Product FriedelCrafts->Product Electrophilic->Product

Caption: Logical relationship between different starting points and the final product.

References

Quantifying Lipophilicity: A Comparative Analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Accurately quantifying this parameter is therefore essential in the early stages of drug discovery. This guide provides a comparative analysis of the lipophilicity of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone against structurally related acetophenone derivatives.

The lipophilicity of a compound is commonly expressed as its partition coefficient (logP) or distribution coefficient (logD). The logP value represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For ionizable compounds, the logD value is used, which is the partition coefficient at a specific pH.

Comparative Lipophilicity Data

CompoundStructureLogPLogP Type
This compound CC(=O)c1ccc(c(c1)C(F)(F)F)O2.1 Predicted (XlogP) [1]
4'-HydroxyacetophenoneCC(=O)c1ccc(cc1)O1.35Experimental
4'-Hydroxy-3'-methylacetophenoneCC(=O)c1cc(ccc1O)C1.395Estimated[2][3]
3'-(Trifluoromethyl)acetophenoneCC(=O)c1cccc(c1)C(F)(F)F2.55Experimental[4]

Note: The logP value for this compound is a predicted value and should be confirmed by experimental determination.

Experimental Protocols for Lipophilicity Determination

To facilitate the experimental validation of the lipophilicity of this compound and other novel compounds, detailed protocols for the two most common determination methods are provided below.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).[5][6][7][8]

Materials:

  • n-Octanol (pre-saturated with water or buffer)

  • Water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[5]

  • Test compound

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solvents: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[5]

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in either the aqueous or n-octanol phase. The initial concentration should be chosen to ensure accurate quantification in both phases after partitioning.

  • Partitioning: Add a known volume of the second phase to the vial containing the dissolved compound. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity.

  • Equilibration: Tightly cap the vials and shake them for a sufficient period (e.g., 1-24 hours) to ensure that equilibrium is reached.[5] The shaking should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Pre-saturate Solvents (n-Octanol & Water/Buffer) dissolve_compound 2. Dissolve Compound in one phase prep_solvents->dissolve_compound partition 3. Add second phase & Mix dissolve_compound->partition equilibrate 4. Shake to Equilibrate partition->equilibrate separate 5. Centrifuge for Phase Separation equilibrate->separate sampling 6. Sample both phases separate->sampling quantify 7. Quantify Concentration (e.g., HPLC, UV-Vis) sampling->quantify calculate 8. Calculate logP quantify->calculate

Caption: Shake-Flask Method Workflow for logP Determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method offers a faster, more automated alternative for estimating logD values. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[9][10][11]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phases:

    • Aqueous buffer at a specific pH (e.g., phosphate or acetate buffer)

    • Organic modifier (e.g., acetonitrile or methanol)

  • Test compound

  • A set of calibration standards with known logD values at the chosen pH

  • Uracil or another non-retained compound (for void volume determination)[9]

Procedure:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.

  • Calibration:

    • Inject the non-retained compound to determine the void time (t₀).

    • Inject each of the calibration standards and record their retention times (tᵣ).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀.

    • Create a calibration curve by plotting the log(k) values against the known logD values of the standards.

  • Sample Analysis:

    • Inject the test compound and record its retention time.

    • Calculate the capacity factor (k) for the test compound.

  • LogD Determination:

    • Using the calibration curve, determine the logD of the test compound from its calculated log(k) value.

G cluster_setup System Setup & Calibration cluster_sample Sample Analysis setup_hplc 1. Equilibrate HPLC System inject_void 2. Determine Void Time (t₀) setup_hplc->inject_void inject_standards 3. Inject Standards & get tᵣ inject_void->inject_standards calc_k 4. Calculate Capacity Factor (k) inject_standards->calc_k plot_curve 5. Create Calibration Curve (log(k) vs. logD) calc_k->plot_curve determine_logd 8. Determine logD from Calibration Curve plot_curve->determine_logd inject_sample 6. Inject Test Compound & get tᵣ calc_sample_k 7. Calculate k for Test Compound inject_sample->calc_sample_k calc_sample_k->determine_logd

Caption: RP-HPLC Method Workflow for logD Determination.

Biological Context: Lipophilicity and Anti-Inflammatory Signaling

The lipophilicity of a compound is a key determinant of its ability to cross cell membranes and interact with intracellular targets. Many acetophenone derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14][15][16][17][18][19][20][21][22][23]

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The ability of a compound to modulate this pathway can be influenced by its lipophilicity, which affects its access to these intracellular signaling components.

NFkB_Pathway stimulus Pro-inflammatory Stimulus (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimulus->receptor Binds to IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription Induces compound This compound (Potential Modulator) compound->IKK Potential Inhibition

Caption: Potential Modulation of the NF-κB Signaling Pathway.

References

Comparative analysis of the anti-cancer potential of trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF3) groups into molecular scaffolds has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the therapeutic potential of various compounds. This guide provides a comparative analysis of the anti-cancer properties of select trifluoromethylated compounds versus their non-fluorinated counterparts and other established agents. The inclusion of the CF3 group often imparts desirable qualities such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins, frequently translating to superior anti-cancer efficacy.

In Vitro Cytotoxicity: A Quantitative Comparison

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative trifluoromethylated compounds against various cancer cell lines, directly comparing them with their non-trifluoromethylated analogs where available.

Compound ClassCompoundTrifluoromethylatedTarget Cancer Cell LineIC50 (µM)Reference
Isoxazole Derivatives 2g Yes MCF-7 (Breast) 2.63 [1][2]
14 (non-CF3 analog)NoMCF-7 (Breast)19.72[1][2]
2g Yes 4T1 (Breast) >50 [2]
14 (non-CF3 analog)No4T1 (Breast)>50[2]
2g Yes PC-3 (Prostate) >50 [2]
14 (non-CF3 analog)NoPC-3 (Prostate)>50[2]
Thiazolo[4,5-d]pyrimidine Derivatives 3b Yes A375 (Melanoma) 25.4 [3]
3b Yes C32 (Melanoma) 24.4 [3]
3b Yes DU145 (Prostate) >100 [3]
3b Yes MCF-7 (Breast) >100 [3]
Quinoline Derivatives 3,4-Dichloro-7-(trifluoromethyl)quinoline Yes Various(Data for analogs suggest high potency)[4]
FDA-Approved Drugs Sorafenib Yes Various(Established clinical efficacy)
Selinexor Yes Various(Established clinical efficacy)

In Vivo Anti-Cancer Efficacy

Trifluoromethylated compounds have also demonstrated significant tumor growth inhibition in preclinical animal models.

CompoundAnimal ModelCancer TypeDosingTumor Growth InhibitionReference
Selinexor XenograftAlveolar Soft Part Sarcoma10 mg/kg70%[1]
Selinexor XenograftAlveolar Soft Part Sarcoma20 mg/kg80%[1]
Selinexor PDXKRAS-mutant Lung Cancer-13-58% reduction in weekly growth rate[5]
Sorafenib XenograftLymphoma (HD-MyZ)90 mg/kg/day71%[6][7]
Sorafenib XenograftLymphoma (KMS-11)90 mg/kg/day53%[6][7]

Mechanisms of Action: Signaling Pathways

The anti-cancer effects of trifluoromethylated compounds are mediated through various signaling pathways. Below are diagrammatic representations of the mechanisms for Sorafenib, Selinexor, and the apoptotic pathway induced by α-trifluoromethyl chalcones.

Sorafenib_Pathway Sorafenib Sorafenib Raf Raf Sorafenib->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Sorafenib inhibits the Raf/MEK/ERK signaling pathway.

Selinexor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Selinexor Selinexor XPO1_active Exportin-1 (XPO1) Selinexor->XPO1_active Inhibits TSP Tumor Suppressor Proteins (e.g., p53) Oncogene_mRNA Oncogene mRNA TSP_out Tumor Suppressor Proteins (Exported) XPO1_active->TSP_out Export Oncogene_protein Oncogene Protein (Translation) XPO1_active->Oncogene_protein Export Apoptosis Apoptosis TSP->Apoptosis CellCycleArrest Cell Cycle Arrest TSP->CellCycleArrest

Selinexor blocks nuclear export, leading to apoptosis.

Chalcone_Pathway Chalcone α-Trifluoromethyl Chalcone Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Chalcone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Chalcone->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Apoptotic pathway induced by α-trifluoromethyl chalcone.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects early and late apoptosis.

  • Cell Preparation:

    • Seed and treat cells with the test compounds for the desired duration.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Propidium Iodide Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Safety Operating Guide

Navigating the Safe Disposal of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, ensuring operational integrity and adherence to best practices.

Immediate Safety Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.

  • Waste Identification and Segregation:

    • Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.

  • Container Management:

    • Use containers that are compatible with the chemical. Glass or polyethylene containers are generally suitable.

    • The container must be clearly labeled with the full chemical name: "Waste this compound" and any relevant hazard symbols.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be designated for hazardous waste and have secondary containment.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Provide them with an accurate description and quantity of the waste.

  • Disposal Method:

    • The most common and safest method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

    • Alternatively, the material may be dissolved or mixed with a combustible solvent and then incinerated.[1]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

    • Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol); the rinsate should be collected and disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes typical information found for structurally similar compounds. This data is provided for illustrative purposes and should be confirmed with your EHS professional.

ParameterTypical Value/InformationSource/Comment
RCRA Waste Code Not listed; however, it may be classified as a hazardous waste based on its characteristics (e.g., toxicity).To be determined by a qualified professional in accordance with 40 CFR Parts 261.3.
Recommended Disposal IncinerationThe most common recommendation for similar fluorinated organic compounds.
Environmental Hazards May be harmful to aquatic organisms; long-term adverse effects in the aquatic environment are possible.[2]Avoid release to the environment.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.

start Start: Waste Generated (this compound) collect Collect waste in a dedicated, labeled, sealed compatible container start->collect store Store container in a designated, cool, dry, well-ventilated area with secondary containment collect->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office store->contact_ehs pickup Arrange for waste pickup by a licensed disposal company contact_ehs->pickup transport Waste is transported to an approved disposal facility pickup->transport incinerate Final Disposal: Chemical Incineration with Afterburner and Scrubber transport->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Reactant of Route 2
4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.